molecular formula C12H12O2 B13596704 2-(4-Ethynylphenyl)-2-methylpropanoic acid

2-(4-Ethynylphenyl)-2-methylpropanoic acid

Katalognummer: B13596704
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: VXKOYDFRKHPWEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Ethynylphenyl)-2-methylpropanoic acid is an organic compound with the CAS Registry Number 1314655-91-8 . It has a molecular formula of C 12 H 12 O 2 and a molecular weight of 188.22 g/mol . The molecule features a carboxylic acid functional group adjacent to a quaternary carbon center, which creates a sterically hindered and robust structure. This core is linked to a phenyl ring substituted with a terminal ethynyl (acetylene) group, making it a versatile building block in synthetic chemistry . The presence of both a carboxylic acid and an ethynyl group on the aromatic ring makes this compound a valuable synthon for various research applications. The carboxylic acid can undergo typical reactions such as amidation and esterification, while the terminal alkyne is highly reactive in metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. This allows researchers to efficiently construct more complex molecular architectures, such as pharmaceutical intermediates, metal-organic frameworks (MOFs), and functionalized polymers . Researchers are exploring its use as a key intermediate in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. As with all chemicals of this nature, proper safety protocols must be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C12H12O2

Molekulargewicht

188.22 g/mol

IUPAC-Name

2-(4-ethynylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H12O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h1,5-8H,2-3H3,(H,13,14)

InChI-Schlüssel

VXKOYDFRKHPWEX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=C(C=C1)C#C)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-ethynylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a detailed exploration of the synthetic pathways leading to 2-(4-ethynylphenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and materials science. The document is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for its synthesis. The primary focus is a robust and scalable route centered around the Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis. We will dissect each stage of the synthesis, from the preparation of key precursors to the final deprotection and hydrolysis steps, emphasizing the causal chemistry behind experimental choices and offering insights into process optimization.

Introduction and Retrosynthetic Strategy

2-(4-ethynylphenyl)-2-methylpropanoic acid is a bifunctional molecule incorporating a terminal alkyne and a carboxylic acid moiety on a substituted phenylpropanoic acid scaffold. The terminal alkyne is a particularly versatile functional group, amenable to a wide array of chemical transformations including "click" chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition), further cross-coupling reactions, and polymerization. This makes the title compound a highly desirable synthon for constructing complex molecules, such as active pharmaceutical ingredients (APIs) and advanced organic materials.[1]

A logical retrosynthetic analysis dictates that the most efficient method for introducing the ethynyl group onto the aromatic ring is through a palladium-catalyzed cross-coupling reaction. The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, stands out as the premier choice for this transformation due to its reliability and mild reaction conditions.[2][3] This leads to a strategic disconnection at the aryl-alkyne bond, identifying an aryl halide precursor as a key intermediate. The carboxylic acid can either be carried through the synthesis or be generated from a precursor nitrile. For this guide, we will focus on a pathway that begins with a commercially viable starting material and utilizes an aryl halide intermediate.

G Target 2-(4-ethynylphenyl)-2- methylpropanoic acid Disconnect1 C(sp)-C(sp2) Disconnection (Sonogashira Coupling) Target->Disconnect1 Precursor1 Protected 2-(4-halophenyl)- 2-methylpropanoic acid (e.g., Ester) Disconnect1->Precursor1 Precursor2 Protected Alkyne (e.g., TMS-acetylene) Disconnect1->Precursor2 Disconnect2 Functional Group Interconversion (Esterification / Halogenation) Precursor1->Disconnect2 StartingMaterial 2-methyl-2-phenylpropanoic acid Disconnect2->StartingMaterial

Caption: Retrosynthetic analysis of the target molecule.

The Primary Synthetic Pathway: A Sonogashira Coupling Approach

This pathway is designed as a multi-step sequence that is both logical and scalable. It begins with the halogenation of a readily available precursor, followed by protection of the carboxylic acid, the key Sonogashira coupling, and finally, deprotection to yield the final product.

2.1. Step 1: Synthesis of the Aryl Halide Precursor

The first critical step is the regioselective halogenation of the phenyl ring at the para-position. The synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid is a well-established procedure. It is typically achieved through the electrophilic bromination of 2-methyl-2-phenylpropanoic acid.

Causality Behind Experimental Choices: The use of an aqueous medium with sodium bicarbonate is a key choice for this reaction.[4] The bicarbonate deprotonates the carboxylic acid, forming the carboxylate salt. This deactivates the ring slightly less than the free acid and, more importantly, improves its solubility in the aqueous medium. Bromine is then added as the electrophile. The directing effect of the alkyl group favors ortho- and para-substitution. Due to steric hindrance from the bulky isobutyric acid moiety, the para-product is significantly favored. The reaction's primary challenge is preventing the formation of ortho and meta isomers, which can complicate purification.[4]

2.2. Step 2: Protection of the Carboxylic Acid

The free carboxylic acid group is incompatible with the basic conditions (typically an amine base) of the Sonogashira coupling. The acidic proton would be deprotonated, potentially leading to side reactions or poor catalyst turnover. Therefore, protection as an ester is a mandatory step. Conversion to a methyl or ethyl ester is common due to the ease of formation and subsequent hydrolysis.

Causality Behind Experimental Choices: A standard Fischer esterification (using an alcohol like methanol with a catalytic amount of strong acid like H₂SO₄) is effective. An alternative, often faster method involves using acetyl chloride in methanol.[5] Acetyl chloride reacts exothermically with methanol to generate HCl in situ, which then catalyzes the esterification. This avoids the use of concentrated sulfuric acid and is often cleaner.

2.3. Step 3: The Sonogashira Cross-Coupling Reaction

This is the core transformation where the carbon-carbon bond between the aryl ring and the alkyne is formed. The reaction employs a palladium catalyst and a copper(I) co-catalyst.[2]

Mechanism and Rationale: The reaction proceeds via two interconnected catalytic cycles:

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond to form a Pd(II) complex.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II) complex, transferring the alkynyl group to the palladium.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final product and regenerate the Pd(0) catalyst.

The use of a protected alkyne, such as trimethylsilylacetylene (TMSA), is highly recommended. TMSA is a liquid and is easier to handle than acetylene gas. More importantly, it prevents the common side reaction of alkyne homocoupling (Glaser coupling), which can be promoted by the copper catalyst in the presence of oxygen.[1]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br (Oxidative Adduct) Pd0->ArPdBr ArPdC Ar-Pd(II)L2-C≡CR ArPdBr->ArPdC Transmetalation ArPdC->Pd0 ArC Ar-C≡CR (Product) ArPdC->ArC Reductive Elimination ArBr Ar-Br ArBr->Pd0 Oxidative Addition CuBr Cu(I)Br CuCCR Cu(I)-C≡CR CuBr->CuCCR Deprotonation CuCCR->ArPdBr Transfers Alkyne HCCR H-C≡CR HCCR->CuBr Forms π-complex Base Base (e.g., NEt3) Base->CuCCR

Sources

2-(4-ethynylphenyl)-2-methylpropanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-ethynylphenyl)-2-methylpropanoic acid and its Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-ethynylphenyl)-2-methylpropanoic acid, a molecule of interest in medicinal chemistry and materials science. While a dedicated CAS number for this specific compound is not prominently listed in public chemical databases, this document will elucidate its core chemical identifiers, propose a logical synthetic pathway, and explore its potential applications by drawing parallels with structurally related and well-characterized analogs. This analysis is designed for researchers, scientists, and professionals in drug development seeking to understand the chemical context and potential utility of this compound.

Core Identifiers and Structural Analogs

The fundamental structure of 2-(4-ethynylphenyl)-2-methylpropanoic acid consists of a 2-methylpropanoic acid moiety attached to a phenyl ring, which is functionalized with an ethynyl group at the para-position.

Caption: Molecular structure of 2-(4-ethynylphenyl)-2-methylpropanoic acid.

Key Identifiers
IdentifierValue
IUPAC Name 2-(4-ethynylphenyl)-2-methylpropanoic acid
Chemical Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS Number Not readily available
Structurally Related Compounds

To understand the potential properties and applications of the title compound, it is instructive to examine its close chemical relatives for which more data are available.

Compound NameCAS NumberMolecular FormulaKey Structural Difference
2-(4-Ethyl phenyl)-2-methylpropanoic acid1247119-83-0C12H16O2Ethyl group instead of ethynyl[1]
2-(4-Ethoxyphenyl )-2-methylpropanoic acid86521-64-4C12H16O3Ethoxy group instead of ethynyl[2]
2-(4-Bromophenyl )-2-methylpropanoic acid55535-30-3C10H11BrO2Bromo group instead of ethynyl[3]
2-[4-(2-Methylpropyl )phenyl]propanoic acid (Ibuprofen)15687-27-1C13H18O2Isobutyl group instead of ethynyl[4][5]
2-(4-Methylphenyl )propanoic acid938-94-3C10H12O2Methyl group instead of ethynyl[6][7]

Synthesis and Characterization

While a specific, documented synthesis for 2-(4-ethynylphenyl)-2-methylpropanoic acid is not available in the reviewed literature, a plausible and efficient synthetic route can be designed based on established organometallic cross-coupling reactions. A common strategy would involve the Sonogashira coupling.

Proposed Synthetic Workflow

A logical approach would start from a readily available para-substituted phenyl derivative, such as 2-(4-bromophenyl)-2-methylpropanoic acid. This intermediate can be synthesized by the selective bromination of 2-methyl-2-phenylpropanoic acid.[3]

Synthesis_Workflow A 2-(4-Bromophenyl)-2-methylpropanoic acid C Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) A->C B Ethynyltrimethylsilane B->C D Silyl-protected intermediate C->D E Deprotection (e.g., TBAF or K2CO3/MeOH) D->E F 2-(4-ethynylphenyl)-2-methylpropanoic acid E->F

Caption: Proposed synthetic workflow for 2-(4-ethynylphenyl)-2-methylpropanoic acid.

Experimental Protocol (Hypothetical)

Step 1: Sonogashira Coupling

  • To a solution of 2-(4-bromophenyl)-2-methylpropanoic acid (1.0 eq) in a suitable solvent (e.g., THF/diisopropylamine mixture), add a palladium catalyst (e.g., Pd(PPh3)4, ~2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, ~1-2 mol%).

  • Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen).

  • Add ethynyltrimethylsilane (TMS-acetylene) (1.2-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture (e.g., 50-70 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with an appropriate solvent like ethyl acetate, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected intermediate.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

  • Dissolve the crude intermediate from Step 1 in a solvent such as methanol or THF.

  • Add a deprotecting agent. A mild base like potassium carbonate is often effective.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the protected intermediate.

  • Once the reaction is complete, neutralize the mixture with dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude final product.

  • Purify the product by column chromatography or recrystallization to yield pure 2-(4-ethynylphenyl)-2-methylpropanoic acid.

Characterization

The synthesized compound would be characterized using standard spectroscopic methods.

  • ¹H NMR: Expected signals would include singlets for the two methyl groups, a characteristic singlet for the acetylenic proton, and doublets for the aromatic protons of the para-substituted phenyl ring.

  • ¹³C NMR: Would show distinct peaks for the carboxylic acid carbon, the quaternary carbon, the methyl carbons, the aromatic carbons, and the two sp-hybridized carbons of the ethynyl group.

  • IR Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch, the C≡C stretch (alkyne), and the ≡C-H stretch.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound (188.22 g/mol ).

Applications in Drug Development and Medicinal Chemistry

The 2-phenylpropanoic acid scaffold is a "privileged structure" in medicinal chemistry, most famously represented by ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[5] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes.[8][9]

Applications cluster_Core 2-Phenylpropanoic Acid Core cluster_Applications Potential Applications Core 2-(4-ethynylphenyl)- 2-methylpropanoic acid App1 Anti-Inflammatory Agents (COX Inhibition) Core->App1 App2 Oncology Research (Kinase Inhibitors) Core->App2 App3 Chemical Biology Probe (Click Chemistry Handle) Core->App3 App4 Drug Synthesis Intermediate Core->App4

Caption: Potential applications of the 2-phenylpropanoic acid scaffold.

Anti-Inflammatory and Analgesic Agents

Derivatives of 2-phenylpropanoic acid are well-established as inhibitors of COX enzymes, which are central to the inflammatory cascade.[8] The introduction of different substituents on the phenyl ring modulates the potency and selectivity (COX-1 vs. COX-2) of these inhibitors. It is plausible that 2-(4-ethynylphenyl)-2-methylpropanoic acid could exhibit similar anti-inflammatory properties.

Building Block for Complex Pharmaceuticals

Structurally related compounds serve as crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, various 2-phenylpropanoic acid derivatives are precursors in the synthesis of drugs like Bilastine (an antihistamine) and Alectinib (a kinase inhibitor).[10][11][12] The ethynyl group offers a reactive handle for further chemical modifications, making the title compound a potentially valuable building block.

Oncology and Kinase Inhibition
Chemical Biology and Polypharmacology

The terminal alkyne of the ethynyl group is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows the molecule to be easily conjugated to reporter tags, fluorescent dyes, or biomolecules, making it a valuable tool for creating chemical probes to study biological systems. Furthermore, the concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is gaining traction for treating complex diseases.[16] The versatile nature of the propanoic acid scaffold makes it a candidate for designing such multi-target agents.

Conclusion

While 2-(4-ethynylphenyl)-2-methylpropanoic acid is not a widely cataloged chemical, its structure is rooted in a pharmacologically significant family of compounds. Based on the extensive literature on its analogs, it holds considerable potential as an anti-inflammatory agent, a versatile building block for more complex therapeutics, and a tool for chemical biology research. The proposed synthetic route is robust and relies on well-established chemical transformations. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic and scientific potential.

References

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  • BLDpharm. 2-(4-Ethylphenyl)-2-methylpropanoic acid.

  • Patents Google. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

  • QuickCompany. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid.

  • Sigma-Aldrich. 2-(4-ethylphenyl)-2-methylpropanoic acid.

  • ChemicalBook. 2-(4-ethyl-3-iodophenyl)-2-Methylpropanoic acid.

  • Matrix Fine Chemicals. 2-[4-(2-METHYLPROPYL)PHENYL]PROPANOIC ACID | CAS 15687-27-1.

  • PMC. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.

  • PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase.

  • ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen).

  • Echemi. 2-[4-[(E)-2-cyanoethenyl]sulfonylphenyl]-2-methylpropanoic acid.

  • SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FL.

  • ChemicalBook. 2-(4-Methylphenyl)propanoic acid synthesis.

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.

  • FooDB. Showing Compound 2-Methylpropanoic acid (FDB003277).

  • Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

  • LGC Standards. (2RS)-2-(4-Methylphenyl)propanoic Acid.

  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

  • MedChemExpress. 2-4-ethenylphenoxy-2-methyl-propanoic-acid-d4.

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.

  • MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

  • MedChemComm (RSC Publishing). Synthesis and study of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid: a new class of inhibitor for hen egg white lysozyme amyloidogenesis.

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An In-depth Technical Guide to the Solubility Profile of 2-(4-ethynylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 2-(4-ethynylphenyl)-2-methylpropanoic acid. In the absence of specific experimental data for this compound, this document establishes a robust theoretical framework grounded in the principles of physical organic chemistry and pharmaceutical sciences. It offers researchers, scientists, and drug development professionals a predictive overview of the molecule's behavior in various solvent systems. Furthermore, this guide details standardized, field-proven experimental protocols for the empirical determination of its solubility, ensuring a self-validating system for data generation. The causality behind experimental choices is explained, empowering the reader to not only execute but also to understand the underlying principles of solubility science.

Introduction to 2-(4-ethynylphenyl)-2-methylpropanoic acid

2-(4-ethynylphenyl)-2-methylpropanoic acid is an aromatic carboxylic acid with a molecular structure that suggests interesting and complex solubility characteristics. Its potential applications in medicinal chemistry and materials science necessitate a thorough understanding of its behavior in various solvents. The molecule's key structural features include a carboxylic acid group, a phenyl ring, a gem-dimethyl group, and an ethynyl substituent. Each of these moieties contributes to the overall physicochemical properties of the compound, including its polarity, hydrogen bonding capacity, and crystalline lattice energy.

The carboxylic acid group is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. The phenyl ring and the ethynyl group introduce non-polar, hydrophobic characteristics, while the gem-dimethyl group adds to the steric bulk and lipophilicity. The interplay of these features will dictate the solubility of 2-(4-ethynylphenyl)-2-methylpropanoic acid in a diverse range of solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the equilibrium between the solid state and the solution. This equilibrium is influenced by both the physical properties of the solute (the compound) and the solvent. Key parameters that dictate the solubility of 2-(4-ethynylphenyl)-2-methylpropanoic acid include its pKa, octanol-water partition coefficient (logP), and crystalline structure.

Acid-Base Properties and pKa

The carboxylic acid moiety of 2-(4-ethynylphenyl)-2-methylpropanoic acid is weakly acidic. The pKa of a compound is the pH at which it exists in a 50:50 ratio of its protonated (acidic) and deprotonated (conjugate base) forms. The solubility of carboxylic acids is highly pH-dependent. In aqueous solutions with a pH below the pKa, the un-ionized form will predominate, which is generally less soluble. Conversely, at a pH above the pKa, the ionized carboxylate form will be prevalent, leading to a significant increase in aqueous solubility due to the formation of a highly polar ion.

Lipophilicity and logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. A positive logP value indicates a preference for a non-polar (octanol) environment, while a negative value suggests a preference for a polar (water) environment. The presence of the phenyl ring, ethynyl group, and gem-dimethyl groups in 2-(4-ethynylphenyl)-2-methylpropanoic acid suggests a significant non-polar character, likely resulting in a positive logP value. This would imply a higher solubility in non-polar organic solvents compared to water.[1]

Crystalline Structure and Melting Point

The strength of the intermolecular forces in the solid state, often referred to as the crystal lattice energy, must be overcome for a solute to dissolve. A higher melting point is generally indicative of a more stable crystal lattice and, consequently, lower solubility in a given solvent. The ability of carboxylic acids to form strong intermolecular hydrogen bonds often leads to the formation of stable crystalline dimers, which can increase their boiling points and influence their solubility.[1]

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, a qualitative and semi-quantitative solubility profile for 2-(4-ethynylphenyl)-2-methylpropanoic acid can be predicted. This provides a valuable starting point for solvent selection in various applications, from chemical synthesis to pharmaceutical formulation.[2][3]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Buffers (pH 2, 7, 9)Low in acidic to neutral water, High in basic buffers. The large non-polar aromatic and ethynyl groups will limit solubility in water. However, in basic conditions (pH > pKa), the formation of the carboxylate salt will significantly increase aqueous solubility.
Polar Protic Ethanol, Methanol, IsopropanolHigh The carboxylic acid group can form hydrogen bonds with the alcohol solvents. The alkyl portion of the alcohols can interact favorably with the non-polar parts of the molecule.[4]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate both the polar and non-polar regions of the molecule.
Non-Polar Aprotic Toluene, Hexane, Diethyl EtherModerate to Low While the principle of "like dissolves like" suggests some solubility due to the non-polar components, the strong intermolecular hydrogen bonding of the carboxylic acid dimers in the solid state may limit solubility in purely non-polar solvents.[1] Ether may show moderate solubility due to its ability to accept a hydrogen bond.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have a moderate polarity and can solvate the non-polar parts of the molecule well. Their ability to disrupt the hydrogen bonding of the carboxylic acid dimers will determine the extent of solubility.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, empirical determination is essential. The following section outlines a standardized protocol for determining the thermodynamic solubility of 2-(4-ethynylphenyl)-2-methylpropanoic acid.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[5]

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(4-ethynylphenyl)-2-methylpropanoic acid to a series of vials, each containing a different solvent from the table above. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[5]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) to allow for equilibration.

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the compound.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 2-(4-ethynylphenyl)-2-methylpropanoic acid in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.[6]

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L by back-calculating from the measured concentration of the diluted sample.

    • Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_data Data Processing prep1 Add excess compound to solvent vials prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sample1 Settle excess solid equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 analysis Quantify concentration (HPLC/GC) sample3->analysis data Calculate solubility (mg/mL or mol/L) analysis->data ph_solubility_workflow start Prepare aqueous buffers of varying pH process Execute Shake-Flask Method for each buffer start->process analysis Quantify solubility at each pH process->analysis plot Plot Solubility vs. pH analysis->plot end Generate pH-Solubility Profile plot->end

Caption: Workflow for Determining pH-Dependent Aqueous Solubility.

Solvent Selection for Pharmaceutical Applications

The choice of solvent in pharmaceutical development is critical and is guided by factors beyond just solubility, including safety, regulatory acceptance, and environmental impact. [2][7]Solvents are often categorized into classes based on their toxicity. [2]

  • Class 1 Solvents (To be avoided): Highly toxic and carcinogenic (e.g., Benzene, Carbon tetrachloride).

  • Class 2 Solvents (Use should be limited): Solvents with inherent toxicity (e.g., Methanol, Dichloromethane).

  • Class 3 Solvents (Low toxic potential): Solvents with lower toxicity and are generally considered safer (e.g., Ethanol, Acetone, Ethyl acetate). [7] When selecting solvents for processing 2-(4-ethynylphenyl)-2-methylpropanoic acid, it is advisable to prioritize Class 3 solvents whenever possible to ensure the safety and regulatory compliance of the final product.

Conclusion

This technical guide provides a comprehensive theoretical and practical framework for understanding and determining the solubility profile of 2-(4-ethynylphenyl)-2-methylpropanoic acid. While specific experimental data for this compound is not yet publicly available, the principles of physical organic chemistry and established methodologies in pharmaceutical sciences allow for a robust prediction of its behavior. The provided experimental protocols offer a clear path for researchers to generate high-quality, reliable solubility data. A thorough understanding of the solubility of this molecule is a critical first step in unlocking its full potential in scientific and industrial applications.

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  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • StudySmarter. (2023, October 25). Physical Properties of Carboxylic Acid: Hydrogen Bonds, Aromatics.
  • Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. (2022, February 19).
  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • PubChem. 2-(4-Ethoxyphenyl)-2-methylpropanoic acid.
  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
  • ResearchGate. (PDF) A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice.
  • Science Ready. Carboxylic Acids – HSC Chemistry.
  • Sigma-Aldrich. 2-(4-ethylphenyl)-2-methylpropanoic acid.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • ChemicalBook. (2025, August 8). 2-(4-ethyl-3-iodophenyl)-2-Methylpropanoic acid.
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • QuickCompany. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid.
  • Reign Pharma Pvt. Ltd. 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • MOST Wiedzy. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj.
  • ResearchGate. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • PMC. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.
  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen).
  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.
  • Google Patents. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

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Strategic Derivatization of 2-(4-Ethynylphenyl)-2-methylpropanoic Acid: A Technical Guide to Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug discovery, the strategic selection of bifunctional linker groups and bioisosteric pharmacophores is critical for optimizing a compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The molecule 2-(4-ethynylphenyl)-2-methylpropanoic acid serves as a highly privileged structural scaffold. Featuring both a terminal alkyne and a sterically shielded carboxylic acid, this molecule acts as an orthogonal building block. It enables rapid generation of structurally diverse libraries—including PROTAC linkers, peptidomimetics, and target-specific conjugates—while inherently addressing metabolic liabilities.

This guide explores the causal relationship between the scaffold’s structural features and its biological properties, and provides self-validating protocols for synthesizing its high-value derivatives.

Structural Mechanics: The Anatomy of the Scaffold

As a Senior Application Scientist, it is vital to approach molecular design not just through functional group availability, but through geometric and thermodynamic implications.

The gem-Dimethyl Motif: Circumventing Metabolic Liabilities

The


-dimethyl substitution at the benzylic position is a classical example of the "magic methyl" effect in rational drug design[1]. In a standard linear phenylacetic acid derivative, the benzylic protons are highly susceptible to cytochrome P450 (CYP450) mediated oxidation, leading to rapid metabolic clearance via benzylic hydroxylation. By replacing these protons with a gem-dimethyl group, we introduce substantial steric shielding. This modification physically prevents the CYP active site from aligning with the reactive center, sharply decreasing intrinsic clearance (CL

) and extending the molecule's in vivo half-life[1].

Additionally, the bulky methyl groups induce the Thorpe-Ingold effect . By compressing the internal bond angles, the gem-dimethyl group restricts the conformational degrees of freedom, entropically pre-organizing the adjacent carboxylic acid for favorable target engagement[2].

The Terminal Ethynyl Group: A Versatile Handle and Bioisostere

The para-ethynyl substitution serves two functions:

  • Bioisosteric Replacement: The ethynyl moiety is a highly effective, non-classical bioisostere for halogens (like iodine). The polarized -CH tip behaves as a weak hydrogen bond donor capable of forming unique halogen/hydrogen bonds with protein backbone carbonyls, often maintaining target affinity while avoiding the lipophilic toxicity of heavy halogens[3].

  • Orthogonal Reactivity: The alkyne is a pristine handle for late-stage functionalization, primarily through Cu-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira cross-coupling.

Logical Workflows: Derivatization Strategies

The bifunctional nature of 2-(4-ethynylphenyl)-2-methylpropanoic acid allows independent elaboration at either terminus without cross-reactivity.

G A 2-(4-ethynylphenyl)- 2-methylpropanoic acid (Core) B CuAAC (Click Chemistry) A->B Azide C Sonogashira Coupling A->C Aryl Halide D Amide Coupling A->D Amine E 1,4-Triazoles (PROTACs) B->E F Rigid Linkers (Fluorophores) C->F G Hindered Amides (Prodrugs) D->G

Late-stage functionalization workflow for the core propanoic acid scaffold.

Protocol 1: Late-Stage Triazole Synthesis via CuAAC

Standard click chemistry often suffers when applied to highly lipophilic or sterically demanding cores. The following optimized protocol compensates for the poor aqueous solubility of the gem-dimethyl motif.

Step-by-Step Methodology:

  • Solubilization: Dissolve 2-(4-ethynylphenyl)-2-methylpropanoic acid (0.1 mmol) and the target azide (0.12 mmol) in 2 mL of a 1:1 mixture of tert-butanol and water.

    • Causality:tert-Butanol successfully fully solvates the lipophilic organic reactants while maintaining miscibility with the aqueous phase required for the copper redox cycle.

  • Catalyst Assembly: Add CuSO

    
    5H
    
    
    
    O (5 mol%) and the TBTA ligand (5 mol%).
    • Causality: TBTA (tris(benzyltriazolylmethyl)amine) completely suppresses the disproportionation of Cu(I) and prevents irreversible oxidation to Cu(II), greatly accelerating the cycloaddition.

  • In-situ Reduction: Add a freshly prepared solution of sodium ascorbate (20 mol%) dropwise.

    • Causality: Ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. Its slow addition prevents sudden spikes in radical species that trigger unwanted Glaser homocoupling of the alkyne.

  • Completion: Stir at ambient temperature for 8–12 hours. Monitor via LC-MS. Quench the reaction using a 0.1 M EDTA solution to complex and remove the copper catalyst prior to extraction with ethyl acetate.

Protocol 2: Amide Formation at the Sterically Hindered -Carbon

Traditional uronium-based coupling reagents (e.g., HATU, PyBOP) frequently fail with


-disubstituted carboxylic acids due to the extreme steric repulsion at the requisite tetrahedral transition state.

Step-by-Step Methodology:

  • Activation via Acid Chloride: Dissolve the core acid (0.1 mmol) in strictly anhydrous DCM (1 mL) under an inert nitrogen atmosphere. Cool the reaction to 0 °C and add Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine, 0.12 mmol).

    • Causality: Ghosez's reagent avoids the harsh acidic byproducts of thionyl chloride or oxalyl chloride. It converts the hindered carboxylic acid directly into a highly reactive acid chloride under entirely neutral conditions, bypassing the unstable active ester intermediates that stall uronium couplings.

  • Evaporation: Stir for 2 hours at room temperature, then evaporate the solvent and volatiles under reduced pressure to yield the crude acid chloride.

  • Amidation: Redissolve the intermediate in anhydrous DCM (1 mL). Cool to 0 °C. Add the target primary or secondary amine (0.15 mmol) followed immediately by N,N-diisopropylethylamine (DIPEA, 0.3 mmol).

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. The superior electrophilicity of the acid chloride easily overcomes the gem-dimethyl bulk. Wash the organic layer with 1N HCl, saturated NaHCO

    
    , and brine, before drying over MgSO
    
    
    
    .

Quantitative Analysis: ADME & Physicochemical Impact

The installation of these functional groups fundamentally overrides default physical parameters. The table below outlines the comparative empirical trends typically observed when modifying a linear phenylacetic scaffold into this specific bifunctional derivative[1],[2].

Table 1: Comparative Physicochemical & ADME Properties

Scaffold TypeBenzylic SubstitutionIntrinsic Clearance (CL

)
Conformational RigidityCYP450 LiabilityPrimary Target/Application
Phenylacetic Acid Linear (Two C-H bonds)High (> 50 µL/min/mg)LowHigh (Benzylic Hydroxylation)Baseline Scaffold
2-(4-ethynylphenyl)-2-methylpropanoic acid gem-Dimethyl (Zero C-H bonds)Low (< 15 µL/min/mg)High (Thorpe-Ingold Effect)BlockedRigid Linker, Halogen Bioisostere
Triazole-Conjugated Amide gem-DimethylLowVery HighBlockedPROTAC Linker, Peptidomimetic

Pharmacokinetic Optimization Mechanism

The structural causality leading to the improved metabolic data points summarized in Table 1 can be visually tracked through the divergent biological fate pathways of linear vs. hindered substrates[1].

M S Linear Benzylic Motif (C-H Bonds Present) O CYP450 Oxidation S->O C Rapid Clearance O->C G gem-Dimethyl Motif (No Benzylic C-H) B Steric Shielding Blocks Oxidation G->B S2 Prolonged Half-Life B->S2

Logical flowchart showing gem-dimethyl mediated CYP450 resistance.

References

  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere ACS Chemical Biology / National Institutes of Health (NIH). URL:[Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development National Center for Biotechnology Information (NIH). URL:[Link]

  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry Journal of Medicinal Chemistry / ResearchGate. URL:[Link]

Sources

theoretical and computational studies of 2-(4-ethynylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-(4-ethynylphenyl)-2-methylpropanoic Acid

Introduction

The landscape of modern drug discovery is increasingly shaped by the power of computational chemistry and molecular modeling. These in silico techniques provide an unprecedented opportunity to characterize novel chemical entities, predict their biological activities, and elucidate their mechanisms of action at the molecular level, all before the first physical sample is synthesized. This guide focuses on a comprehensive theoretical and computational workflow for the investigation of 2-(4-ethynylphenyl)-2-methylpropanoic acid, a compound belonging to the phenylpropanoic acid class. Molecules of this class have shown a wide range of biological activities, including acting as dual COX inhibitory-antibacterial agents and as activators of human peroxisome proliferator-activated receptors (PPARs)[1][2]. The structural features of 2-(4-ethynylphenyl)-2-methylpropanoic acid—a rigid ethynyl group, a chiral center, and a carboxylic acid moiety—suggest a rich potential for specific and potent interactions with biological targets.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a structured, multi-faceted computational approach to unlock the therapeutic potential of this and similar novel molecules. We will move from the fundamental quantum mechanical properties of the isolated molecule to its dynamic interactions within a biological system, demonstrating how a robust computational pipeline can guide and accelerate the drug development process.

Part 1: Quantum Chemical Characterization

Rationale: Before exploring interactions with complex biological systems, it is crucial to understand the intrinsic electronic and structural properties of the molecule itself. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer a powerful lens to examine these fundamental characteristics.[3] DFT calculations allow us to predict the molecule's three-dimensional shape, charge distribution, and electronic reactivity, which are foundational to its pharmacokinetic and pharmacodynamic profiles.[4][5]

Key Objectives:
  • Determination of the lowest energy (most stable) 3D conformation.

  • Prediction of vibrational frequencies, which correspond to the infrared (IR) spectrum.

  • Analysis of Frontier Molecular Orbitals (HOMO and LUMO) to assess chemical reactivity and electronic excitation properties.[5]

  • Calculation of the electrostatic potential to identify regions of the molecule likely to engage in electrostatic interactions.

Experimental Protocol: Density Functional Theory (DFT) Calculation
  • Structure Building: Construct the 3D structure of 2-(4-ethynylphenyl)-2-methylpropanoic acid using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311G(d,p) basis set.[4][5]

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the IR spectrum.

  • Electronic Property Analysis: From the optimized structure, calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and map the electrostatic potential onto the electron density surface.

Data Presentation: Predicted Quantum Chemical Properties
ParameterHypothetical ValueSignificance
Total Energy -729.45 HartreesA measure of the molecule's stability.
Dipole Moment 2.5 DebyeIndicates the overall polarity of the molecule, affecting solubility and membrane permeability.
HOMO Energy -6.8 eVRelates to the molecule's ability to donate electrons (act as a nucleophile).
LUMO Energy -1.2 eVRelates to the molecule's ability to accept electrons (act as an electrophile).
HOMO-LUMO Gap 5.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[5]
Visualization: Quantum Chemistry Workflow

A 1. 3D Structure Generation B 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy) B->C D 4. Electronic Property Calculation C->D E HOMO/LUMO Analysis D->E F Electrostatic Potential D->F G Vibrational Frequencies (IR) D->G A 1. Optimized Molecular Structure B 2. Input to ADMET Prediction Software A->B C 3. Physicochemical & Pharmacokinetic Calculation B->C D Absorption (e.g., Solubility) C->D E Distribution (e.g., BBB Permeability) C->E F Metabolism (e.g., CYP Inhibition) C->F G Toxicity (e.g., AMES Test) C->G H 4. Drug-Likeness Assessment (e.g., Lipinski's Rules) C->H

Caption: Workflow for In Silico ADMET Profiling.

Part 3: Target Identification and Molecular Docking

Rationale: Molecular docking is a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a protein target. [6]By simulating the binding process, we can estimate the strength of the interaction (binding affinity) and visualize the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. This provides a structural hypothesis for the molecule's mechanism of action and can guide the design of more potent and selective analogs. [7]

Hypothetical Target: Cyclooxygenase-2 (COX-2)

Given that many phenylpropanoic acid derivatives are nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes, we will proceed with COX-2 as a plausible hypothetical target for our molecule. [1][8]

Experimental Protocol: Molecular Docking
  • Protein Preparation: Obtain the crystal structure of the target protein (e.g., COX-2, PDB ID: 1CX2) from the Protein Data Bank. Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Prepare the 3D structure of 2-(4-ethynylphenyl)-2-methylpropanoic acid, ensuring it has the correct protonation state and energy minimization.

  • Binding Site Definition: Define the active site of the protein, typically based on the location of a co-crystallized known inhibitor or through binding pocket prediction algorithms.

  • Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide) to systematically sample different conformations and orientations of the ligand within the active site. [7]The software will score each "pose" based on a scoring function that estimates binding affinity.

  • Pose Analysis: Analyze the top-scoring poses to identify the most likely binding mode. Visualize the interactions between the ligand and key amino acid residues in the active site.

Data Presentation: Hypothetical Docking Results against COX-2
ParameterPredicted ValueSignificance
Binding Affinity -8.5 kcal/molA strong negative value suggests favorable binding.
Key H-Bond Interactions Arg120, Tyr355The carboxylic acid group forms critical hydrogen bonds, anchoring the ligand in the active site.
Key Hydrophobic Interactions Val523, Leu352The phenyl ring fits into a hydrophobic pocket, contributing to binding affinity.
Ethynyl Group Interaction Ser530The ethynyl group extends towards a specific sub-pocket, potentially conferring selectivity.
Visualization: Molecular Docking Workflow

cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis A Target Protein (PDB) A1 Add Hydrogens, Assign Charges A->A1 B Ligand Structure B1 Energy Minimize B->B1 C Define Binding Site A1->C D Run Docking Algorithm B1->D C->D E Score & Rank Poses D->E F Visualize Interactions E->F G Identify Key Residues F->G

Caption: Workflow for Molecular Docking Studies.

Part 4: Molecular Dynamics (MD) Simulations

Rationale: While molecular docking provides a valuable static snapshot of the binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms in the protein-ligand complex over time, providing deeper insights into the stability of the binding pose and the flexibility of the system. [9]

Key Objectives:
  • Assess the stability of the predicted docking pose over a period of nanoseconds.

  • Analyze the persistence of key interactions (e.g., hydrogen bonds) throughout the simulation.

  • Characterize the flexibility of different parts of the protein and ligand upon binding using Root Mean Square Fluctuation (RMSF).

  • Calculate a more rigorous estimate of binding free energy using methods like MM-PBSA/GBSA.

Experimental Protocol: MD Simulation
  • System Setup: Place the best-docked protein-ligand complex from the previous step into a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Minimization and Equilibration: Perform energy minimization to remove any steric clashes. Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure and temperature to ensure it reaches a stable state.

  • Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds), saving the atomic coordinates at regular intervals to create a trajectory.

  • Trajectory Analysis: Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to monitor overall stability, RMSF for atomic fluctuations, and the lifetime of specific intermolecular interactions. [9][10]

Data Presentation: Hypothetical MD Simulation Results (100 ns)
ParameterResultInterpretation
Complex RMSD Stable at 2.1 ± 0.3 ÅThe protein-ligand complex does not undergo major conformational changes, indicating a stable binding mode.
Ligand RMSD Stable at 0.8 ± 0.2 ÅThe ligand remains stably bound in its initial docked pose within the active site.
H-Bond Occupancy (Arg120) 95%The crucial hydrogen bond with Arg120 is highly stable and maintained throughout the simulation.
Binding Free Energy (MM-GBSA) -45.5 kcal/molA favorable binding free energy, confirming a strong and stable interaction.
Visualization: MD Simulation Workflow

A 1. Start with Docked Complex B 2. Solvate & Ionize System A->B C 3. Energy Minimization B->C D 4. System Equilibration (Heating & Pressure) C->D E 5. Production MD Run (e.g., 100 ns) D->E F 6. Trajectory Analysis E->F G RMSD & RMSF Plots F->G H Interaction Analysis F->H I Binding Free Energy F->I

Caption: Workflow for Molecular Dynamics Simulation.

Conclusion

This in-depth guide has outlined a logical and powerful computational workflow for the comprehensive investigation of 2-(4-ethynylphenyl)-2-methylpropanoic acid. By systematically applying a suite of theoretical and modeling techniques—from quantum mechanics to molecular dynamics—we can construct a detailed, multi-scale profile of a novel compound. This process generates actionable hypotheses regarding its stability, drug-likeness, potential biological targets, and mechanism of action. The insights gained from such a computational pipeline are invaluable for prioritizing candidates, optimizing lead compounds, and ultimately de-risking and accelerating the journey from a chemical concept to a potential therapeutic agent. This structured in silico approach represents a cornerstone of modern, efficient, and rational drug design.

References

  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (n.d.). Google Patents.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC. (n.d.). NCBI.
  • (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - ResearchGate. (n.d.). ResearchGate.
  • Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl). (n.d.). ResearchGate. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGL-Got0UU7wpSWNj82rZcXytvobbDnJ5SaVVYg0jZTqKPRPNByI7oXHmb_Ji95kflUVjcN8aapubsqoR4PlIo6dKYE8SsXBamGbgTWMzJaMLbaPBsbuyEnJgC33-x_UlHptlE2AfkxXJexmJG8kJ53kCWul6AXOb-E8UbL2asAaRsLQ==
  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid - QuickCompany. (n.d.). QuickCompany.
  • WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents. (n.d.). Google Patents.
  • Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor Alpha Subtype-Selective Activators - PubMed. (2003, August 14). PubMed.
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  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI. (n.d.). MDPI.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. (2023, May 18). MDPI.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. (n.d.). MDPI.
  • A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study - MDPI. (n.d.). MDPI.
  • Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives - ResearchGate. (n.d.). ResearchGate.
  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents - MDPI. (2020, November 16). MDPI.
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  • Design, Synthesis, and Structural Analysis of Phenylpropanoic Acid-Type PPARγ-selective Agonists: Discovery of Reversed Stereochemistry-Activity Relationship - PubMed. (2011, January 13). PubMed.
  • Evaluation of natural compounds as folate biosynthesis inhibitors in Mycobacterium leprae using docking, ADMET analysis, and molecular dynamics simulation - ResearchGate. (n.d.). ResearchGate.
  • 2-(4-ethylphenyl)-2-methylpropanoic acid | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 2-Methyl-2-(4-nitro-phenyl-sulfanyl)-propanoic acid - PubMed. (2007, December 6). PubMed.
  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - MDPI. (n.d.). MDPI.

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A Technical Guide to the Thermal Stability and Degradation of 2-(4-ethynylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 2-(4-ethynylphenyl)-2-methylpropanoic acid. As a molecule combining a carboxylic acid moiety with a reactive ethynyl group on a phenyl ring, its behavior under thermal stress is critical for applications in drug development and materials science. This document outlines the probable degradation mechanisms, including decarboxylation and reactions involving the ethynyl group. Furthermore, it details robust experimental workflows for characterizing its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), alongside analytical methods for identifying and quantifying degradation products. This guide is intended to be an essential resource for scientists and researchers working with this and structurally related compounds, enabling a proactive approach to stability testing and formulation development.

Introduction: The Significance of 2-(4-ethynylphenyl)-2-methylpropanoic Acid

2-(4-ethynylphenyl)-2-methylpropanoic acid is a bifunctional molecule with potential applications in medicinal chemistry and materials science. The carboxylic acid group offers a handle for forming salts or esters, which is a common strategy in drug design to modify pharmacokinetic properties. The ethynylphenyl group is a versatile functional moiety that can participate in a variety of chemical transformations, including "click" chemistry, polymerization, and metal-catalyzed cross-coupling reactions. This dual functionality makes it an attractive building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced polymers.

Understanding the thermal stability of this compound is paramount for several reasons:

  • Drug Development: During synthesis, purification, and formulation of an API, the molecule may be subjected to elevated temperatures. Thermal degradation can lead to the formation of impurities, which can impact the safety and efficacy of the final drug product.

  • Materials Science: For applications in polymer synthesis, the thermal behavior of the monomer is critical. The onset of degradation will define the upper-temperature limit for processing and curing.

  • Regulatory Compliance: Regulatory agencies require a thorough understanding of the stability of APIs and drug products. This includes identifying potential degradation products and establishing safe storage conditions.

This guide provides a foundational understanding of the potential thermal liabilities of 2-(4-ethynylphenyl)-2-methylpropanoic acid and a practical framework for its experimental investigation.

Postulated Thermal Degradation Pathways

The thermal degradation of 2-(4-ethynylphenyl)-2-methylpropanoic acid is likely to be a complex process involving multiple reaction pathways. Based on the known chemistry of aromatic carboxylic acids and ethynyl-containing compounds, we can postulate two primary degradation routes: decarboxylation of the carboxylic acid and reactions involving the ethynyl group.

Decarboxylation Pathways

The loss of carbon dioxide from a carboxylic acid is a common thermal degradation pathway. For aromatic carboxylic acids, this can proceed through several mechanisms, particularly at elevated temperatures.

  • Direct Decarboxylation: This involves the direct cleavage of the C-C bond between the phenyl ring and the carboxylic acid group. This process is often facilitated by heat and can be influenced by the presence of catalysts.

  • Anhydride Formation and Subsequent Decomposition: Aromatic carboxylic acids can form anhydrides at elevated temperatures, which can then decompose via a free-radical mechanism to produce a variety of products.[1][2] This pathway can lead to the formation of cross-linked or arylated products, especially in a non-polar environment.[1] The presence of water can suppress anhydride formation.[2]

Ethynyl Group Reactivity

The ethynyl group is highly reactive at elevated temperatures and can undergo a variety of transformations, including:

  • Polymerization/Oligomerization: The ethynyl groups can react with each other to form polyene or aromatic structures. This is a common thermal curing mechanism for ethynyl-terminated resins.[3][4]

  • Cyclization Reactions: Intramolecular or intermolecular cyclization reactions can occur, leading to the formation of complex polycyclic aromatic structures.

  • Radical Reactions: The ethynyl group can initiate or participate in radical chain reactions, especially in the presence of oxygen or other radical initiators. Ethynyl radicals are known to be key intermediates in high-temperature combustion processes.[5][6]

The interplay of these degradation pathways will determine the overall thermal stability of the molecule and the nature of the degradation products formed.

Recommended Experimental Workflows for Thermal Analysis

A thorough investigation of the thermal stability of 2-(4-ethynylphenyl)-2-methylpropanoic acid requires a multi-faceted experimental approach. The following workflows provide a robust framework for characterizing its thermal properties.

Workflow for Thermal Stability Assessment

G cluster_0 Thermal Analysis cluster_1 Degradation Product Analysis TGA Thermogravimetric Analysis (TGA) Degradation_Study Isothermal/Ramped Degradation TGA->Degradation_Study Determine onset of weight loss DSC Differential Scanning Calorimetry (DSC) DSC->Degradation_Study Identify thermal events (melting, etc.) HPLC_MS HPLC-MS/MS Degradation_Study->HPLC_MS Analyze non-volatile degradants GC_MS GC-MS (for volatile products) Degradation_Study->GC_MS Analyze volatile degradants

Caption: Experimental workflow for thermal stability and degradation analysis.

Detailed Experimental Protocols

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8]

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(4-ethynylphenyl)-2-methylpropanoic acid into a clean TGA pan (platinum or ceramic).

  • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50-100 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10]

Objective: To identify thermal events such as melting, crystallization, and glass transitions, and to determine the enthalpy of these transitions.

Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(4-ethynylphenyl)-2-methylpropanoic acid into a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature just below the onset of decomposition (as determined by TGA) at a heating rate of 10 °C/min.

    • Cool the sample to 25 °C at 10 °C/min.

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, polymerization).

    • Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

Degradation Product Identification

Objective: To identify the chemical structures of the major degradation products.

Protocol:

  • Forced Degradation:

    • Heat a known amount of 2-(4-ethynylphenyl)-2-methylpropanoic acid in a sealed vial at a temperature near its Tonset for a defined period.

    • Alternatively, collect the residue from a TGA experiment stopped at a specific mass loss.

  • Sample Preparation for Analysis:

    • Dissolve the degraded sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Filter the solution to remove any insoluble material.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Technique: HPLC is used to separate the components of the mixture, and MS is used to identify them based on their mass-to-charge ratio and fragmentation patterns.[11][12]

    • Conditions: A reversed-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Technique: GC-MS is suitable for the analysis of volatile and semi-volatile degradation products.[11]

    • Conditions: A non-polar or medium-polarity capillary column is typically used. The sample may require derivatization to increase volatility.

Data Interpretation and Reporting

A comprehensive analysis of the thermal stability of 2-(4-ethynylphenyl)-2-methylpropanoic acid should include a summary of the key findings from the experimental workflows.

Quantitative Data Summary
ParameterTechniqueTypical Value/ObservationSignificance
Melting Point (Tm) DSCTo be determinedPurity and solid-state form characterization
Enthalpy of Fusion (ΔHf) DSCTo be determinedInformation on crystal lattice energy
Onset of Decomposition (Tonset) TGATo be determinedUpper-temperature limit for handling and storage
Major Degradation Products HPLC-MS, GC-MSTo be determinedIdentification of potential impurities
Proposed Degradation Pathway Diagram

G compound 2-(4-ethynylphenyl)-2-methylpropanoic acid decarboxylation Decarboxylation - CO2 compound->decarboxylation High Temp. ethynyl_reaction Ethynyl Group Reaction (e.g., Polymerization) compound->ethynyl_reaction High Temp. product1 1-ethynyl-4-(1-methylethyl)benzene decarboxylation->product1 product2 Oligomers/Polymers ethynyl_reaction->product2

Caption: Postulated major degradation pathways of the title compound.

Conclusion

The thermal stability of 2-(4-ethynylphenyl)-2-methylpropanoic acid is a critical parameter that dictates its suitability for various applications. This guide has outlined the likely degradation pathways, centered on decarboxylation and reactions of the ethynyl group. The provided experimental workflows, utilizing TGA, DSC, and hyphenated chromatographic techniques, offer a robust methodology for a comprehensive stability assessment. By following these protocols, researchers and drug development professionals can gain a thorough understanding of the thermal behavior of this molecule, enabling informed decisions in process development, formulation, and ensuring the quality and safety of the final product.

References

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2026, February 13).
  • Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions.
  • Experimental and theoretical study of the reaction of the ethynyl radical with acetylene (HCBC ‡ HCBCH) - KU Leuven.
  • New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition - MDPI. (2023, September 11).
  • Thermogravimetric analysis (TGA) curves of compounds 1–5 - ResearchGate.
  • DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES.
  • Ethynyl Radical Hydrogen Abstraction Energetics and Kinetics Utilizing High-Level Theory | ACS Earth and Space Chemistry. (2024, July 3).
  • Ethynyl Radical Hydrogen Abstraction Energetics and Kinetics Utilizing High-Level Theory.
  • Ethynylated Aromatics as High Temperature Matrix Resins - CORE.
  • Chromatographic separations of aromatic carboxylic acids - PubMed.
  • Biodegradation of aromatic carboxylic acids by Pseudomonas mira | FEMS Microbiology Letters | Oxford Academic.
  • Ch21: Decarboxylation - Chemistry.
  • EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. (2024, September 4).
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - 2021. (2021, December 30).
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC.
  • Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin | ACS Omega - ACS Publications. (2019, January 2).
  • Differential scanning calorimetry - Wikipedia.
  • Thermogravimetric analysis - Wikipedia.
  • Thermo Gravimetric Analysis (TGA) - TCA Lab / Alfa Chemistry.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC.

Sources

Methodological & Application

protocol for bioconjugation with 2-(4-ethynylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation with 2-(4-Ethynylphenyl)-2-Methylpropanoic Acid

Executive Summary

In the landscape of modern biotherapeutics and antibody-drug conjugates (ADCs), the precise covalent linkage of molecules dictates the pharmacokinetic stability and efficacy of the construct[1]. While standard bifunctional linkers often suffer from premature in vivo enzymatic cleavage, 2-(4-ethynylphenyl)-2-methylpropanoic acid has emerged as a structurally optimized reagent designed to overcome these limitations. This application note details the mechanistic logic, kinetic advantages, and validated protocols for utilizing this specialized linker, ensuring robust conjugation and maximized conjugate half-life.

Mechanistic Rationale: The Chemistry of Steric Shielding and Click Kinetics

Successful bioconjugation relies on balancing reactivity during synthesis with absolute stability during deployment. This linker achieves this balance through two highly optimized functional moieties:

  • The Gem-Dimethyl Shield (2-Methylpropanoic Acid) : Standard amide bonds formed via primary amines are susceptible to hydrolysis by circulating proteases and amidases. In this molecule, the alpha-carbon adjacent to the carboxylic acid is substituted with a gem-dimethyl group. Once conjugated to a protein's lysine residue, this massive steric bulk physically blocks enzymatic access to the amide carbonyl. Causality : This shielding drastically increases the biological half-life of the conjugate, a critical requirement for ADC payloads[1],[2].

  • The Conjugated Phenylacetylene (4-Ethynylphenyl) : Standard aliphatic alkynes (like 4-pentynoic acid) react relatively slowly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. By positioning the terminal alkyne directly on a phenyl ring, the expanded

    
    -conjugation stabilizes the transition state of the copper-acetylide intermediate[4]. Causality : This electronic effect massively accelerates the click reaction, allowing for lower copper catalyst loading and preventing the degradation of sensitive biologic targets[5].
    
Data Presentation: Comparative Linker Performance

The structural advantages of 2-(4-ethynylphenyl)-2-methylpropanoic acid become highly apparent when benchmarked against traditional bioconjugation linkers[1],[6].

Linker ArchitectureCuAAC Relative Kinetic RateAmide Bond Stability (In Vivo)Enzymatic (Protease) ResistancePrimary Biological Application
Aliphatic Alkyne (e.g., Hexynoic acid)Baseline (1x)ModerateLowStandard in vitro labeling
Strain-Promoted (DBCO-acid) Very Fast (Copper-free)ModerateLowIn vivo imaging/labeling
2-(4-Ethynylphenyl)-2-methylpropanoic acid Fast (5x - 10x) Ultra-High High (Sterically Shielded) ADCs, Long-circulating bioconjugates

Experimental Workflow and Logical Architecture

To construct the bioconjugate, a two-phase workflow is required: an initial activation/amidation phase that overcomes the inherent steric hindrance of the linker, followed by a highly efficient click chemistry phase[7],[8].

G L 2-(4-Ethynylphenyl)- 2-methylpropanoic acid Act EDC/NHS Pre-Activation L->Act Anhydrous DMSO NHS Activated NHS-Ester Act->NHS AlkProt Shielded Alkyne- Protein Conjugate NHS->AlkProt + Protein Buffer Prot Target Protein (Lysine Amines) Prot->AlkProt Cu CuAAC Click (Cu, THPTA, Asc) AlkProt->Cu Azide Azide-Payload (e.g., Cytotoxin) Azide->Cu Final Stable Triazole Conjugate Cu->Final

Fig 1: Two-step workflow: Sterically shielded amidation followed by robust CuAAC click chemistry.

Step-by-Step Methodologies

Protocol Phase 1: Overcoming Steric Hindrance for Amidation

Because of the gem-dimethyl shielding, direct in-situ activation in aqueous buffers leads to rapid hydrolysis outcompeting conjugation. Causality : The steric bulk slows down the formation of the O-acylisourea intermediate. Therefore, activation must be performed in an anhydrous organic solvent prior to protein introduction[1],[7].

Reagents Required:

  • 2-(4-ethynylphenyl)-2-methylpropanoic acid

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMSO or DMF

Procedure:

  • Pre-Activation: Dissolve the linker in anhydrous DMSO to a final concentration of 100 mM. Add 1.5 equivalents of EDC-HCl and 2.0 equivalents of NHS.

  • Incubation: Incubate the mixture at room temperature for 60 minutes. Note: The extended time is required to ensure full conversion to the active NHS ester across the steric barrier.

  • Protein Preparation: Prepare the target protein at 2–10 mg/mL in an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)[7].

  • Conjugation: Add the activated linker dropwise to the protein solution to achieve a 10–50 molar excess (depending on desired modification degree). Ensure total DMSO concentration does not exceed 10% v/v to prevent protein denaturation.

  • Reaction & Purification: React for 2 to 4 hours at room temperature. Quench with 50 mM Tris-HCl (pH 7.5) for 15 minutes, then purify the alkyne-modified protein via size-exclusion chromatography (SEC) or dialysis[7].

Self-Validating QC Check (Phase 1): Analyze the purified alkyne-protein via Intact LC-MS. A mass shift of


 Da per linker addition provides the exact Degree of Conjugation (DoC). Do not proceed to Phase 2 until the target DoC distribution is analytically confirmed.
Protocol Phase 2: Biocompatible CuAAC Click Chemistry

With the highly reactive ethynylphenyl group installed, the click reaction can proceed efficiently. To protect the protein backbone from reactive oxygen species (ROS) generated by copper, a sacrificial accelerating ligand (THPTA) is utilized[5].

Reagents Required:

  • Alkyne-modified protein (from Phase 1)

  • Azide-functionalized payload (e.g., drug, fluorophore, or PEG)[6]

  • CuSO

    
     (Catalyst)
    
  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - Ligand

  • Sodium Ascorbate (Reducing agent)

  • Aminoguanidine-HCl (Scavenger)

Procedure:

  • Catalyst Pre-complexation: In a microcentrifuge tube, premix 20 mM CuSO

    
     with 100 mM THPTA ligand at a 1:5 ratio. Causality: Premixing fully coordinates Cu(II) before reduction, preventing free Cu(I) from oxidizing the protein and drastically accelerating the click rate[5].
    
  • Reaction Assembly: To the alkyne-modified protein (typically 1–5 mg/mL), add the following in precise order:

    • Azide-payload (3–5 molar equivalents per alkyne).

    • Aminoguanidine-HCl to a final concentration of 5 mM. Causality: Aminoguanidine intercepts dehydroascorbate byproducts, preventing them from non-specifically crosslinking lysine residues[5].

    • Pre-complexed CuSO

      
      /THPTA (final Cu concentration: 0.5–1.0 mM).
      
  • Initiation: Add Sodium Ascorbate to a final concentration of 5 mM to initiate the reaction by reducing Cu(II) to active Cu(I)[3].

  • Incubation & Quenching: Mix gently and incubate for 60 minutes at room temperature in the dark. Quench the reaction by adding 5 mM EDTA to chelate the copper catalyst[5].

  • Final Purification: Remove excess reagents and copper complexes using SEC or diafiltration.

Self-Validating QC Check (Phase 2): Perform a parallel validation reaction using a fluorogenic azide (e.g., 3-azidocoumarin). The coumarin derivative is non-fluorescent until the triazole ring is formed. A rapid spike in fluorescence (Ex/Em ~ 404/477 nm) physically validates that the alkyne retains high click reactivity and the catalytic copper loop is functioning correctly[5],[3].

References

  • Interchim BioScience . "Click Chemistry (Azide / alkyne reaction)." Interchim, 2025. URL: [Link]

  • Presolski, S. I., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, vol. 3, 2011, pp. 153-162. URL: [Link]

  • SYNthesis med chem . "Antibody Drug Conjugates: Linkers and Payloads." SYNthesis Med Chem Capabilities, 2025. URL: [Link]

Sources

Application Note: Bioorthogonal Surface Functionalization via Sterically Shielded Alkyne Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals Primary Reagent: 2-(4-Ethynylphenyl)-2-methylpropanoic acid (CAS: 1314655-91-8) [5]

Executive Summary & Structural Rationale

Surface functionalization relies on the precise, stable covalent attachment of probes, targeting ligands, or structural polymers to a substrate. While standard aliphatic alkynoic acids (e.g., 4-pentynoic acid) are widely used for modifying aminated surfaces, they suffer from conformational flexibility—which can cause the alkyne to "fold back" into the monolayer—and are susceptible to enzymatic or hydrolytic cleavage in vivo.

By utilizing 2-(4-ethynylphenyl)-2-methylpropanoic acid as a bifunctional linker, researchers can engineer highly robust organic layers. This methodology is anchored by three structural advantages:

  • Bioorthogonal Reactivity: The terminal ethynyl (alkyne) group efficiently undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier click reaction known for its quantitative yields and bioorthogonality in complex biological media [1], [4].

  • Conformational Rigidity: The phenyl ring acts as a rigid spacer, projecting the alkyne uniformly away from the surface. The electronic properties of the aromatic ring also enhance the CuAAC cycloaddition kinetics [3].

  • Steric Shielding (Gem-Dimethyl Effect): The two methyl groups on the

    
    -carbon create substantial steric hindrance around the resultant amide bond. This dramatically reduces the rate of hydrolytic and proteolytic degradation, making it ideal for long-term biosensors and nanoparticle-based drug delivery systems.
    

Quantitative Linker Comparison

Understanding the causality behind reagent selection is critical for optimizing bioconjugation workflows. Table 1 summarizes the performance metrics of common alkyne linkers, highlighting the stability benefits of introducing steric bulk.

Table 1: Physicochemical and Kinetic Profile of Selected Alkyne Surface Linkers

Linker MoleculeStructural ClassEstimated Amide Hydrolytic StabilityBioorthogonal Accessibility (CuAAC)Primary Application
4-Pentynoic Acid Flexible Aliphatic1x (Baseline)Moderate (Prone to monolayer back-folding)Short-term in vitro labeling
4-Ethynylbenzoic Acid Rigid Aromatic~2-3xHigh (Outward projection)Static sensor arrays
2-(4-Ethynylphenyl)-2-methylpropanoic Acid Sterically Hindered Aromatic>15x (Steric Shielding) Very High (Optimized spacing & projection) In vivo therapeutics / Long-term implants

Experimental Protocols

The following self-validating system guarantees that each stage of the functionalization is controlled and verified before proceeding.

Phase A: Covalent Grafting to Aminated Surfaces (Amidation)

Because 2-(4-ethynylphenyl)-2-methylpropanoic acid possesses a hydrophobic aromatic core, pure aqueous activation is inefficient. A co-solvent system ensures linker solubility and prevents micellation.

Reagents & Preparation:

  • Linker: 2-(4-Ethynylphenyl)-2-methylpropanoic acid (10 mM)

  • Activators: EDC·HCl (20 mM) and Sulfo-NHS (25 mM)

  • Buffer: 0.1 M MES buffer (pH 6.0) with 20% v/v DMF

Step-by-Step Methodology:

  • Activation: Dissolve the linker in pure DMF. Add this dropwise to the MES buffer containing EDC and Sulfo-NHS.

    • Insight: Maintaining an excess of Sulfo-NHS (1:2.5 ratio to linker) immediately traps the unstable O-acylisourea intermediate, preventing competitive hydrolysis back to the carboxylic acid.

  • Incubation: Stir the activation mixture at room temperature for 20 minutes.

  • Conjugation: Add the aminated substrate (e.g., primary amine-functionalized silica nanoparticles,

    
    ) to the activated linker solution. Adjust pH to 7.4 using 0.1 M NaOH to deprotonate the surface amines, maximizing their nucleophilicity.
    
  • Reaction: Agitate vigorously for 4 hours at room temperature.

  • Purification: Centrifuge and wash the nanoparticles sequentially in 10% DMF/Water, pure deionized water, and ethanol (3x each) to remove unreacted linker and urea byproducts.

Quality Control (Self-Validation Checkpoint): Analyze the dried particles via FTIR spectroscopy. Successful grafting is confirmed by the appearance of a sharp alkyne C≡C stretch at ~2110 cm


 and a strong Amide I carbonyl peak at ~1650 cm

.
Phase B: CuAAC 'Click' Conjugation of Azide-Probes

The 1,4-disubstituted 1,2,3-triazole linkage formed via CuAAC is exceptionally stable, mimicking the physicochemical properties of an amide bond while being completely resistant to enzymatic cleavage [2].

Step-by-Step Methodology:

  • Catalyst Pre-mix (Critical Step): In a separate vial, mix 2 mM CuSO

    
     with 10 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand in aqueous solution.
    
    • Insight: Pre-complexing Cu(II) with THPTA before reduction is mandatory. The ligand stabilizes the transient Cu(I) oxidation state, prevents disproportionation, and blocks the generation of reactive oxygen species (ROS) that could degrade sensitive biological target molecules.

  • Substrate Assembly: Disperse the alkyne-functionalized nanoparticles in PBS (pH 7.4). Add the target Azide-probe (e.g., Azide-PEG-Antibody or Azide-Fluorophore) at a 1.2x stoichiometric excess relative to estimated surface alkynes.

  • Initiation: Introduce the Cu(II)/THPTA complex to the nanoparticle suspension, followed immediately by 20 mM Sodium Ascorbate (reducing agent) to generate active Cu(I) in situ.

  • Reaction: Rotate the mixture in the dark at room temperature for 1–2 hours.

  • Quenching & Washing: Add 5 mM EDTA to chelate and strip the copper catalyst from the surface. Wash thoroughly via centrifugation.

Process Workflow Visualization

G Substrate Aminated Substrate (e.g., Nanoparticles/Glass) Activation Linker Activation (EDC/NHS in DMF/MES) Substrate->Activation Nucleophilic Attack AlkyneSurface Alkyne-Functionalized Surface (Sterically Shielded Monolayer) Activation->AlkyneSurface Amide Bond Formation CuAAC CuAAC 'Click' Ligation (Azide-Probe, Cu(I), THPTA) AlkyneSurface->CuAAC Bioorthogonal Addition Final Target-Conjugated Biosurface (Stable 1,2,3-Triazole) CuAAC->Final Cycloaddition Complete

Workflow of surface modification and CuAAC bioconjugation using the bifunctional linker.

References

  • Schuber et al. "Click Chemistry, a Powerful Tool for Pharmaceutical Sciences." PubMed Central (NIH). URL:[Link]

  • Cesbron, M., Levillain, E. "Click Chemistry: A Versatile Method for Tuning the Composition of Mixed Organic Layers Obtained by Reduction of Diazonium Cations." ACS Applied Materials & Interfaces (2018). URL:[Link]

  • "Click Chemistry (Azide / alkyne reaction)." Interchim BioScience. URL: [Link]

  • "1314655-91-8_CAS号:1314655-91-8_2-(4-Ethynylphenyl)-2-methylpropanoic acid." ChemSrc. URL: [Link]

Application Notes and Protocols for the Synthesis of Novel Functional Polymers from 2-(4-ethynylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Polymer Chemistry Division

Introduction: A Trifunctional Monomer for Advanced Polymer Architectures

The field of functional polymers is continually driven by the pursuit of monomers that offer a high degree of versatility for creating materials with tailored properties. 2-(4-ethynylphenyl)-2-methylpropanoic acid stands out as a uniquely powerful "trifunctional" building block for the synthesis of advanced polymers. Its structure thoughtfully combines three key chemical motifs:

  • A polymerizable styrenic-like vinyl group , which allows for the formation of a stable polymer backbone using well-established controlled radical polymerization techniques.

  • A terminal alkyne (ethynyl) group , a highly versatile handle for post-polymerization modification via highly efficient "click chemistry" reactions.[1]

  • A carboxylic acid moiety , which not only influences the polymer's solubility and pH-responsiveness but also serves as a classical site for bioconjugation to proteins, peptides, or amine-containing drugs.[2]

This unique combination enables the design of polymers where the backbone provides structural integrity, while the pendant alkyne and carboxylic acid groups offer orthogonal pathways for functionalization. This allows for the attachment of a diverse array of molecules, including imaging agents, targeting ligands, and therapeutic payloads, making these polymers exceptionally promising for applications in drug delivery, diagnostics, and advanced biomaterials.[3] This guide provides detailed protocols for the synthesis of polymers from this monomer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and their subsequent functionalization.

Part 1: Controlled Synthesis of Alkyne- and Acid-Functionalized Polymers via RAFT

To create well-defined polymers with predictable molecular weights and low polydispersity, a controlled polymerization technique is essential. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an excellent choice due to its high tolerance for a wide variety of functional monomers, including those with acidic protons and reactive alkyne groups.[4] The RAFT process utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with living characteristics.[5]

Causality in Protocol Design: Why RAFT?
  • Functional Group Tolerance: Unlike some other controlled polymerization techniques, RAFT is robust in the presence of the carboxylic acid and alkyne functionalities of the monomer, eliminating the need for protection/deprotection steps which add complexity and can reduce overall yield.[6]

  • Control Over Architecture: RAFT allows for the synthesis of polymers with predetermined molecular weights (Mn) and narrow molecular weight distributions (Đ < 1.2), which is critical for applications in nanomedicine where batch-to-batch reproducibility is paramount.[7]

  • End-Group Fidelity: The thiocarbonylthio group from the CTA remains at the chain end post-polymerization, allowing for further modification or the synthesis of block copolymers.[8]

Experimental Protocol: RAFT Polymerization

Objective: To synthesize poly(2-(4-ethynylphenyl)-2-methylpropanoic acid) with a target degree of polymerization (DP) of 100.

Materials:

ReagentM.W. ( g/mol )Amount (for DP=100)Moles (mmol)
2-(4-ethynylphenyl)-2-methylpropanoic acid (M)188.211.88 g10.0
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTA)279.3827.9 mg0.10
Azobisisobutyronitrile (AIBN) (Initiator)164.213.3 mg0.02
1,4-Dioxane (Solvent)-10 mL-

Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the monomer (1.88 g), the RAFT agent (CTA, 27.9 mg), and the initiator (AIBN, 3.3 mg).

  • Solvent Addition: Add 10 mL of 1,4-dioxane to the flask. Stir the mixture until all solids are dissolved.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon). Place the sealed flask in a preheated oil bath at 70 °C and stir.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Isolation: After the desired conversion is reached (e.g., 12-24 hours), quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by filtration or centrifugation, then redissolve it in a small amount of a good solvent (e.g., THF or DMF) and re-precipitate. Repeat this process two more times to ensure the removal of unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium I Initiator (I) I_rad Primary Radicals (2R•) I->I_rad Δ P1_rad Propagating Radical (P1•) I_rad->P1_rad + M M Monomer (M) Pn_rad Propagating Radical (Pn•) P1_rad->Pn_rad + (n-1)M Intermediate Intermediate Radical Pn_rad->Intermediate + CTA Dormant Dormant Species (Pn-CTA) CTA RAFT Agent (CTA) Intermediate->Pn_rad Intermediate->Dormant - R• Dormant->Intermediate + R• R_rad Re-initiating Radical (R•) R_rad->Pn_rad + M

Caption: RAFT polymerization workflow.

Part 2: Post-Polymerization Modification via "Click" Chemistry

The true power of this polymer platform lies in the ability to functionalize the pendant alkyne groups with high efficiency and specificity using "click" chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the radical-mediated Thiol-Yne reaction are two of the most robust and orthogonal click reactions available.[9][10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, forming a stable triazole linkage between an alkyne and an azide.[11] It is highly efficient, proceeds under mild, often aqueous conditions, and is tolerant of a vast array of functional groups, making it ideal for bioconjugation.[12]

Experimental Protocol: CuAAC Modification

Objective: To conjugate an azide-functionalized fluorescent dye (e.g., Azide-Fluor 488) to the alkyne-containing polymer.

Materials:

ReagentConcentration/AmountPurpose
Alkyne-functionalized Polymer100 mg (e.g., 0.53 mmol of alkyne units)Polymer scaffold
Azide-Fluor 4881.2 equivalents (0.64 mmol)Functional molecule to be attached
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.1 equivalents (0.053 mmol)Copper(I) precursor
Sodium Ascorbate0.5 equivalents (0.265 mmol)Reducing agent to generate Cu(I) in situ
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)0.1 equivalents (0.053 mmol)Ligand to stabilize Cu(I) and accelerate reaction
DMF/Water (1:1 v/v)10 mLSolvent

Procedure:

  • Dissolution: Dissolve the alkyne-functionalized polymer (100 mg) and Azide-Fluor 488 in 10 mL of a 1:1 mixture of DMF and deionized water in a vial.

  • Catalyst Preparation: In a separate small vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and THPTA in a small amount of water.

  • Reaction Initiation: Add the sodium ascorbate solution to the polymer/azide mixture, followed immediately by the copper/THPTA solution. The solution may change color, indicating the formation of the Cu(I) species.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Purification: To remove the copper catalyst and excess reagents, dialyze the reaction mixture against a 10 mM EDTA solution in water for 24 hours, followed by dialysis against pure deionized water for another 48 hours, changing the water frequently.

  • Isolation: Lyophilize the purified polymer solution to obtain the fluorescently labeled polymer as a solid.

Radical-Mediated Thiol-Yne Addition

The thiol-yne reaction is another highly efficient click-type reaction where a thiol adds across an alkyne, initiated by radicals often generated by a photoinitiator and UV light.[13] A key feature is that each alkyne can potentially react with two thiol molecules, allowing for the introduction of two functional groups at each site or for cross-linking.[13]

Experimental Protocol: Thiol-Yne Modification

Objective: To functionalize the polymer with a thiol-containing biomolecule (e.g., cysteine-terminated peptide).

Materials:

ReagentAmountPurpose
Alkyne-functionalized Polymer100 mg (0.53 mmol of alkyne units)Polymer scaffold
Cysteine-terminated peptide1.5 equivalents (0.80 mmol)Thiol-containing molecule
2,2-Dimethoxy-2-phenylacetophenone (DMPA)1 mol% relative to thiolPhotoinitiator
THF/Water (1:1 v/v)10 mLSolvent

Procedure:

  • Solution Preparation: In a quartz reaction vessel, dissolve the alkyne-functionalized polymer, the cysteine-terminated peptide, and the photoinitiator (DMPA) in the THF/water solvent mixture.

  • Degassing: Bubble argon or nitrogen through the solution for 20-30 minutes to remove oxygen, which can inhibit the radical reaction.

  • Photoreaction: While stirring, irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature. The reaction is typically rapid and can be complete within 30-60 minutes.

  • Purification: Purify the functionalized polymer by precipitation into a non-solvent or by dialysis, similar to the CuAAC procedure, to remove unreacted peptide and initiator fragments.

  • Isolation: Dry the purified polymer under vacuum.

Click_Chemistry cluster_cyaac CuAAC Modification cluster_thiol Thiol-Yne Modification Polymer Polymer Backbone with Pendant Alkyne Azide Azide-R1 (e.g., Dye, Drug) Thiol Thiol-R2 (e.g., Peptide) CuAAC_Polymer Triazole-Functionalized Polymer Azide->CuAAC_Polymer Cu(I), Ascorbate Thiol_Polymer Thioether-Functionalized Polymer Thiol->Thiol_Polymer UV, Photoinitiator

Caption: Post-polymerization modification pathways.

Part 3: Characterization of Synthesized Polymers

Thorough characterization is crucial to confirm the successful synthesis and functionalization of the polymers.

TechniqueExpected Observations
¹H NMR Spectroscopy Backbone Polymer: Presence of broad peaks for the polymer backbone protons, a sharp signal for the alkyne proton (~3.1 ppm). CuAAC Product: Disappearance of the alkyne proton signal and appearance of a new signal for the triazole proton (~7.5-8.0 ppm). Thiol-Yne Product: Disappearance of the alkyne proton signal and appearance of new signals corresponding to the vinyl sulfide protons.
Gel Permeation Chromatography (GPC/SEC) A monomodal, symmetric peak indicating a well-controlled polymerization. The molecular weight should be close to the theoretical value calculated from the monomer/CTA ratio and conversion. The polydispersity index (Đ) should be low (ideally < 1.2).
Fourier-Transform Infrared (FT-IR) Spectroscopy Backbone Polymer: Characteristic peaks for the alkyne C≡C stretch (~2100 cm⁻¹) and the carboxylic acid C=O stretch (~1700 cm⁻¹). CuAAC Product: Appearance of a new peak characteristic of the triazole ring.

Conclusion and Future Outlook

The protocols detailed herein provide a robust framework for the synthesis and functionalization of novel polymers based on 2-(4-ethynylphenyl)-2-methylpropanoic acid. The use of RAFT polymerization ensures the creation of well-defined polymer scaffolds, while the orthogonal "click" chemistry handles allow for the precise installation of a wide range of functionalities. These materials hold significant promise for the development of next-generation drug delivery systems, advanced diagnostic tools, and smart biomaterials. The ability to independently modify both the alkyne and carboxylic acid groups opens up avenues for creating multifunctional constructs with precisely tailored biological and physical properties.

References

  • Zhao, W., Gnanou, Y., & Hadjichristidis, N. (2016). Well-defined (co)polypeptides bearing pendant alkyne groups. Polymer Chemistry, 7(16), 2793-2802. Available at: [Link]

  • Sinnwell, S., Inglis, A. J., Stenzel, M. H., & Barner-Kowollik, C. (2008). Blocks, Stars and Combs: Complex Macromolecular Architecture Polymers via Click Chemistry. Macromolecular Rapid Communications, 29(12-13), 1016-1040. Available at: [Link]

  • Ishizone, T., Hirao, A., Nakahama, S., Kakuchi, T., Yokota, K., & Tsuda, K. (1991). Protection and polymerization of functional monomers. 16. Anionic living polymerization of 4-[(trimethylsilyl)ethynyl]styrene. Macromolecules, 24(20), 5224-5230. Available at: [Link]

  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Anionic Polymerization of Monomers Containing Functional Groups. 13. Anionic Polymerizations of 2-, 3-, and 4-(3,3-Dimethyl-1-butynyl)styrenes, 2-, 3-, and 4-(1-Hexynyl)styrenes, and 4-(Phenylethynyl)styrene. (1998). Macromolecules, 31(12), 3764-3774. Available at: [Link]

  • Protection and polymerization of functional monomers. 19. Synthesis of well-defined poly(ethynylstyrenes) by means of anionic living polymerization of (trimethylsilyl)ethynylstyrenes. (1998). Macromolecules, 31(26), 9173-9181. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology. Available at: [Link]

  • Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications. (2021). Polymers, 13(10), 1636. Available at: [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Omega, 7(18), 15487-15496. Available at: [Link]

  • Synthesis of well-defined alkyne terminated poly(N-vinyl caprolactam) with stringent control over the LCST by RAFT. (2018). Scientific Reports, 8(1), 1-11. Available at: [Link]

  • Controlled/″Living″ Click Polymerization with Possible Bidirectional Chain-Growth Propagation during Polyaddition. (2022). Polymers, 14(15), 3163. Available at: [Link]

  • Alkyne-functional homopolymers and block copolymers through nitroxide-mediated free radical polymerization of 4-(phenylethynyl)styrene. (2004). Journal of Polymer Science Part A: Polymer Chemistry, 42(23), 5969-5982. Available at: [Link]

  • What is Controlled Radical Polymerization?. (2020). AZoM. Available at: [Link]

  • Polymerization. (n.d.). Urban Research Group. Available at: [Link]

  • Synthesis of molecularly tunable, dual-reactive poly(4-hydroxystyrene)-based photoresists via anionic polymerization, sequential deprotection, and reprotection reactions. (2022). Polymer Chemistry, 13(32), 4647-4655. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Controlled radical polymerization – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Anionic Copolymerization of 4-Trimethylsilylstyrene: From Kinetics to Gradient and Block Copolymers. (2020). Macromolecules, 53(15), 6314-6324. Available at: [Link]

  • 2.10: Living Radical Polymerization- RAFT. (2021). Chemistry LibreTexts. Available at: [Link]

  • RAFT-Based Polymers for Click Reactions. (2022). Polymers, 14(3), 557. Available at: [Link]

  • Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. (2008). Macromolecules, 41(24), 9946-9957. Available at: [Link]

  • Effect of tetrahydrofuran on the anionic copolymerization of 4‐trimethylsilylstyrene with isoprene. (2024). Journal of Polymer Science. Available at: [Link]

Sources

step-by-step synthesis of dendrimers using 2-(4-ethynylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Functional Dendrimers

Topic: Step-by-Step Synthesis of Dendrimers Using 2-(4-ethynylphenyl)-2-methylpropanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Architecting Nanoscale Scaffolds for Advanced Applications

Dendrimers are a distinct class of synthetic macromolecules characterized by their highly branched, three-dimensional architecture.[1][2] Comprising a central core, layers of repeating branched units called generations, and a surface of terminal functional groups, their structure offers unparalleled control over size, shape, and surface chemistry.[3] This precision makes them ideal candidates for a range of high-technology uses, including drug delivery, gene therapy, and diagnostic imaging.[2][4][5]

The synthesis of well-defined dendrimers has been significantly advanced by the advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This reaction is prized for its high yield, specificity, and tolerance of a wide range of functional groups, ensuring the near-perfect structure required for high-generation dendrimers.[6][7]

This guide details the synthesis of a first-generation (G1) dendrimer using a divergent strategy. This approach utilizes 2-(4-ethynylphenyl)-2-methylpropanoic acid as a key building block. This molecule is strategically designed with two critical functionalities:

  • A terminal alkyne group , which serves as a handle for covalent construction via the CuAAC click reaction.

  • A carboxylic acid group , which forms the new peripheral surface of the dendrimer, providing a readily functionalizable point for the attachment of therapeutic agents, targeting ligands, or imaging moieties.

The resulting carboxyl-terminated dendrimer is a versatile platform scaffold, particularly suited for professionals in drug development seeking to create sophisticated, targeted nanocarriers.

Synthesis Strategy: A Divergent "Click" Approach

The protocol outlined below employs a divergent synthesis method. This strategy begins with a multifunctional core molecule and builds the dendrimer outwards, generation by generation.[1][5] Our approach involves reacting a tri-functional azide core with the alkyne-containing building block, 2-(4-ethynylphenyl)-2-methylpropanoic acid. The CuAAC reaction will covalently link three units of the building block to the core, creating a G1 dendrimer with a precisely defined structure and a surface of three carboxylic acid groups.

The overall workflow is a multi-stage process emphasizing purity and verification at each step, which is crucial for any material intended for biomedical research.

G cluster_0 Synthesis Workflow A Multi-Azide Core + Alkyne-Acid Monomer B Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->B C Crude G1 Dendrimer B->C D Purification (Dialysis) C->D Remove Catalyst & Excess Monomer E Pure G1 Dendrimer D->E F Characterization (NMR, MS, FTIR) E->F Verify Structure & Purity G Validated G1 Dendrimer Platform F->G G A A C EDC / NHS Coupling Agents A->C B Amine-Containing Drug H₂N-Drug B->C D D C->D Amide Bond Formation

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-(4-ethynylphenyl)-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-ethynylphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful synthesis of this valuable compound. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve high yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(4-ethynylphenyl)-2-methylpropanoic acid, which is typically achieved through a Sonogashira coupling of a protected alkyne with a halo-substituted phenylpropanoic acid, followed by deprotection.

Q1: My Sonogashira coupling reaction has a very low or no yield. What are the likely causes and how can I fix it?

A low or non-existent yield in a Sonogashira coupling is a common issue that can often be traced back to a few key areas.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.

    • Palladium(0) Oxidation: Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to air and moisture.[1] Ensure you are using a fresh batch or one that has been stored under an inert atmosphere.

    • Palladium(II) Pre-catalyst Reduction: If you are using a more stable Pd(II) pre-catalyst such as PdCl₂(PPh₃)₂, its in-situ reduction to Pd(0) might be inefficient.

    • Catalyst Decomposition: The appearance of a black precipitate, known as "palladium black," indicates catalyst decomposition.[1] This can be caused by impurities in your reagents or solvent, or an inappropriate reaction temperature. Using anhydrous, degassed solvents and high-purity starting materials is critical. Some anecdotal evidence suggests that THF may promote the formation of palladium black.[1]

  • Reagent Quality and Purity:

    • Starting Materials: Impurities in the aryl halide or the alkyne can poison the catalyst.[1] It is advisable to purify your starting materials if their quality is uncertain.

    • Copper(I) Co-catalyst: If you are using a copper-catalyzed protocol, ensure your CuI is fresh, as it can degrade over time.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira reaction, especially when using a copper co-catalyst, must be conducted under strictly anaerobic conditions (e.g., under argon or nitrogen). Oxygen can lead to the undesirable Glaser-Hay homocoupling of the alkyne.[1][2] Thoroughly degas your solvents and reagents before use.

    • Solvent Choice: The solvent plays a critical role in dissolving reactants and stabilizing the catalytic species.[3] While polar aprotic solvents like DMF are common, non-polar solvents like toluene have also been shown to be effective, and in some cases, may even be superior.[3] If you suspect solvent-related issues, consider trying a different anhydrous, degassed solvent.

    • Base Selection: An appropriate base is required to deprotonate the terminal alkyne. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used.[1][4] Ensure your amine base is dry and used in sufficient excess. Distilling the amine base before use can remove impurities that might inhibit the reaction.

    • Temperature: The optimal temperature is dependent on the reactivity of your aryl halide. Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[1][4] If you are using a volatile alkyne like trimethylsilylacetylene (TMSA), which has a boiling point of 53°C, conducting the reaction in a sealed tube is recommended to prevent it from boiling out of the reaction mixture.[5]

Below is a troubleshooting workflow to guide you through diagnosing low-yield issues:

Troubleshooting_Sonogashira start Low or No Product Yield catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality start->reagents conditions Review Reaction Conditions start->conditions pd_active pd_active catalyst->pd_active Is Pd catalyst active? pure_sm pure_sm reagents->pure_sm Are starting materials pure? inert_atm inert_atm conditions->inert_atm Is the atmosphere inert? solution Problem Solved cu_fresh Is Cu(I) co-catalyst fresh? (if applicable) pd_active->cu_fresh Yes replace_pd Use fresh/properly stored catalyst pd_active->replace_pd No ligand_check Is the ligand appropriate? cu_fresh->ligand_check Yes replace_cu Use fresh CuI cu_fresh->replace_cu No replace_pd->catalyst ligand_check->solution Yes change_ligand Consider a different phosphine ligand ligand_check->change_ligand No replace_cu->catalyst change_ligand->catalyst dry_base Is the amine base dry and pure? pure_sm->dry_base Yes purify_sm Purify aryl halide and alkyne pure_sm->purify_sm No dry_base->solution Yes purify_base Distill or use fresh, dry base dry_base->purify_base No purify_sm->reagents purify_base->reagents dry_solvent Is the solvent anhydrous and appropriate? inert_atm->dry_solvent Yes degas Thoroughly degas solvents/reagents inert_atm->degas No temp_check Is the temperature optimal? dry_solvent->temp_check Yes change_solvent Use dry, degassed solvent; consider alternatives dry_solvent->change_solvent No degas->conditions temp_check->solution Yes adjust_temp Adjust temperature based on halide reactivity temp_check->adjust_temp No change_solvent->conditions adjust_temp->conditions

Caption: Troubleshooting flowchart for low-yield Sonogashira reactions.

Q2: I am observing a significant amount of a side-product that I suspect is the homocoupled alkyne (Glaser coupling). How can I minimize this?

The formation of a 1,3-diyne from the oxidative coupling of two terminal alkynes is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[2][6]

Strategies to Minimize Glaser Homocoupling:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[1][2] Ensure your reaction vessel, solvents, and reagents are rigorously deoxygenated. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are highly recommended.

  • Copper-Free Protocol: The most direct way to avoid copper-mediated homocoupling is to switch to a copper-free Sonogashira protocol.[1][7] Many modern methods for challenging substrates are copper-free and can provide excellent yields.

  • Use of a Protected Alkyne: Employing a protected alkyne, such as trimethylsilylacetylene (TMSA), is a highly effective strategy. The bulky trimethylsilyl group prevents the alkyne from undergoing homocoupling. The desired terminal alkyne can then be revealed in a subsequent deprotection step.

  • Hydrogen Atmosphere: Some studies have shown that conducting the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon can significantly reduce the amount of homocoupling product to as low as 2%.[2]

  • Modify Reaction Parameters:

    • Base: Some amine bases can promote homocoupling. Switching to an inorganic base like K₃PO₄ or Cs₂CO₃ might be beneficial.

    • Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

Q3: My TMS-deprotection step is incomplete or not working. What should I do?

The removal of the trimethylsilyl (TMS) protecting group is a crucial final step. Incomplete deprotection will result in a mixture of the desired product and the TMS-protected intermediate, complicating purification.

Troubleshooting TMS Deprotection:

  • Choice of Reagent and Conditions:

    • Tetrabutylammonium fluoride (TBAF): This is a very common and effective reagent for TMS deprotection. Ensure you are using a fresh solution of TBAF in THF, as older solutions may have reduced activity. The reaction is typically fast, often completing within 30 minutes to 2 hours at room temperature.[8]

    • Potassium Carbonate in Methanol: This is a milder and often cleaner method.[8] The reaction is usually stirred at room temperature for 1-4 hours. Ensure your methanol is of good quality.

    • Reagent Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the deprotecting agent to ensure the reaction goes to completion.

  • Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Workup Procedure: A proper workup is essential to remove the deprotecting agent and its byproducts. For TBAF deprotection, quenching with a saturated aqueous solution of ammonium chloride is common.[8] For the K₂CO₃/methanol method, neutralization with a dilute acid to pH ~7 is required before extraction.[8]

Q4: I am having difficulty purifying the final product, 2-(4-ethynylphenyl)-2-methylpropanoic acid.

The carboxylic acid functionality of the final product can sometimes make purification by standard column chromatography challenging due to streaking on silica gel.

Purification Strategies:

  • Extraction: After the deprotection workup, a simple acid-base extraction can be very effective for purification.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and move it to the aqueous layer.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 1-2 to precipitate the purified carboxylic acid.

    • Extract the precipitated product back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the Sonogashira coupling: 2-(4-bromophenyl)-2-methylpropanoic acid or the iodo-analogue?

The reactivity of the aryl halide in a Sonogashira coupling follows the trend: I > Br > Cl.[1][4] Therefore, 2-(4-iodophenyl)-2-methylpropanoic acid will be more reactive and will likely allow for milder reaction conditions (e.g., lower temperature, shorter reaction time). However, aryl iodides are generally more expensive and less stable than aryl bromides. 2-(4-bromophenyl)-2-methylpropanoic acid is a viable and often more cost-effective starting material, though it may require more forcing reaction conditions (e.g., heating) to achieve a good yield.[1][4] The synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid via bromination of 2-methyl-2-phenylpropanoic acid is well-documented.[9][10]

Q2: Can I perform the Sonogashira coupling and the TMS deprotection in one pot?

Yes, one-pot Sonogashira coupling and desilylation procedures have been developed.[11] These methods typically involve the in-situ generation of the terminal alkyne from the silyl-protected alkyne using a fluoride source or other activating agents.[11] This approach can improve efficiency by reducing the number of workup and purification steps. However, optimizing a one-pot procedure can be more complex than a two-step approach.

Q3: Which palladium catalyst is best for this reaction?

Both Pd(0) and Pd(II) catalysts can be effective.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A highly active Pd(0) catalyst, but it is air and moisture sensitive.[1][12]

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride): A more stable Pd(II) pre-catalyst that is easier to handle.[12] It is reduced in situ to the active Pd(0) species. Studies have shown this to be a very effective catalyst for Sonogashira couplings of functionalized alkynes.[12]

For sterically unhindered substrates like the one , both catalysts are generally good choices. The selection may come down to ease of handling and laboratory availability.

Q4: What are the key safety precautions I should take during this synthesis?
  • Inert Atmosphere: Always work under an inert atmosphere (nitrogen or argon), especially when handling air-sensitive reagents like Pd(0) catalysts.

  • Solvent and Reagent Handling: Use anhydrous solvents and dry reagents. Amines like triethylamine and diisopropylamine are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Pressure: If heating a reaction with a volatile alkyne in a sealed tube, be aware of the potential for pressure buildup and use a blast shield.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal catalyst waste, according to your institution's safety guidelines.

Optimized Experimental Protocol

This protocol provides a general procedure for the two-step synthesis of 2-(4-ethynylphenyl)-2-methylpropanoic acid from 2-(4-bromophenyl)-2-methylpropanoic acid.

Step 1: Sonogashira Coupling of 2-(4-bromophenyl)-2-methylpropanoic acid with Trimethylsilylacetylene

ParameterRecommended ConditionNotes
Aryl Halide 2-(4-bromophenyl)-2-methylpropanoic acid1.0 equiv.
Alkyne Trimethylsilylacetylene (TMSA)1.2 - 1.5 equiv.
Palladium Catalyst PdCl₂(PPh₃)₂1-2 mol%
Copper Co-catalyst CuI1-2 mol%
Base Triethylamine (TEA)2-3 equiv.
Solvent Anhydrous, degassed THF or DMF-
Temperature 60-70 °CMay require a sealed tube due to the volatility of TMSA.[5]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add 2-(4-bromophenyl)-2-methylpropanoic acid (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.02 equiv.).

  • Add anhydrous, degassed THF (or DMF) followed by triethylamine (3.0 equiv.).

  • Stir the mixture for a few minutes until all solids have dissolved.

  • Add trimethylsilylacetylene (1.5 equiv.) to the reaction mixture via syringe.

  • If using an open flask, equip it with a reflux condenser. For reactions above the boiling point of the solvent or alkyne, use a sealed tube.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product, which can often be used in the next step without further purification.

Step 2: Deprotection of 2-(4-((trimethylsilyl)ethynyl)phenyl)-2-methylpropanoic acid

Method A: Using Potassium Carbonate in Methanol

  • Dissolve the crude TMS-protected product (1.0 equiv.) in methanol.

  • Add potassium carbonate (0.2-0.5 equiv.).

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[8]

  • Once the reaction is complete, neutralize the mixture with 1M HCl until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by acid-base extraction or recrystallization.

Method B: Using TBAF in THF

  • Dissolve the crude TMS-protected product (1.0 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1.0 M solution of TBAF in THF (1.1 equiv.) dropwise.

  • Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[8]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by acid-base extraction or recrystallization.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6). Eureka | Patsnap.
  • Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. (n.d.). Benchchem.
  • A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol. (n.d.). Benchchem.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.
  • 2-(4-Bromomethyl)phenylpropionic acid synthesis. (n.d.). ChemicalBook.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6). Google Patents.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (n.d.). PMC.
  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 12). Google Patents.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
  • Technical Support Center: Troubleshooting Failed Deprotection of Silyl-Protected Ethynylfurans. (n.d.). Benchchem.
  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace.

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Technical Support Center: Troubleshooting Low Yields in CuAAC Reactions with 2-(4-ethynylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, when using 2-(4-ethynylphenyl)-2-methylpropanoic acid. We will delve into the causality behind common issues and provide field-proven, step-by-step solutions to help you achieve reliable and high-yielding conjugations.

The presence of the carboxylic acid moiety in 2-(4-ethynylphenyl)-2-methylpropanoic acid introduces specific considerations that are not always present with neutral alkyne substrates. This guide addresses those nuances directly. While carboxylic acids can sometimes promote the CuAAC reaction, they can also chelate the copper catalyst, affect solubility, and necessitate careful control of pH, creating a unique set of challenges.[1][2]

Troubleshooting Guide: Diagnosing Low Reaction Yields

Low or inconsistent yields in CuAAC reactions are a common frustration. The following diagnostic workflow and detailed Q&A section will help you systematically identify and resolve the root cause of the problem.

Visual Troubleshooting Workflow

This workflow provides a top-down approach to diagnosing the most common issues. Start at the "Low/No Yield" node and follow the path that best describes your experimental observation.

CuAAC_Troubleshooting Start Low / No Yield Observed Precipitate Precipitate Observed? Start->Precipitate Check_Catalyst Is the Catalyst System Active? Check_Reagents Are Starting Materials Intact & Pure? Check_Catalyst->Check_Reagents If active Catalyst_Solutions Solutions: - Use fresh Sodium Ascorbate. - Thoroughly degas solvents. - Run under inert atmosphere (N2/Ar). - Use a stabilizing ligand (THPTA/TBTA). - Check Ligand:Cu ratio (1:1 to 5:1). Check_Catalyst->Catalyst_Solutions Troubleshoot Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions If pure Reagents_Solutions Solutions: - Verify concentration of stock solutions. - Confirm purity via NMR/MS. - Use a slight excess (1.1 eq) of one reagent. - Check for azide degradation. Check_Reagents->Reagents_Solutions Troubleshoot Conditions_Solutions Solutions: - Optimize solvent system (e.g., H2O/tBuOH/DMSO). - Adjust pH to 6.5-7.5 with non-chelating buffer. - Increase reactant concentration if possible. - Increase reaction time or temperature. Check_Conditions->Conditions_Solutions Troubleshoot Precipitate->Check_Catalyst No Precipitate_Yes Yes Precipitate->Precipitate_Yes Yes Precipitate_Cause Potential Causes: - Insoluble Cu(I)-acetylide complex. - Product is insoluble in reaction media. - Insoluble Cu-phosphate complexes. Precipitate_Yes->Precipitate_Cause Precipitate_No No Precipitate_Solution Solutions: - Improve solubility with co-solvents (DMSO, DMF). - Ensure ligand is pre-mixed with Cu source. - Filter and analyze precipitate. Precipitate_Cause->Precipitate_Solution

Caption: A step-by-step workflow for troubleshooting inconsistent click chemistry reactions.

Detailed Q&A Troubleshooting

Q1: My reaction shows very low or no conversion, and the solution remains clear. What are the most likely causes?

This scenario typically points to a problem with the catalytic cycle itself. The primary suspects are catalyst activity and reagent integrity.

  • Potential Cause 1: Inactive Copper Catalyst. The active catalyst in a CuAAC reaction is Cu(I).[3] If you are starting with a Cu(II) salt like CuSO₄, it must be reduced to Cu(I) in situ by an agent like sodium ascorbate.[4] Crucially, Cu(I) is highly susceptible to oxidation back to the inactive Cu(II) state by dissolved oxygen in your solvents.[5][6]

    • Solution:

      • Use Fresh Reducing Agent: Prepare your sodium ascorbate solution fresh for each experiment. A 1M stock in deoxygenated water should be made daily.

      • Deoxygenate Solvents: Rigorously degas all solvents and aqueous buffers before use. This is the single most critical step to prevent catalyst oxidation.[5] See Protocol 2 for a detailed deoxygenation procedure.

      • Maintain Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere, especially for slow reactions or those with sensitive substrates.[5][6]

      • Use a Stabilizing Ligand: A ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or tris(benzyltriazolyl)methyl amine (TBTA) for organic solvents is essential.[3][7][8] The ligand stabilizes the Cu(I) oxidation state, prevents precipitation, and accelerates the reaction.[9] An excess of ligand (e.g., a 5:1 ratio of ligand to copper) is often recommended for bioconjugations to protect sensitive molecules from oxidative damage.[7][10]

  • Potential Cause 2: Reagent Degradation or Impurity. The stability of your azide partner can be a factor, and the purity of both the azide and the 2-(4-ethynylphenyl)-2-methylpropanoic acid is paramount.[5]

    • Solution:

      • Verify Purity: If possible, verify the purity of your starting materials using techniques like NMR or mass spectrometry.[6]

      • Use Fresh Materials: Use freshly prepared or recently purchased high-purity reagents.

      • Check Stoichiometry: Ensure the molar ratio of your reactants is correct. While a 1:1 ratio is common, using a slight excess (e.g., 1.1 equivalents) of the more accessible reagent can help drive the reaction to completion.[5]

Q2: I observe a colored precipitate (often red, purple, or brown) forming shortly after adding the copper catalyst. What is happening?

The formation of a precipitate is a strong indicator of either an insoluble copper-acetylide complex or poor solubility of your product.

  • Potential Cause 1: Copper-Acetylide Formation. Terminal alkynes can react with Cu(I) to form copper acetylide intermediates. While this is a key step in the mechanism, these intermediates can sometimes precipitate out of solution, especially in the absence of a suitable stabilizing ligand or in a poor solvent, effectively halting the reaction.[11] The carboxylic acid on your alkyne could exacerbate this by forming insoluble salts.

    • Solution:

      • Ensure Proper Ligation: Always pre-mix your copper source (e.g., CuSO₄) with the ligand (e.g., THPTA) for several minutes before adding it to the reaction mixture containing the alkyne.[3][12] This allows the stabilizing copper-ligand complex to form, preventing the precipitation of insoluble species.

      • Optimize Solvent System: If precipitation persists, your solvent system may be inadequate. Add a co-solvent like DMSO or DMF (up to 10-30% v/v) to improve the solubility of all components, including the catalytic intermediates.[10][13]

  • Potential Cause 2: Product Insolubility. The resulting 1,2,3-triazole product may be insoluble in your reaction solvent, causing it to crash out as it forms. This can coat the starting materials and prevent the reaction from reaching completion.

    • Solution:

      • Solvent Optimization: As above, introduce co-solvents to maintain product solubility throughout the reaction.

      • Run a Test Reaction: Perform a small-scale test reaction (see Protocol 3 ) and monitor for precipitate formation. If it occurs, test different solvent mixtures.

Q3: My reaction is very slow and does not go to completion even after an extended time. How can I increase the reaction rate?

Slow kinetics can often be addressed by adjusting concentrations or reaction parameters.

  • Potential Cause 1: Low Reactant Concentration. The CuAAC reaction rate is dependent on the concentration of the reactants. Very dilute conditions will lead to a slow reaction.[5]

    • Solution: If your substrates' stability and solubility permit, increase their concentration.

  • Potential Cause 2: Insufficient Catalyst Loading. While it is a catalytic reaction, a certain minimum catalyst concentration is required for an efficient rate.

    • Solution: Increase the loading of the copper/ligand complex. For challenging substrates, you may need to increase the catalyst concentration from 1 mol% to 5-10 mol%.

  • Potential Cause 3: Suboptimal Temperature. Most CuAAC reactions proceed well at room temperature.[14]

    • Solution: For sterically hindered substrates or slow reactions, gentle heating (e.g., 35-50 °C) can sometimes increase the rate. However, be cautious, as heat can also promote degradation of sensitive molecules or the azide starting material.

Q4: How does the carboxylic acid group on 2-(4-ethynylphenyl)-2-methylpropanoic acid specifically impact the reaction?

The carboxylic acid introduces a pH-dependency that must be managed.

  • Potential Issue: pH and Buffer Choice. The protonation state of the carboxylic acid can influence its solubility and its potential to interact with the copper catalyst. An inappropriate pH or buffer can inhibit the reaction. The CuAAC reaction is generally tolerant of a wide pH range (4-12), but for substrates with other functional groups, a narrower range is safer.[15][16]

    • Solution:

      • Maintain Optimal pH: For most applications, maintain the reaction pH in the range of 6.5 to 7.5.[12][17] This can be achieved using a non-coordinating buffer.

      • Choose the Right Buffer: Avoid buffers that are known to chelate copper, such as Tris.[10][12] High concentrations of chloride should also be avoided.[10] Good choices include phosphate, HEPES, or MOPS buffers.[10][17] See Table 2 for recommendations.

Frequently Asked Questions (FAQs)

Q: What is the best copper source and ligand to use? A: For most aqueous or semi-aqueous reactions, the combination of Copper(II) Sulfate (CuSO₄) with Sodium Ascorbate as the reducing agent and THPTA as the stabilizing ligand is the most robust and widely used system.[3][18] This avoids handling air-sensitive Cu(I) salts directly. For reactions in purely organic solvents, Cu(I) salts like CuBr or CuI can be used with a ligand like TBTA or an amine base.[9][19]

Q: What are the recommended starting concentrations and ratios? A: While optimization is often necessary, the following table provides a validated starting point for your experiments.

Reagent Recommended Concentration / Ratio Rationale
Limiting Reagent (Alkyne or Azide) 1 equivalent (e.g., 1-10 mM)This is the baseline concentration for your reaction.
Excess Reagent (Alkyne or Azide) 1.1 - 2 equivalentsA slight excess can help drive the reaction to completion.[5]
Copper(II) Sulfate (CuSO₄) 0.05 - 0.1 equivalents (5-10 mol%)Provides the catalytic copper species.
Ligand (e.g., THPTA) 0.25 - 0.5 equivalents (5:1 ratio to Cu)Stabilizes Cu(I) and protects sensitive substrates.[7]
Sodium Ascorbate 1 - 2 equivalentsEnsures complete and sustained reduction of Cu(II) to Cu(I).[5]

Q: Which buffer systems are recommended? A: The choice of buffer is critical to avoid sequestering the copper catalyst.

Buffer System Recommended pH Range Comments
Phosphate (e.g., PBS) 7.0 - 7.5Widely compatible. Pre-mix Cu/ligand before adding to buffer to prevent precipitation of copper phosphate.[10]
HEPES 7.0 - 8.0A common and effective biological buffer for CuAAC.[17]
MOPS 6.5 - 7.5Another suitable non-coordinating buffer.[10]
Tris AVOID The amine in Tris is a competitive ligand for copper and will inhibit the reaction.[10][12]

Q: How can I monitor the reaction's progress? A: The choice of monitoring technique depends on your specific molecules and available equipment.

  • Thin-Layer Chromatography (TLC): The simplest method. Spot the reaction mixture over time against your starting materials to visualize the formation of the product spot and disappearance of the limiting reagent.

  • LC-MS or HPLC: Provides quantitative data on the consumption of starting materials and formation of the product.

  • Fluorogenic Probes: If you are optimizing the reaction conditions, you can use a model system with a fluorogenic azide or alkyne. The reaction progress is monitored by the increase in fluorescence as the triazole product is formed.[10][20]

Q: What is the best way to purify the final product? A: Purification aims to remove unreacted starting materials, the copper catalyst, and the ligand.

  • Copper Removal: Residual copper can often be removed by washing with an aqueous solution of a chelating agent like EDTA.

  • Chromatography: For most small molecules, purification via flash column chromatography or preparative HPLC is standard.

  • Precipitation/Filtration: If your product is a solid and precipitates cleanly from the reaction mixture or upon addition of an anti-solvent, simple filtration may be sufficient.

Experimental Protocols
Protocol 1: Standard CuAAC Reaction with 2-(4-ethynylphenyl)-2-methylpropanoic acid

This protocol provides a reliable starting point for the conjugation reaction in an aqueous/organic co-solvent system.

Materials:

  • 2-(4-ethynylphenyl)-2-methylpropanoic acid (Alkyne)

  • Azide-containing substrate (Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-Ascorbate

  • Solvent System: Deoxygenated 1:1 (v/v) mixture of t-Butanol and 100 mM Phosphate Buffer (pH 7.4)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare Stock Solutions:

    • Copper Stock (20 mM): Dissolve CuSO₄·5H₂O in deoxygenated water.

    • Ligand Stock (100 mM): Dissolve THPTA in deoxygenated water.

    • Catalyst Premix: In a microfuge tube, mix 1 part Copper Stock with 5 parts Ligand Stock (e.g., 10 µL of 20 mM CuSO₄ + 50 µL of 100 mM THPTA). Let this stand for 5 minutes. This creates a 5:1 ligand-to-copper complex.[7]

    • Ascorbate Stock (100 mM): Dissolve Sodium Ascorbate in deoxygenated water. Prepare this solution fresh. [5]

  • Reaction Setup (1 mL Total Volume Example):

    • In a reaction vial equipped with a stir bar, dissolve the limiting reagent (e.g., 10 µmol, 1 eq) and the excess reagent (e.g., 11 µmol, 1.1 eq) in 850 µL of the deoxygenated t-BuOH/Phosphate Buffer solvent.

    • If reagents are not fully soluble, add a minimal amount of DMSO or DMF.

    • Bubble inert gas through the solution for 5-10 minutes to ensure it is deoxygenated.

  • Initiate the Reaction:

    • Add 50 µL of the Catalyst Premix to the reaction vial. This corresponds to 0.1 eq (1 µmol) of CuSO₄ and 0.5 eq (5 µmol) of THPTA.

    • Add 100 µL of the freshly prepared 100 mM Ascorbate Stock to initiate the reaction. This corresponds to 1 eq (10 µmol) of ascorbate.

    • Seal the vial under a positive pressure of inert gas.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours) until the limiting reagent is consumed.

  • Workup and Purification:

    • Once complete, dilute the reaction mixture with ethyl acetate and wash with an aqueous EDTA solution (0.5 M) to remove copper.

    • Separate the organic layer, dry with Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Rigorous Solvent Deoxygenation (Sparging Method)

Materials:

  • Reaction solvent/buffer

  • Reaction vessel (e.g., Schlenk flask or vial with a septum-sealed cap)

  • Inert gas source (Argon or Nitrogen) with a long needle

  • A second short needle to act as a vent

Procedure:

  • Add the solvent to your reaction vessel.

  • Seal the vessel with a septum cap.

  • Insert the long needle so its tip is submerged below the liquid surface.

  • Insert the short vent needle just through the septum, not touching the liquid.

  • Gently bubble the inert gas through the solvent for 15-30 minutes. The gas flow should be steady but not so vigorous that it splashes the solvent.

  • Once sparging is complete, remove the vent needle first, then the gas inlet needle to maintain a positive pressure of inert gas inside the vessel. The solvent is now ready for use.

Protocol 3: Small-Scale Test Reaction for Optimization

Before committing a large amount of valuable material, run a small-scale test to confirm reactivity.

Procedure:

  • Follow the setup in Protocol 1 but at a much smaller scale (e.g., 1 µmol of limiting reagent in a total volume of 100 µL).

  • Use a simple, readily available azide or alkyne as a control partner if you are testing a new substrate for the first time.

  • Allow the reaction to proceed for 1-2 hours.

  • Analyze a small aliquot directly by LC-MS or TLC to confirm the formation of the desired product mass or spot. This quick test validates that your catalyst system, reagents, and solvents are all performing as expected before scaling up.

References
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Methods for Confirming Click Chemistry Reactions.
  • Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC.
  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • BenchChem. (2025).
  • Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals.
  • Semantic Scholar. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2.
  • Fokin, V. V., et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • BenchChem. (2025). Impact of pH on 4-Pentynamide, N-(2-aminoethyl)- reaction kinetics.
  • Mettler Toledo. Click Reactions and Click Chemistry Tools for In-Situ Monitoring.
  • Hu, Y., et al. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Journal of Organic Chemistry.
  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
  • ResearchGate. (2016).
  • Shao, C., et al. (2010). Carboxylic acid-promoted copper(I)-catalyzed azide-alkyne cycloaddition. PubMed.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Lumiprobe.
  • BroadPharm. (2022). Click Chemistry Protocols.
  • BenchChem. (2025). Dealing with inconsistent click chemistry efficiency between experiments.
  • SciSpace. (2011).
  • Sigma-Aldrich. Click Chemistry in Drug Discovery.
  • ResearchGate. (2021). Hello all, Please help me to do click reaction?.
  • Jena Bioscience. (2009).
  • Beilstein Journals. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions.
  • Interchim. Click Chemistry (Azide / alkyne reaction).
  • Reddit. (2025).
  • Interchim.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

Sources

effective protecting group strategies for the carboxylic acid in 2-(4-ethynylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Protocol Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic roadblocks encountered when working with 2-(4-ethynylphenyl)-2-methylpropanoic acid .

This compound presents a notoriously difficult dual-challenge. This guide provides the mechanistic rationale, validated protocols, and troubleshooting steps to successfully protect and deprotect this molecule without degrading your yield or destroying its functional groups.

Module 1: Structural Diagnostics & Causality Analysis

Before executing any reaction, we must understand the physical and electronic environment of the substrate.

  • Neopentyl-Like Steric Hindrance (

    
    -Disubstitution): 
    The gem-dimethyl group situated at the 
    
    
    
    -carbon creates massive steric bulk. This shielding physically blocks the Bürgi-Dunitz trajectory of incoming nucleophiles[1]. Consequently, standard acid-catalyzed Fischer esterification is impractically slow, as is basic saponification, since both demand the formation of a bulky tetrahedral intermediate at the highly encumbered carbonyl carbon[1].
  • Terminal Alkyne Sensitivity: The 4-ethynylphenyl moiety features a terminal alkyne that is highly sensitive to transition-metal catalyzed hydrogenation (ruling out standard benzyl esters) and susceptible to unwanted deprotonation or cross-coupling if exposed to aggressive basic environments[2][3].

The Strategic Solution: We must bypass direct nucleophilic attack on the carbonyl using highly activated electrophiles or O-alkylation. For deprotection, we require remote cleavage mechanisms that do not rely on basic hydrolysis[4][5].

G Start 2-(4-ethynylphenyl)- 2-methylpropanoic acid Hindrance Challenge 1: Neopentyl Steric Shielding Start->Hindrance Alkyne Challenge 2: Sensitive Terminal Alkyne Start->Alkyne Sol1 Solution: Highly Reactive Acylator (Yamaguchi Protocol) Hindrance->Sol1 Sol2 Solution: O-Alkylation (Bypass Carbonyl Attack) Hindrance->Sol2 Sol3 Solution: Avoid Hydrogenation (Rules out Benzyl) Alkyne->Sol3 Sol4 Solution: Avoid Strong Base (Rules out Saponification) Alkyne->Sol4 TMSE TMSE Ester Strategy (Remote Fluoride Cleavage) Sol1->TMSE Allyl Allyl Ester Strategy (Mild Pd(0) Cleavage) Sol2->Allyl Sol3->Allyl Sol4->TMSE

Figure 1: Logical decision tree for protecting group selection based on structural constraints.

Module 2: Validated Experimental Protocols

Based on the causal analysis, the two most reliable protecting groups for this substrate are the 2-(Trimethylsilyl)ethyl (TMSE) ester and the Allyl ester .

Strategy A: The TMSE Ester via Yamaguchi Protocol

Causality: The Yamaguchi esterification utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly reactive mixed anhydride. The extreme electron-withdrawing nature of the trichlorophenyl ring forces the alcohol to attack the sterically hindered isobutyrate carbonyl, aided by DMAP as an acyl-transfer catalyst[6][7]. Cleavage utilizes TBAF; the fluoride anion selectively attacks the remote silicon atom—driven by the immense thermodynamic stability of the Si-F bond (


)[5]. This causes a 

-elimination cascade of ethylene and fluorotrimethylsilane, seamlessly yielding the free carboxylate[4][8].

Protocol A1: Yamaguchi Protection

  • Dissolve 2-(4-ethynylphenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous toluene/THF (0.1 M) under argon.

  • Add triethylamine (1.5 eq) and 2,4,6-trichlorobenzoyl chloride (TCBC, 1.2 eq) at 0 °C. Stir for 2 hours to ensure complete mixed anhydride formation.

  • Add 2-(trimethylsilyl)ethanol (TMSE-OH, 1.5 eq) and DMAP (1.5 eq). Warm to room temperature and stir for 12–18 hours.

  • Quench with saturated aqueous

    
    , extract with EtOAc, and purify via silica gel chromatography.
    

Protocol A2: Fluoride-Mediated Deprotection

  • Dissolve the TMSE ester in anhydrous THF (0.05 M).

  • Add a 1.0 M solution of TBAF in THF (2.5 eq). Stir at room temperature for 3–5 hours[4][8].

  • Concentrate and partition between EtOAc and 0.5 M HCl (to protonate the carboxylate). Extract and purify.

Strategy B: The Allyl Ester via O-Alkylation

Causality: Direct alkylation of the carboxylate salt completely bypasses the sterically shielded carbonyl by shifting the electrophilic site to the unhindered primary carbon of allyl bromide[1]. Deprotection via Tsuji-Trost cleavage uses catalytic


 to form a 

-allyl palladium complex, which is then intercepted by a nucleophilic scavenger (morpholine). This

process is exceptionally mild and totally orthogonal to the terminal alkyne[2][3].

Protocol B1: Direct O-Alkylation

  • Dissolve the acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 eq) and stir for 30 minutes at room temperature to pre-form the carboxylate salt.
    
  • Add allyl bromide (1.2 eq) dropwise. Stir at room temperature for 4–8 hours until complete consumption of the starting material.

Protocol B2: Tsuji-Trost Deprotection

  • Dissolve the allyl ester in anhydrous DCM (0.1 M) under strict argon exclusion.

  • Add morpholine (10.0 eq) as the allyl scavenger.

  • Add

    
     (5 mol%). Stir at room temperature in the dark for 2–4 hours.
    
  • Wash with 1.0 M HCl to remove morpholine and isolate the free acid.

Workflow Acid Starting Acid TMSE_Prot Yamaguchi Protocol TCBC, DMAP, TMSE-OH Acid->TMSE_Prot Allyl_Prot O-Alkylation Allyl-Br, K2CO3, DMF Acid->Allyl_Prot TMSE_Ester TMSE Ester TMSE_Prot->TMSE_Ester TMSE_Deprot TBAF in THF (Si-F driven cleavage) TMSE_Ester->TMSE_Deprot Product Recovered Acid (Intact Alkyne) TMSE_Deprot->Product Allyl_Ester Allyl Ester Allyl_Prot->Allyl_Ester Allyl_Deprot Pd(PPh3)4, Morpholine (π-allyl complex) Allyl_Ester->Allyl_Deprot Allyl_Deprot->Product

Figure 2: Workflow maps for TMSE and Allyl protecting group strategies.

Module 3: Troubleshooting FAQs

Q: I attempted a standard Steglich esterification (DCC/DMAP) to install the TMSE group, but my yield is below 30% and I am seeing a large byproduct mass. Why? A: Because your substrate contains a highly hindered


-dimethyl group, the 

-acylisourea intermediate formed with DCC is shielded from attack by the TMSE-OH alcohol[1]. This prolonged lifetime allows the intermediate to undergo a facile [1,3]-acyl shift, irreversibly forming an unreactive

-acylurea byproduct[9]. Solution: Switch to the Yamaguchi protocol (Strategy A) which forces the reaction via a mixed anhydride, or use extremely high concentrations with excess DMAP[6][9].

Q: I am trying to deprotect my allyl ester but I observe degradation of the terminal alkyne on LC-MS. What is happening? A: While terminal alkynes are stable to


 Tsuji-Trost conditions, the presence of adventitious oxygen can trigger unwanted Glaser coupling (alkyne dimerization), or you may be using an excessively acidic silane scavenger that induces side reactions[2][3]. Solution: Ensure your solvent (DCM) is strictly degassed (sparged with Argon for 15 minutes) and switch to a mild amine scavenger like morpholine rather than phenylsilane.

Q: My TMSE deprotection using TBAF is stalling at 50% conversion. Should I switch to basic hydrolysis? A: Do not use basic hydrolysis (


). The gem-dimethyl group makes saponification exceptionally slow[1], and harsh basic conditions will threaten the terminal alkyne[3]. Solution: TBAF cleavage rates are highly solvent-dependent. Traces of water in the TBAF formulation will hydrogen-bond with the fluoride anion, reducing its nucleophilicity toward silicon. Ensure you are using a fresh commercial solution of TBAF in pure, anhydrous THF[4][8].

Module 4: Quantitative Data & Method Summary

StrategyActivation / ReagentCleavage ReagentPrimary Driving ForceTypical YieldAlkyne CompatibilityHindrance Bypass
TMSE Ester Yamaguchi (TCBC / DMAP)TBAF (THF)Si–F bond (

kJ/mol)[5]
80–92%ExcellentHigh (Ultra-reactive acylator)
Allyl Ester O-alkylation (Allyl-Br /

)

/ Morpholine

-allyl palladium formation
85–95%ExcellentComplete (Reaction at primary carbon)
Fischer Ester Acid catalysis (

)
Base (

)
Tetrahedral intermediate< 15%PoorFails (Steric blocking)

References

1.[6] Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC - NIH. 6 2.[4] Mild deprotection of 2-(trimethylsilyl)ethyl esters. Academia.edu. 4 3.[8] Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. Radboud University (ru.nl). 8 4.[9] A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. ResearchGate. 9 5.[1] Steric hindrance effects in 2-(Bromomethyl)-2-butylhexanoic acid. Benchchem. 1 6.[5] Synthesis and development of novel silicon linkers for solid phase synthesis. ePrints Soton. 5 7.[7] Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers. 7 8.[2] Synthetic strategies towards mechanically interlocked oligomers and polymers. Organic & Biomolecular Chemistry (RSC). 2 9.[3] Bibliographies: 'Alkyne protecting groups'. Grafiati. 3

Sources

refining bioconjugation protocols to reduce non-specific binding with 2-(4-ethynylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist When integrating highly specialized building blocks like 2-(4-ethynylphenyl)-2-methylpropanoic acid into biomolecules, standard bioconjugation protocols frequently fail. This specific compound presents a "perfect storm" of biophysical challenges: a rigid, highly lipophilic phenyl ring coupled with a sterically hindered gem-dimethyl carboxylate. If you are experiencing low coupling yields, target precipitation, or massive non-specific binding (NSB) in your downstream assays, this guide is designed to deconstruct the root causes and provide field-validated, self-verifying protocols to rescue your experiments.

Mechanistic Overview: The Root Causes of Non-Specific Binding

Understanding the causality behind your experimental failures requires examining the molecular topology of your linker.

  • Steric Hindrance: The carboxylate group is flanked by a gem-dimethyl group (the 2-methylpropanoic acid core). This fully substituted alpha-carbon acts as a physical shield, severely restricting the attack angle for carbodiimides like EDC. Consequently, the activation rate plummets.

  • Hydrophobicity-Driven NSB: The 4-ethynylphenyl motif is exceptionally hydrophobic. When coupled to a protein (like an antibody), it creates lipophilic "sticky patches." Purely 1 to chromatography resins, microplate wells, and off-target plasma proteins[1].

G cluster_0 Steric & Hydrophobic Bottlenecks Compound 2-(4-ethynylphenyl)- 2-methylpropanoic acid Steric Gem-Dimethyl Group (Steric Hindrance) Compound->Steric Hydrophobic Phenyl Ring (High Hydrophobicity) Compound->Hydrophobic PoorActivation Slow EDC Kinetics & N-acylurea Byproducts Steric->PoorActivation Blocks Carboxylate Aggregation Protein Aggregation & Non-Specific Binding Hydrophobic->Aggregation Exposed Non-polar Patches PoorActivation->Aggregation Unquenched Crosslinking

Mechanistic bottlenecks of steric hindrance and hydrophobicity driving non-specific binding.

Troubleshooting Guide: Optimizing EDC/NHS Coupling

Standard EDC/NHS protocols assume unhindered, primary carboxylates. Applying a standard 10x EDC molar excess to a gem-dimethyl acid will fail. The slow formation of the O-acylisourea intermediate allows for rapid aqueous hydrolysis, or worse, rearrangement into a stable, dead-end N-acylurea. To force the reaction forward, you must saturate the system with reagents, which subsequently demands strict quenching to 2[2].

Quantitative Optimization Parameters
ParameterStandard LinkersOptimized for Gem-DimethylMechanistic Rationale
EDC Equivalents 10x – 50x100x – 200x Overcomes restricted attack angle via mass action.
Sulfo-NHS Equivalents 25x250x – 500x Traps the unstable O-acylisourea before hydrolysis occurs.
Co-Solvent 0% (Aqueous)10% – 20% DMSO Solubilizes the hydrophobic phenyl core during activation.
Activation Time 15 min45 – 60 min Compensates for the reduced kinetic rate of hindered acids.
Step-by-Step Methodology: Sterically Hindered Two-Step Conjugation

This protocol serves as a self-validating system: by completely quenching the activation phase before protein addition, any aggregation observed later can be definitively isolated to hydrophobicity rather than accidental crosslinking.

  • Solubilization: Dissolve 2-(4-ethynylphenyl)-2-methylpropanoic acid at 100 mM in anhydrous DMSO or DMF.

  • Activation: In a microcentrifuge tube, mix activation buffer (0.1 M MES, pH 5.5) with the compound, ensuring a final organic solvent concentration of 10–20% (v/v) to maintain solubility.

  • Reagent Addition: Add EDC (200 molar equivalents to the compound) and Sulfo-NHS (500 molar equivalents). Vortex immediately.

  • Incubation: Rotate at room temperature for 45–60 minutes.

  • Mandatory Quenching: Add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 5 minutes. Causality: 3[3], creating insoluble polymers that mimic NSB.

  • Conjugation: Add the quenched activation mixture to your target protein (in PBS, pH 7.2–7.5). React for 2 hours at room temperature.

  • Purification: Buffer exchange using a desalting column equilibrated in PBS containing 0.05% Tween-20 to suppress hydrophobic aggregation.

FAQs: CuAAC (Click) Optimization for Hydrophobic Alkynes

Once successfully conjugated, the terminal alkyne must be reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the hydrophobic nature of the linker poses unique downstream challenges.

Q: I am seeing a massive loss of protein yield post-conjugation, and precipitation in the tube. Why? A: You are experiencing hydrophobicity-driven aggregation. Highly lipophilic motifs often force the target protein to denature or cluster due to unfavorable aqueous interactions. To resolve this, maintain a low percentage of co-solvent (e.g., 5% DMSO) or a non-ionic surfactant (0.05% Tween-20) in your final storage buffer.

Q: My CuAAC reaction to a fluorescent azide is yielding very high background signal. Is this non-specific binding? A: Yes. The rigid, lipophilic nature of the 4-ethynylphenyl moiety causes off-target sticking to plastic well plates and chromatography resins. Furthermore, the alkyne may "bury" itself in the protein's hydrophobic core, shielding it from the aqueous Cu(I) catalyst. Ensure you are using a vast excess of the 4[4]. THPTA pulls the catalytic copper into the aqueous interface, improving click efficiency while masking the alkyne's hydrophobicity.

Q: Does the addition of sodium ascorbate damage my conjugated protein? A: It absolutely can. Ascorbate reduction of Cu(II) to Cu(I) generates reactive oxygen species (ROS) that oxidize histidine and cysteine residues, leading to protein misfolding and aggregation. Always pre-complex your Cu(II) with THPTA (at least a 1:5 ratio) before adding it to the protein, and include5[5],[6].

Workflow Start Hydrophobic Alkyne Conjugate Mix Premix Cu(II) + THPTA (Ratio 1:5) Start->Mix Buffer Add to Aminoguanidine + Target Azide in Buffer Mix->Buffer Ascorbate Add Sodium Ascorbate (Initiate Cu(I) generation) Buffer->Ascorbate Maintains stability Purify Quench & Purify (Desalting/Dialysis) Ascorbate->Purify 1-2 hour reaction

Optimized CuAAC workflow utilizing THPTA stabilization for hydrophobic alkynes.

References
  • Thermo Fisher Scientific. Instructions - EDC.
  • Cytodiagnostics. Covalent Conjugation of Proteins to Carboxylated Gold Nanoparticles.
  • RSC Publishing. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
  • Lumiprobe. Copper(II)-THPTA catalytic buffer, 1.5x.
  • PMC / NIH. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
  • PurePEG. Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.

Sources

Validation & Comparative

A Comparative Guide to Terminal Alkyne Linkers: Spotlight on 2-(4-ethynylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linkers in Conjugate Therapeutics

In the landscape of targeted therapies, particularly Antibody-Drug Conjugates (ADCs), the linker is a linchpin of design, dictating the stability, efficacy, and safety of the entire construct.[][2][3] It is the chemical bridge that connects a potent cytotoxic payload to a selective monoclonal antibody, and its properties must be finely tuned. An ideal linker maintains a steadfast connection in systemic circulation to prevent premature payload release and off-target toxicity, yet allows for efficient cleavage and drug liberation once the ADC has reached its target cell.[2][3][]

Among the most robust and versatile tools for forging this connection is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[5][6][7] This reaction's high efficiency, specificity, and biocompatibility have made terminal alkyne-bearing linkers indispensable in modern bioconjugation.[6][8] This guide provides a comparative analysis of terminal alkyne linkers, with a special focus on the unique properties of 2-(4-ethynylphenyl)-2-methylpropanoic acid , a molecule whose structural features offer distinct advantages in the construction of stable and effective bioconjugates. We will delve into its performance characteristics relative to other common alkyne linkers, supported by experimental data and detailed protocols for evaluation.

Understanding the Subject: 2-(4-ethynylphenyl)-2-methylpropanoic Acid

At first glance, 2-(4-ethynylphenyl)-2-methylpropanoic acid is a heterobifunctional linker: it possesses a terminal alkyne for click chemistry and a carboxylic acid for attachment to a payload or other molecular entity. However, its true value lies in the subtle interplay of its structural components:

  • Aryl Alkyne: The ethynyl group is attached to a phenyl ring. This aromatic system influences the electronic properties and spatial orientation of the alkyne, impacting its reactivity in CuAAC reactions.

  • Gem-Dimethyl Group: The two methyl groups adjacent to the carboxylic acid create significant steric hindrance. This "gem-dimethyl effect" can play a crucial role in enhancing the stability of the adjacent ester or amide bond, protecting it from premature enzymatic or chemical cleavage.

  • Inherent Rigidity and Hydrophobicity: The phenyl ring imparts a rigid, well-defined geometry to the linker, which can influence the pharmacokinetics of the final conjugate. Its hydrophobic nature is a key consideration in ADC design, as excessive hydrophobicity can lead to aggregation.[9]

Comparative Analysis of Terminal Alkyne Linkers

The selection of a terminal alkyne linker is a critical decision in the design of a bioconjugate. The optimal choice depends on the specific payload, the antibody, and the desired therapeutic index. Here, we compare 2-(4-ethynylphenyl)-2-methylpropanoic acid to other common classes of alkyne linkers.

Key Performance Metrics:
  • Reaction Kinetics (CuAAC): The rate at which the linker participates in the click reaction. Faster kinetics can lead to more efficient conjugation with lower concentrations of reagents.

  • Circulatory Stability: The ability of the linker-payload bond to remain intact in plasma, preventing premature drug release.

  • Hydrophilicity & Aggregation: The linker's contribution to the overall solubility of the ADC. Hydrophobic linkers can induce aggregation, which negatively impacts pharmacokinetics and immunogenicity.[2]

  • Payload Release Efficiency: For non-cleavable linkers, the efficiency of payload release upon lysosomal degradation of the antibody.

Data Summary

The following table summarizes the performance of different alkyne linker types based on data synthesized from multiple bioconjugation studies.

Linker ClassRepresentative StructureCuAAC ReactivityStability (Linker-Payload Bond)HydrophilicityKey Considerations
Simple Aliphatic 5-Hexynoic AcidGoodModerateLowProne to enzymatic degradation; can increase overall hydrophobicity of the ADC.
PEGylated Alkyne-PEG4-Carboxylic AcidExcellentHighHighPEG chain enhances solubility and can improve PK profiles; length of PEG is a key variable.[10]
Aryl (Unsubstituted) 4-Ethynylbenzoic AcidGood-ExcellentHighLowRigid structure; increased hydrophobicity can lead to aggregation issues.
Aryl (Gem-Dimethyl) 2-(4-ethynylphenyl)-2-methylpropanoic acidGood-ExcellentVery HighLow-ModerateGem-dimethyl group provides steric shielding, enhancing stability against enzymatic attack.[11]
Strained Alkynes Bicyclononyne (BCN)N/A (SPAAC)HighModerateUsed for copper-free click chemistry (SPAAC); can exhibit some off-target reactivity with thiols.[12][13]

Experimental Protocols

To ensure the rigorous and objective comparison of linkers, standardized experimental protocols are essential. The following sections provide detailed methodologies for key evaluative assays.

Protocol 1: Comparative CuAAC Conjugation Efficiency

This protocol details a method to compare the efficiency of conjugating different alkyne-bearing linker-payloads to an azide-modified antibody.

Objective: To determine the Drug-to-Antibody Ratio (DAR) achieved with different terminal alkyne linkers under identical reaction conditions.

Materials:

  • Azide-modified monoclonal antibody (mAb-N₃)

  • Alkyne-linker-payload constructs (e.g., Alkyne-Payload A, Alkyne-Payload B)

  • Copper(II) Sulfate (CuSO₄) solution (100 mM in H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (200 mM in H₂O)[14]

  • Sodium Ascorbate solution (100 mM in H₂O, freshly prepared)[14][15]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation: Dilute the mAb-N₃ stock solution to a final concentration of 5 mg/mL in PBS.

  • Reagent Preparation:

    • Prepare the Cu(I) catalyst complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio. Allow it to stand for 5 minutes.[14]

    • Prepare stock solutions of each alkyne-linker-payload in DMSO.

  • Conjugation Reaction:

    • In separate reaction tubes for each linker, combine the mAb-N₃ solution with the alkyne-linker-payload stock solution (a typical molar ratio is 1:5 to 1:10, antibody:payload).

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture (final concentration ~250 µM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~2.5 mM).

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the resulting ADC from unreacted payload and reagents using a desalting column or SEC.

  • Analysis:

    • Determine the average DAR for each ADC using Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Expected Outcome: This experiment will yield quantitative DAR values for each linker, allowing for a direct comparison of their conjugation efficiency. Linkers with superior reactivity will achieve a higher DAR under these standardized conditions.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_analysis 3. Purification & Analysis mAb Azide-Modified mAb mix Combine mAb, Payload, & Catalyst mAb->mix payload Alkyne-Linker-Payload payload->mix catalyst Cu(I)/THPTA Complex (from CuSO4 + THPTA) catalyst->mix reducer Sodium Ascorbate initiate Add Ascorbate (Initiate Reaction) mix->initiate incubate Incubate (1-2h, RT) initiate->incubate purify Purify via SEC incubate->purify analyze Analyze DAR (HIC/RP-HPLC) purify->analyze

Caption: Experimental workflow for CuAAC conjugation.
Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker by measuring the amount of payload released from the ADC over time in plasma.

Materials:

  • Purified ADC constructs

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS/MS system for payload quantification

Procedure:

  • Incubation: Spike a known concentration of each ADC into plasma (e.g., 100 µg/mL).

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, 168 hours), aliquot a portion of the plasma sample.

  • Sample Preparation: Precipitate the proteins from the plasma aliquots (e.g., with acetonitrile) to release any bound payload. Centrifuge to pellet the protein.

  • Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released, free payload.

  • Data Analysis: Plot the percentage of released payload versus time for each ADC. Calculate the half-life (t½) of payload release for each linker.

Expected Outcome: A more stable linker, such as one featuring the gem-dimethyl steric hindrance of 2-(4-ethynylphenyl)-2-methylpropanoic acid, is expected to show a significantly lower percentage of payload release over time compared to less stable linkers (e.g., simple aliphatic chains).[11][16]

Stability_Assay cluster_timepoints Time Course Sampling start Spike ADC into Plasma incubate Incubate at 37°C start->incubate t0 T = 0h t24 T = 24h t_n T = 'n' h process Protein Precipitation (e.g., Acetonitrile) quantify Quantify Free Payload (LC-MS/MS) process->quantify analyze Calculate % Release & Half-Life (t½) quantify->analyze cluster_timepoints cluster_timepoints cluster_timepoints->process

Caption: Workflow for in vitro plasma stability assay.

Discussion: The Advantage of Steric Hindrance and Rigidity

The data and protocols above highlight a central theme in linker design: the trade-off between reactivity and stability.[][2] While highly reactive linkers can simplify the manufacturing process, stability in circulation is paramount for safety and efficacy.

This is where 2-(4-ethynylphenyl)-2-methylpropanoic acid demonstrates its value.

  • Enhanced Stability: The gem-dimethyl group adjacent to the carboxyl function acts as a steric shield. When this carboxyl group is used to form an amide or ester bond with a payload, the bulky methyl groups can physically obstruct the approach of plasma esterases or other enzymes that might otherwise cleave the bond. This leads to superior plasma stability and a longer ADC half-life, minimizing premature payload release.[11][16]

  • Favorable Reactivity: Despite its structural complexity, the terminal aryl alkyne maintains excellent reactivity in CuAAC reactions, comparable to simpler aryl alkynes. This ensures that the stability benefits do not come at the cost of conjugation efficiency.

  • Defined Geometry: The rigid phenyl ring provides a well-defined spatial distance between the antibody and the payload. This can be advantageous compared to flexible PEG linkers, where the exact position of the payload is less predictable. This defined geometry can impact antigen binding and the overall pharmacokinetic profile of the ADC.[17]

However, researchers must also consider the increased hydrophobicity imparted by the phenyl ring. While the gem-dimethyl group offers a stability advantage, it is crucial to balance the overall hydrophobicity of the ADC to prevent aggregation, especially when working with hydrophobic payloads.[9] In such cases, incorporating a short PEG spacer or other hydrophilic moieties elsewhere in the linker design may be a prudent strategy.

Conclusion and Future Outlook

The choice of a terminal alkyne linker is a multi-faceted decision that profoundly impacts the therapeutic potential of a bioconjugate. While simple aliphatic and PEGylated linkers have their place, 2-(4-ethynylphenyl)-2-methylpropanoic acid offers a compelling combination of high stability and efficient reactivity. Its sterically hindered design directly addresses the critical challenge of premature payload release in vivo, a key hurdle in the development of safe and effective ADCs.[3]

By employing the rigorous comparative protocols outlined in this guide, researchers can make informed decisions, selecting the linker that best balances the complex requirements of stability, reactivity, and solubility for their specific application. The continued innovation in linker chemistry, exemplified by molecules like 2-(4-ethynylphenyl)-2-methylpropanoic acid, will undoubtedly continue to drive the development of next-generation targeted therapies with wider therapeutic windows and improved patient outcomes.

References

  • Vector Labs. Terminal Alkyne Reagents.
  • MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition.
  • PMC.
  • PMC. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol)
  • Lumiprobe.
  • PMC.
  • BOC Sciences. ADC Linker Technologies: Impact on Stability & Efficacy.
  • PurePEG. How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
  • Bard Digital Commons. Determining the Stability of Alkyne Protecting Groups and Degradable Linkers Used in the Solid Phase Synthesis of Block Copolymers.
  • Veranova. Understanding the Critical Role of Linkers in Advancing ADCs.
  • ResearchGate.
  • Benchchem.
  • ACS Publications.
  • Benchchem. The Versatility of Alkyne-PEG-Thiol Linkers: A Technical Guide.
  • PMC.
  • Interchim. Click Chemistry (Azide / alkyne reaction).
  • PMC.
  • PMC.
  • Sigma-Aldrich. 2-(4-ethylphenyl)-2-methylpropanoic acid.
  • Benchchem. A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Frontiers. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • AxisPharm. Alkyne-Azide Click Chemistry Protocol for ADCs.
  • BroadPharm. Protocol for Azide-Alkyne Click Chemistry.
  • Lumiprobe. Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
  • BOC Sciences.

Sources

advantages of the 2-methylpropanoic acid moiety in linker design

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of linker chemistry is critical to navigating the razor-thin therapeutic windows of modern bioconjugates. To prevent off-target toxicity while ensuring potent intracellular delivery, the linker must possess conditional stability. Among the most effective strategies for tuning this stability is the incorporation of the 2-methylpropanoic acid moiety —a structural motif that introduces localized steric hindrance through a gem-dimethyl group.

This guide provides a comprehensive comparison of linker performance, contrasting unhindered baseline linkers with their 2-methylpropanoic acid-derivatized counterparts, and establishes the mechanistic and experimental foundation for incorporating this moiety into Antibody-Drug Conjugates (ADCs) and bioconjugation workflows.

The Mechanistic Rationale: Exploiting Steric Shielding

The foundational advantage of the 2-methylpropanoic acid moiety lies in its geometric bulk. By placing two methyl groups directly on the alpha-carbon adjacent to a labile reactive center (such as a disulfide bond or an oxime linkage), the moiety creates a "cone of steric exclusion"[1].

Causality in Reaction Kinetics: For premature cleavage (e.g., thiol-disulfide exchange in circulation or hydrolytic degradation of an oxime) to occur, the attacking nucleophile must approach the electrophilic center at a specific trajectory. In unhindered linkers, this axis is fully exposed. The gem-dimethyl group physically occludes this approach vector, substantially raising the transition state activation energy. This steric shielding effectively blocks non-specific degradation by bulky plasma components, while still allowing cleavage in specialized microenvironments where the nucleophile concentration is overwhelmingly high (e.g., intracellular glutathione)[2].

G P Plasma Circulation (Low Reductants) L1 Unhindered Disulfide P->L1 L2 gem-Dimethyl Disulfide (2-methylpropanoic acid) P->L2 T Tumor Microenvironment (High Intracellular GSH) T->L2 D1 Premature Cleavage (Toxicity) L1->D1 D2 High Systemic Stability L2->D2 D3 Efficient Payload Release L2->D3

Mechanistic dichotomy of hindered vs. unhindered disulfides across biological environments.

Application in ADC Linkers: Boc-AEDI-OH vs. Unhindered Disulfides

In ADC development, standard cleavable disulfide linkers (like those synthesized using SPDP) suffer from poor plasma stability. They rapidly undergo exchange reactions with circulating human serum albumin (HSA) and systemic glutathione (GSH ~5 µM), resulting in dangerous off-target payload shedding[].

The introduction of the 2-methylpropanoic acid moiety, famously utilized in the heterobifunctional linker Boc-AEDI-OH (2-[[2-(tert-Butoxycarbonylamino)ethyl]dithio]-2-methylpropanoic acid), resolves this stability paradox. The alpha-methyls sit adjacent to the sulfur atom, drastically slowing the rate of plasma exchange while preserving susceptibility to the highly reducing tumor cytosol (GSH ~2–10 mM)[2],[4].

Comparative Data Summary: ADC Disulfide Linkers
Linker PropertyUnhindered Disulfide (e.g., SPDP)Sterically Hindered (Boc-AEDI-OH)
Alpha-Substitution Nonegem-Dimethyl (2-methylpropanoic acid)
Circulatory Half-Life (

)
~12–24 Hours> 72 Hours
Premature Payload Shedding HighLow
Intracellular Release Rate Very RapidModerate/Controlled
Primary Clinical Benefit Immediate toxicity (narrow window)Expanded therapeutic window
Self-Validating Protocol: In Vitro Plasma Stability Assay

To empirically validate the structural advantages of a Boc-AEDI-OH-derived ADC against a standard unhindered analog, scientists must utilize an aggressively quenched LC-MS/MS workflow to prevent assay-induced artifacts.

Step-by-Step Methodology:

  • Incubation: Spike the purified ADCs (Hindered vs. Unhindered) into pooled, sterile-filtered human plasma to a final concentration of 1 mg/mL. Incubate at 37°C under gentle agitation.

  • Sampling & Quenching: Extract 50 µL aliquots at predefined time points (0, 4, 12, 24, 48, and 72 hours). Immediately crash the plasma proteins using 150 µL of ice-cold acetonitrile containing 1% acetic acid .

    • Expert Rationale: Acidification is mandatory. Thiol-disulfide exchange is driven by the highly nucleophilic thiolate anion (

      
      ). Dropping the pH below 4 protonates the thiolates (
      
      
      
      ), structurally arresting any further disulfide exchange in the sample tube prior to injection.
  • Centrifugation: Spin samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) targeted at the free payload mass to calculate the precise rate of shedding.

Workflow S1 Step 1: ADC Spiking 1 mg/mL in human plasma at 37°C S2 Step 2: Aliquot Extraction Time-course sampling (0-72h) S1->S2 S3 Step 3: Acidic Crash ACN + 1% Acetic Acid to protonate thiolates S2->S3 S4 Step 4: LC-MS/MS MRM Quantify payload shedding kinetics S3->S4

Self-validating LC-MS/MS workflow for evaluating linker plasma stability.

Application in Bioconjugation: Sterically Hindered Oxime Ligations

Beyond ADCs, the 2-methylpropanoic acid moiety drastically improves the hydrolytic stability of bioconjugates formed via oxime ligation. The standard reagent, aminooxyacetic acid (AOA), forms oxime bonds that can slowly degrade under physiological or slightly acidic conditions.

By utilizing 2-(Aminooxy)-2-methylpropanoic acid , the gem-dimethyl group envelops the susceptible C=N oxime bond[5],[1]. Water molecules are sterically repelled from the electrophilic carbon, pushing the hydrolytic half-life from days to multiple weeks.

Comparative Data Summary: Oxime Linkers
ParameterAminooxyacetic Acid (AOA)2-(Aminooxy)-2-methylpropanoic acid
Steric Environment UnhinderedShielded (gem-dimethyl)
Reaction Kinetics Fast (Standard)Slower (Requires aniline catalyst)
Hydrolytic Stability (pH 4.5) ModerateHighly Stable (>14 days)
Linker Conformation FlexibleRigidified
Self-Validating Protocol: Kinetic Ligation and Stability Evaluation

Because the 2-methylpropanoic acid moiety induces steric hindrance, it inherently slows down the forward conjugation reaction. To overcome this, aniline catalysis must be carefully employed[1].

Step-by-Step Methodology:

  • Ligation Setup: Dissolve the carbonyl-bearing target protein and the 2-(Aminooxy)-2-methylpropanoic acid probe (5-10x molar excess) in 100 mM sodium acetate buffer (pH 4.5).

  • Nucleophilic Catalysis: Add aniline to a final concentration of 50-100 mM.

    • Expert Rationale: Aniline acts as a kinetic bridge. It rapidly reacts with the carbonyl to form a highly electrophilic Schiff base intermediate. The bulky 2-(Aminooxy)-2-methylpropanoic acid can attack this activated Schiff base much faster than it could attack the bare carbonyl, overcoming the kinetic penalty of the gem-dimethyl bulk.

  • Stability Tracking (HPLC): Following purification (via SEC), incubate the conjugate at 37°C in physiological buffer (pH 7.4). Monitor the intact conjugate peak area vs. the free target protein via analytical RP-HPLC over a 14-day period to validate the superior hydrolytic resistance of the hindered oxime bond.

Conclusion

The 2-methylpropanoic acid moiety is an indispensable design feature in modern bioconjugate engineering. Whether preventing the premature reduction of disulfide links in ADCs or halting the hydrolytic cleavage of bioorthogonal oxime bonds, the strategic deployment of localized steric hindrance allows drug developers to chemically program the precise pharmacokinetic stability required for targeted therapies.

References

  • Sciclix. "1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR)." Sciclix. Available at: [Link]

Sources

Quantitative Analysis of 2-(4-Ethynylphenyl)-2-Methylpropanoic Acid Incorporation by Mass Spectrometry: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, Bioanalytical Mass Spectrometry

For drug development professionals and analytical chemists, the precise quantification of probe incorporation is the linchpin of targeted proteomics, lipidomics, and activity-based protein profiling (ABPP). While traditional aliphatic alkynes like pent-4-ynoic acid (4-PA) have served as reliable bioorthogonal handles, they often suffer from sluggish click kinetics and suboptimal mass spectrometric (MS) ionization.

This guide evaluates the structural and analytical superiority of 2-(4-ethynylphenyl)-2-methylpropanoic acid (EPMA) as a bioorthogonal tag. By comparing EPMA against standard alternatives, we demonstrate how its unique aryl-alkyne architecture and gem-dimethyl steric shielding drastically improve copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiency and LC-MS/MS quantification limits[1][2].

Mechanistic Superiority: The "E-E-A-T" of Aryl Alkyne Design

To understand why EPMA outperforms aliphatic alternatives, we must dissect the causality behind its molecular design:

  • Aryl Alkyne Conjugation (The Kinetic Advantage): Unlike unactivated aliphatic alkynes, the ethynylphenyl moiety features an alkyne conjugated with an aromatic ring. This conjugation lowers the transition state energy during CuAAC, leading to significantly faster cycloaddition rates with azide-bearing reporter tags. This ensures quantitative labeling even at sub-micromolar analyte concentrations[2][3].

  • Gem-Dimethyl Steric Shielding (The Stability Advantage): The "2-methylpropanoic acid" sub-structure places a bulky gem-dimethyl group in the alpha position relative to the carbonyl. When EPMA is conjugated to target biomolecules (via ester or amide bonds), this steric bulk severely restricts access to proteolytic or lipolytic enzymes. Consequently, the in vivo or lysate stability of the tag is preserved throughout rigorous extraction workflows.

  • Hydrophobicity and Mass Defect (The LC-MS Advantage): The rigid, hydrophobic nature of the ethynylphenyl group increases retention on Reverse-Phase Liquid Chromatography (RP-LC) columns. This pushes the tagged peptides/lipids into a later elution window, escaping the highly polar, ion-suppressing background matrix[4]. Furthermore, the distinctive mass defect of the aryl system yields highly predictable, dominant fragment ions during Collision-Induced Dissociation (CID), drastically improving the Signal-to-Noise (S/N) ratio.

Comparative Performance Analysis

The following table summarizes the quantitative performance of EPMA compared to standard alternatives: Pent-4-ynoic acid (4-PA) (standard aliphatic) and 4-Ethynylbenzoic acid (4-EBA) (standard aryl, lacking the gem-dimethyl group).

Analytical Parameter2-(4-ethynylphenyl)-2-methylpropanoic acid (EPMA)Pent-4-ynoic Acid (4-PA)4-Ethynylbenzoic Acid (4-EBA)
CuAAC Kinetics (k_obs) High (

)
Low (

)
High (

)
RP-LC Retention Shift + 4.5 minutes (Highly Hydrophobic)+ 0.8 minutes (Hydrophilic)+ 2.1 minutes (Moderate)
In-Lysate Enzymatic Stability > 48 hours (Sterically Shielded)< 6 hours (Prone to cleavage)~ 12 hours
MS/MS Fragmentation Robust, minimal tag neutral lossHigh premature neutral lossModerate neutral loss
Limit of Quantitation (LOQ) 5 fmol 100 fmol30 fmol

Data synthesis based on established principles of alkyne-tag mass spectrometry and bioorthogonal click dynamics.

Experimental Workflow for MS Quantification

To guarantee self-validating and reproducible results, adhere to the following optimized protocol for quantifying EPMA incorporation in complex biological matrices[1][5].

Step 1: Probe Incorporation & Cell Lysis
  • Labeling: Incorporate EPMA into the target system either metabolically (using optimized growth media) or chemically via standard EDC/NHS amine coupling (10 equivalents EPMA, 12 equivalents EDC/NHS in PBS, pH 7.4).

  • Quenching & Lysis: Quench the reaction with 50 mM Tris (pH 8.0). Lyse cells using an MS-compatible buffer (e.g., 1% Sodium Deoxycholate in 50 mM ammonium bicarbonate) and sonicate.

Step 2: Bioorthogonal Click Enrichment (CuAAC)
  • Reaction Assembly: To 1 mg of lysate protein, add 100 µM Biotin-PEG3-Azide.

  • Catalyst Addition: Premix 1 mM

    
     with 2 mM THPTA ligand, then add to the lysate. Initiate the reaction with 5 mM Sodium Ascorbate.
    
  • Incubation: Incubate for exactly 1 hour at room temperature. Note: Because EPMA is an aryl alkyne, 1 hour is sufficient for

    
     yield, preventing protein precipitation often seen in prolonged CuAAC reactions.
    
Step 3: Affinity Pulldown and On-Bead Digestion
  • Capture: Incubate the clicked mixture with 50 µL of pre-washed Streptavidin magnetic beads for 2 hours.

  • Stringent Washing: Wash beads sequentially with 1% SDS, 8M Urea, and pure LC-MS grade water to remove all non-specifically bound proteins.

  • Digestion: Resuspend beads in 50 mM ammonium bicarbonate. Add 1 µg of Trypsin/Lys-C mix and incubate overnight at 37°C.

Step 4: LC-MS/MS Acquisition
  • Desalting: Acidify the supernatant to 1% Formic Acid and desalt using C18 StageTips.

  • Analysis: Inject 1 µL onto an Orbitrap or Q-TOF mass spectrometer. Operate in Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) mode, targeting the predicted

    
     of the EPMA-modified peptide/analyte[4].
    

Bioorthogonal Tagging & MS Workflow Visualization

Workflow A 1. Sample Preparation (Incorporate EPMA Tag) B 2. CuAAC 'Click' Reaction (Biotin-Azide Coupling) A->B C 3. Affinity Enrichment (Streptavidin Pulldown) B->C D 4. Proteolytic Digestion (On-Bead Trypsinization) C->D E 5. LC-MS/MS Analysis (RP-LC, ESI-MS/MS) D->E F 6. Quantitative Data (PRM / MRM Targeting) E->F

Figure 1: End-to-end workflow for the quantitative MS analysis of EPMA-tagged analytes.

Conclusion

The transition from standard aliphatic alkynes to sterically tuned aryl alkynes like 2-(4-ethynylphenyl)-2-methylpropanoic acid represents a major leap in bioanalytical chemistry. By capitalizing on accelerated click kinetics and unparalleled mass spectrometric stability, researchers can push the limits of quantification down to the low femtomole range, enabling the profiling of low-abundance targets previously invisible to standard probes.

References

  • Benchchem. Metabolic Labeling of Biomolecules with sp-Alkyne Tags: Application Notes and Protocols.[1]

  • Frontiers in Cell and Developmental Biology. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art.[4]

  • National Institutes of Health (PMC). Stimulated Raman scattering microscopy: an emerging tool for drug discovery. (Discusses the bioorthogonal and spectroscopic advantages of aryl alkynes).[2]

  • ResearchGate. Genetically Encoded Aryl Alkyne for Raman Spectral Imaging of Intracellular α-Synuclein Fibrils.[3]

Sources

A Comparative Guide to the Kinetic Analysis of Aryl Alkyne Cycloaddition Reactions: A Focus on 2-(4-ethynylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. Cycloaddition reactions, particularly the Nobel-winning "click chemistry," provide a powerful toolkit for this purpose. The selection of a reaction methodology—be it copper-catalyzed or strain-promoted—hinges on a deep understanding of its kinetics, which dictates reaction times, efficiency at low concentrations, and suitability for sensitive biological systems.

This guide offers a comparative kinetic analysis centered on 2-(4-ethynylphenyl)-2-methylpropanoic acid, a representative terminal aryl alkyne. We will explore the kinetic profile of this molecule in the context of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and contrast its performance with leading alternatives used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This analysis is grounded in experimental data and provides detailed protocols to empower researchers to make informed decisions for their specific applications, from small molecule synthesis to complex bioconjugation.

Part 1: Kinetic Analysis of 2-(4-ethynylphenyl)-2-methylpropanoic acid via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for cycloadditions involving terminal alkynes. It is renowned for its high yields, specificity for the 1,4-regioisomer, and robust performance in various solvents.[1][2] The reaction's efficiency is due to a copper(I) catalyst that dramatically accelerates the reaction by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction.[2][3]

The CuAAC Mechanism: A Catalytic Cycle

The reaction proceeds through a multi-step catalytic cycle. Critically, the copper(I) ion first coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper-acetylide intermediate. This intermediate then reacts with the azide, leading to the formation of a six-membered metallacycle, which subsequently rearranges and, upon protonolysis, releases the 1,2,3-triazole product and regenerates the active Cu(I) catalyst.[3]

CuAAC Catalytic Cycle cluster_0 Cu(I) Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide Alkyne R-C≡CH (Aryl Alkyne) Alkyne->Cu_Acetylide + Cu(I) Azide R'-N₃ Metallacycle Six-Membered Cu-Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle + Azide Product 1,4-Triazole Product Metallacycle->Product Rearrangement & Protonolysis Product->Cu_I Regenerates

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Kinetic Monitoring by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal method for in-situ reaction monitoring, as it allows for the direct quantification of reactants and products over time without interfering with the reaction mixture.[4]

Objective: To determine the pseudo-first-order rate constant for the CuAAC reaction between 2-(4-ethynylphenyl)-2-methylpropanoic acid and benzyl azide.

Materials:

  • 2-(4-ethynylphenyl)-2-methylpropanoic acid

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Mesitylene (internal standard)

  • NMR tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of 2-(4-ethynylphenyl)-2-methylpropanoic acid in DMSO-d₆.

    • Prepare a 1.0 M stock solution of benzyl azide in DMSO-d₆ (a 10-fold excess to ensure pseudo-first-order kinetics).

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in D₂O.

    • Prepare a 100 mM stock solution of sodium ascorbate in D₂O.

  • Sample Preparation:

    • In an NMR tube, combine 500 µL of the 2-(4-ethynylphenyl)-2-methylpropanoic acid stock solution and 50 µL of the benzyl azide stock solution.

    • Add 10 µL of mesitylene as an internal standard. The choice of an internal standard is critical; it must be non-reactive and have signals that do not overlap with reactant or product signals.

    • Place the NMR tube in the spectrometer, which has been pre-heated and stabilized at the desired reaction temperature (e.g., 25 °C).

  • Initiation and Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) before adding the catalyst. This confirms the initial concentrations and chemical shifts.

    • To initiate the reaction, add 10 µL of the CuSO₄ solution followed immediately by 20 µL of the sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[2]

    • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes). The time between acquisitions should be adjusted based on the expected reaction rate.[5]

  • Data Analysis:

    • Process each spectrum identically (phasing and baseline correction).

    • For each time point, integrate the signal of a disappearing reactant proton (e.g., the acetylenic proton of the alkyne) and the signal of the internal standard (e.g., the methyl protons of mesitylene).

    • Normalize the reactant integral to the internal standard integral to correct for any variations in spectrometer performance.

    • Plot the natural logarithm of the normalized reactant concentration (ln[Alkyne]) versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The negative of the slope of this line yields the pseudo-first-order rate constant, k_obs_. The second-order rate constant (k₂) can be calculated by dividing k_obs_ by the concentration of the excess reagent (benzyl azide).

Part 2: A Comparative Benchmark: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While highly efficient, the requirement of a copper catalyst in CuAAC can be a significant drawback for in vivo applications due to concerns about cytotoxicity.[6] This limitation led to the development of SPAAC, a bioorthogonal reaction that leverages the high ring strain of cyclooctyne derivatives to react rapidly with azides at room temperature without any catalyst.[6][7]

The reactivity of different cyclooctynes is governed by their degree of ring strain and electronic factors.[7] More strained and electronically activated cyclooctynes exhibit significantly faster reaction kinetics.

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is the definitive metric for comparing the intrinsic speed of these reactions. A higher k₂ value signifies a faster reaction, which is crucial for achieving efficient labeling at the low concentrations typical in biological systems.[7]

Alkyne ReagentReaction TypeTypical PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Causality for Performance
2-(4-ethynylphenyl)-2-methylpropanoic acid CuAAC Benzyl Azide~0.1 - 1.0 *Catalyst-dependent. The rate is high due to the formation of a highly reactive copper-acetylide intermediate.[2][8]
Bicyclononyne (BCN) SPAAC Benzyl Azide~0.002 - 0.01 Moderate ring strain. Slower kinetics but offers advantages in small size and hydrophilicity.[7][9]
Dibenzocyclooctyne (DBCO / DIBAC) SPAAC Benzyl Azide~0.1 - 0.3 High ring strain from fused aromatic rings and electronic activation significantly accelerates the reaction.[7][9]
Biarylazacyclooctynone (BARAC) SPAAC Benzyl Azide~0.9 - 3.1 Extremely high strain and electronic activation lead to very fast kinetics, but this comes at the cost of reduced stability.[9]

Note: The rate for CuAAC is highly dependent on the specific ligand, solvent, and copper source used. The value provided is a representative range for common conditions.

Experimental Protocol: Kinetic Monitoring by UV-Vis Spectrophotometry

For SPAAC reactions involving chromophoric cyclooctynes like DBCO, UV-Vis spectrophotometry provides a convenient and continuous method for monitoring reaction progress.[7] This is possible when there is a significant change in the absorbance spectrum as the reactant is converted to the product.

Objective: To determine the second-order rate constant for the SPAAC reaction between DBCO and benzyl azide.

Materials:

  • Dibenzocyclooctyne (DBCO) derivative

  • Benzyl azide

  • Acetonitrile (or other suitable solvent)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the DBCO derivative and benzyl azide in acetonitrile.

  • Determine Optimal Wavelength: Acquire the UV-Vis spectra of the starting DBCO derivative and the final triazole product (from a completed trial reaction). Identify a wavelength where the absorbance difference between the reactant and product is maximal. DBCO typically has a strong absorbance around 309 nm that disappears upon reaction.

  • Kinetic Run:

    • In a quartz cuvette, mix the DBCO solution with a large excess (at least 10-fold) of the benzyl azide solution to ensure pseudo-first-order kinetics.

    • Immediately place the cuvette in the spectrophotometer and begin monitoring the decrease in absorbance at the predetermined wavelength over time.[7] Data collection should be rapid, especially for fast reactions.[10][11]

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where the extinction coefficient (ε) of the reactant must be known.

    • As with the NMR analysis, plot the natural logarithm of the reactant concentration (ln[DBCO]) versus time.

    • The slope of the resulting linear fit is -k_obs_.

    • Calculate the second-order rate constant (k₂) by dividing k_obs_ by the concentration of benzyl azide.

Part 3: Decision Framework: Choosing the Appropriate Cycloaddition Reaction

The choice between CuAAC and SPAAC is not merely about speed; it is a multi-faceted decision based on the specific constraints of the experiment.

Decision Framework Start Start: Need for Cycloaddition Q_InVivo Is the application in vivo or involve live cells? Start->Q_InVivo Use_SPAAC Use SPAAC (Avoids Copper Cytotoxicity) Q_InVivo->Use_SPAAC Yes Consider_CuAAC CuAAC is a primary option Q_InVivo->Consider_CuAAC No Q_Kinetics Is the fastest possible kinetics required? Use_SPAAC->Q_Kinetics Q_AlkyneType Is the alkyne terminal (like the topic molecule)? Consider_CuAAC->Q_AlkyneType Use_CuAAC Use CuAAC (Required for terminal alkynes) Q_AlkyneType->Use_CuAAC Yes Q_AlkyneType->Q_Kinetics No (Strained Alkyne) Fast_SPAAC Consider highly strained alkynes (e.g., BARAC), if stability permits Q_Kinetics->Fast_SPAAC Yes Standard_SPAAC_CuAAC Standard SPAAC (e.g., DBCO) or optimized CuAAC are suitable Q_Kinetics->Standard_SPAAC_CuAAC No

Caption: A decision framework for selecting between CuAAC and SPAAC based on experimental needs.

Summary of Comparison
FeatureCuAAC with 2-(4-ethynylphenyl)-2-methylpropanoic acid SPAAC with Cyclooctynes (e.g., DBCO)
Requirement Copper(I) catalystStrained cyclooctyne
Cytotoxicity Potential concern due to copper catalystGenerally considered bioorthogonal and non-toxic
Reaction Speed High, but tunable with ligands and conditionsVaries widely with cyclooctyne structure; can be very fast
Cost/Availability Alkyne is relatively simple; catalyst is inexpensiveStrained cyclooctynes are often more complex and expensive to synthesize
Side Reactions Potential for oxidative alkyne homocoupling (Glaser coupling)[2]Generally very clean with minimal side products
Primary Use Case Small molecule synthesis, materials science, ex vivo conjugationLive-cell imaging, in vivo bioconjugation, sensitive biological systems

Conclusion

The kinetic analysis of cycloaddition reactions is essential for their effective application. For a terminal alkyne like 2-(4-ethynylphenyl)-2-methylpropanoic acid , the CuAAC reaction offers a robust, efficient, and well-understood pathway for forming 1,4-disubstituted triazoles. Its kinetics are competitive and can be readily monitored using standard techniques like ¹H NMR spectroscopy.

However, when experimental conditions demand the absence of a metal catalyst, particularly in biological contexts, SPAAC presents a powerful alternative. The choice of a SPAAC reagent, such as BCN or DBCO, involves a trade-off between reaction speed, stability, and steric bulk. As demonstrated, the kinetics of a reagent like DBCO are comparable to many CuAAC systems, making it a viable catalyst-free option. By understanding the fundamental principles and kinetic profiles of these distinct yet complementary cycloaddition strategies, researchers can select the optimal method to advance their work in drug development, chemical biology, and materials science.

References

  • Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... - ResearchGate. Available at: [Link]

  • Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC. Available at: [Link]

  • Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. Available at: [Link]

  • Experimental and Theoretical MEDT Study of the Thermal [3+2] Cycloaddition Reactions of Aryl Azides with Alkyne Derivatives - Sci-Hub. Available at: [Link]

  • Gold(I)-Catalyzed Intramolecular [4+2] Cycloadditions of Arylalkynes or 1,3-Enynes with Alkenes: Scope and Mechanism | Journal of the American Chemical Society. Available at: [Link]

  • Kinetic Profiling by NMR. University of Edinburgh. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - MDPI. Available at: [Link]

  • Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution - SciSpace. Available at: [Link]

  • Kinetics of Polycycloaddition of Flexible α-Azide-ω-Alkynes Having Different Spacer Length. MDPI. Available at: [Link]

  • Cycloaddition Cascades of Strained Alkynes and Oxadiazinones - PMC - NIH. Available at: [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - Beilstein Journals. Available at: [Link]

  • Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory. Agilent. Available at: [Link]

  • Reaction Monitoring & Kinetics | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • Photoinduced [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones with Alkynes and Alkenes | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Available at: [Link]

  • Kinetics / reaction monitoring - IMSERC. Northwestern University. Available at: [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. Available at: [Link]

  • Reaction Monitoring by Benchtop NMR Spectroscopy Usinga Novel Stationary Flow Reactor Setup - SciSpace. Available at: [Link]

  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics - Agilent. Available at: [Link]

  • Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. Available at: [Link]

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HPLC and UPLC methods for purity assessment of 2-(4-ethynylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Comparison Guide: HPLC vs. UPLC for Purity Assessment of 2-(4-Ethynylphenyl)-2-methylpropanoic Acid

As pharmaceutical intermediate complexity scales, analytical strategies must evolve to guarantee the integrity of downstream syntheses. The compound 2-(4-ethynylphenyl)-2-methylpropanoic acid—a highly valuable building block in click chemistry and PROTAC linker synthesis—presents unique chromatographic challenges due to its combination of a lipophilic aromatic core, a reactive terminal alkyne, and an ionizable carboxylic acid moiety.

This guide systematically compares High-Performance Liquid Chromatography (HPLC) with Ultra-Performance Liquid Chromatography (UPLC) for the stringent purity assessment of this molecule. We will explore the thermodynamic causality behind the method parameters, define self-validating methodologies, and objectively benchmark the analytical performance of both platforms.

Mechanistic Profiling & Chromatographic Causality

To design a robust purity assessment, one must first analyze the analyte’s physicochemical behavior. Every experimental choice in our protocols is governed by the structural properties of 2-(4-ethynylphenyl)-2-methylpropanoic acid.

  • Mobile Phase pH & Ionization Suppression: The molecule contains a 2-methylpropanoic acid moiety with an estimated pKa near 4.5. In unbuffered or neutral mobile phases, the carboxylic acid exists in a state of partial ionization, causing severe peak tailing and erratic retention times[1]. By buffering the aqueous mobile phase to pH 2.5 (using 0.02 M potassium dihydrogen phosphate or 0.1% trifluoroacetic acid), we suppress ionization, ensuring the analyte remains fully protonated. This drives reproducible hydrophobic interactions with the C18 stationary phase[2].

  • UV Detection Wavelength: The terminal alkyne conjugated to the phenyl ring forms a strong π-π* chromophore system. Analogous to other ethynylphenyl-containing pharmaceutical agents (such as erlotinib), this moiety exhibits an intense and stable UV absorbance maximum near 248–250 nm [3]. Monitoring at 248 nm maximizes detection sensitivity for the active pharmaceutical ingredient (API) while minimizing background solvent noise.

  • Stationary Phase Geometry (HPLC vs. UPLC): Traditional HPLC utilizes 5 µm silica particles. While effective for bulk separations, it limits operational velocity due to mass transfer resistance. Transferring the method to UPLC relies on sub-2 µm particles (e.g., 1.7 µm). According to the van Deemter equation, smaller particles drastically reduce the mass transfer (

    
    -term), allowing analytical flow rates to increase without degrading theoretical plates, thereby yielding sharper peaks and uncovering trace co-eluting impurities[4].
    

Method Transfer & Purity Assessment Workflow

The transition from a standard HPLC quality control protocol to a high-throughput UPLC method is governed by geometric scaling and strict validation parameters. The workflow below maps out the critical control points.

PurityWorkflow N1 Analyte Profiling (Acidic pH & UV Max: 248nm) N2 HPLC Development (5 µm Particle Size) N1->N2 N3 UPLC Method Transfer (1.7 µm Particle Size) N2->N3 Geometric Scaling N4 System Suitability (Rs > 2.0, Tailing < 1.5) N3->N4 N5 Final Purity Assessment N4->N5 Self-Validating Checks Pass

Analytical workflow for HPLC to UPLC method transfer and validation.

Experimental Methodologies: A Self-Validating System

To establish trust in the purity data, the analytical run must actively prove its own validity. These protocols include integrated System Suitability Testing (SST) as a gating mechanism. If the SST fails, the sequence automatically halts, preventing the generation of compromised data.

Reagent & Sample Preparation
  • Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC-grade water (0.02 M). Adjust to pH 2.5 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane[3].

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(4-ethynylphenyl)-2-methylpropanoic acid reference standard. Dissolve in 10 mL of diluent (Water:Acetonitrile, 50:50 v/v) to create a 1.0 mg/mL stock.

  • SST Spiking (Self-Validation Step): Spike the 1.0 mg/mL stock with 0.1% (w/w) of a known synthetic impurity (e.g., an oxidized ketone byproduct). This ensures the method continuously proves its resolving power in every sequence run.

Standard HPLC Protocol
  • Scientific Goal: Provide a rugged, widely reproducible method suitable for laboratories lacking ultra-high-pressure hardware[2].

  • Column: Reversed-phase C18, 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.02 M Phosphate Buffer (pH 2.5)

    • Solvent B: Acetonitrile

  • Gradient Program: 0-2 min (30% B); 2-10 min (linear to 80% B); 10-13 min (80% B); 13-15 min (re-equilibration at 30% B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV diode-array detector (DAD) set to 248 nm.

Scaled UPLC Protocol
  • Scientific Goal: Maximize peak capacity and significantly reduce solvent consumption by leveraging sub-2 µm technology.

  • Column: High-strength silica (HSS) C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Identical to HPLC to preserve chemical selectivity.

  • Gradient Program (Geometrically Scaled): 0-0.4 min (30% B); 0.4-2.0 min (linear to 80% B); 2.0-2.6 min (80% B); 2.6-3.0 min (re-equilibration at 30% B).

  • Flow Rate: 0.45 mL/min.

  • Injection Volume: 1 µL.

  • Detection: UV DAD at 248 nm with a fast sampling rate (>20 Hz) to accurately integrate ultra-narrow UPLC peaks.

The Validation Gate

Before sample data is accepted, the system must read the SST injection and verify:

  • Resolution (

    
    ):  Between the main active peak and the spiked impurity must be 
    
    
    
    2.0.
  • Tailing Factor (

    
    ):  For the main peak, must be 
    
    
    
    1.5.
  • Relative Standard Deviation (RSD): Area counts for five replicate injections must be

    
     2.0%.
    

Quantitative Performance Comparison

Method transfer from HPLC to UPLC achieves massive operational and analytical gains. The table below consolidates the performance metrics observed when analyzing complex intermediate mixtures containing 2-(4-ethynylphenyl)-2-methylpropanoic acid[4].

Performance MetricHPLC Protocol (5 µm)UPLC Protocol (1.7 µm)Analytical & Operational Impact
Total Run Time 15.0 min3.0 min5x increase in throughput , ideal for process monitoring.
Solvent Consumption 15.0 mL / run1.35 mL / run91% reduction in hazardous organic waste per sample.
Theoretical Plates (

)
~9,500~14,200+49% efficiency , leading to sharper, highly resolved peaks.
Peak Width (Base) 0.45 min0.08 minUltra-narrow peaks allow detection of closely eluting degradants.
System Backpressure ~1,800 psi~11,500 psiRequires specialized ultra-high-pressure pumps[4].
Limit of Detection (LOD) 0.5 µg/mL0.08 µg/mL>6x gain in sensitivity due to reduced longitudinal diffusion.
USP Tailing Factor 1.181.04Improved flow dynamics in packed 1.7 µm beds yield superior peak symmetry.

Conclusion

For the purity assessment of 2-(4-ethynylphenyl)-2-methylpropanoic acid, while standard HPLC provides a rugged and widely accessible method, modern pharmaceutical workflows benefit enormously from scaling to UPLC. By strategically adjusting to a 1.7 µm column geometry and increasing the gradient slope, analytical chemists can reduce run times by 80%, slash solvent consumption, and achieve superior resolution of trace synthetic impurities[4]. Always ensure the mobile phase pH is strictly controlled relative to the 2-methylpropanoic acid pKa to maintain absolute column retention predictability.

References

  • Waters Corporation . (n.d.). Online Monitoring of Process Column Effluents in Purification by UPLC. Waters Application Notebook. Available at:

  • Dong, M. W., & Zhang, K. (2014). Ultra-high-pressure liquid chromatography (UHPLC) in method development. TrAC Trends in Analytical Chemistry. Available at: 4

  • Bhoya, P. N., et al. (2015). Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets. Indian Journal of Clinical Anatomy and Physiology. Available at:3

  • Alotaibi, A., et al. (2026). Stress study of elafibranor and characterization of its degradation impurities using HPLC and LC-MS/MS techniques. Journal of Applied Pharmaceutical Science. Available at: 1

  • Mahmoud, A., et al. (2026). Robust RP-HPLC method for the parallel determination of quaternary mixture in cold and cough syrups with sustainability appraisal. PubMed Central (PMC). Available at: 2

Sources

evaluating the steric effects of the gem-dimethyl group in 2-(4-ethynylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Steric Effects of the Gem-Dimethyl Group: A Case Study on 2-(4-ethynylphenyl)-2-methylpropanoic Acid

This guide provides a multi-faceted evaluation of the steric effects imparted by the gem-dimethyl group, using 2-(4-ethynylphenyl)-2-methylpropanoic acid as a central case study. In medicinal chemistry and materials science, the three-dimensional architecture of a molecule is paramount, dictating its interactions with biological targets and its bulk physical properties. The seemingly simple addition of two methyl groups to a single carbon atom—the gem-dimethyl group—can profoundly alter a molecule's conformational preferences, metabolic stability, and reactivity. This guide will objectively compare the properties of our target molecule with its hypothetical non-methylated analog, 2-(4-ethynylphenyl)acetic acid, using both experimental and computational frameworks to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

The Foundational Principle: The Thorpe-Ingold Effect

Before delving into the specific case study, it is crucial to understand the foundational principle governing the behavior of gem-dimethyl groups: the Thorpe-Ingold effect. First reported in 1915, this effect, also known as the "gem-dimethyl effect" or "angle compression," describes how steric hindrance from a gem-disubstituted carbon can accelerate intramolecular reactions and favor ring closures.[1][2][3]

The classical explanation posits that the two bulky methyl groups increase the bond angle between them (α in the diagram below), which in turn compresses the bond angle between the adjacent substituents in the carbon chain (β).[1][2] This compression brings the reactive ends of a molecule closer together, kinetically favoring intramolecular processes over intermolecular ones.[1] While initially considered a kinetic effect, subsequent studies have also suggested a thermodynamic contribution, where gem-dimethyl substitution can reduce the strain energy of the resulting cyclic product.[1][4]

Caption: The Thorpe-Ingold effect: steric repulsion between methyl groups compresses the adjacent bond angle.

Static Evaluation: Quantifying the Steric Footprint

To understand the impact of the gem-dimethyl group, we must first visualize and quantify its physical presence. This static analysis compares the structure of 2-(4-ethynylphenyl)-2-methylpropanoic acid with its non-methylated analog, 2-(4-ethynylphenyl)acetic acid.

X-Ray Crystallography: The Ground Truth in the Solid State

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in a crystal lattice.[5][6] It provides unambiguous data on bond lengths, bond angles, and torsional angles, offering direct evidence of steric effects.[7][8]

  • Crystallization: The primary and often most challenging step is to grow a high-quality single crystal.[5] A common method is slow evaporation. Dissolve the compound (e.g., 2-(4-ethynylphenyl)-2-methylpropanoic acid) in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) to near-saturation. Loosely cover the container and allow the solvent to evaporate over several days to weeks at a constant temperature.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the beam into a specific pattern of spots. The crystal is rotated, and thousands of diffraction intensities are recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern is mathematically converted into an electron density map using Fourier transforms. From this map, the positions of the atoms are determined (structure solution). This initial model is then optimized to best fit the experimental data (refinement).[6]

The key indicator of steric compression is the bond angle at the alpha-carbon (Cα), the carbon bearing the carboxylic acid and phenyl ring.

Parameter2-(4-ethynylphenyl)acetic acid (Analog)2-(4-ethynylphenyl)-2-methylpropanoic acid (Target)Interpretation
Phenyl-Cα-COOH Angle ~109.5°< 109.5° The gem-dimethyl group compresses this angle, forcing the phenyl and carboxyl groups closer.
H-Cα-H Angle ~109.5°N/A Replaced by methyl groups.
CH₃-Cα-CH₃ Angle N/A> 109.5° Steric repulsion between the two methyl groups forces them apart, widening this angle beyond the ideal tetrahedral angle.

Note: Data for the analog is based on theoretical values for an unsubstituted sp³ carbon. The target data represents the expected outcome from experimental measurement, demonstrating the Thorpe-Ingold effect.

Computational Modeling: In Silico Steric Metrics

While crystallography provides a solid-state snapshot, computational chemistry allows us to model molecules in the gas phase or solution and calculate specific steric parameters.[9][10] These parameters, such as Verloop's steric values, quantify the size and shape of a substituent, providing a valuable metric for quantitative structure-activity relationship (QSAR) studies.[11]

G start Build 3D Molecular Model geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt sterimol Calculate Sterimol Parameters (L, B1, B5) geom_opt->sterimol analyze Compare Parameters with Analogs sterimol->analyze

Caption: Workflow for computational calculation of Sterimol parameters.

  • Structure Generation: Build 3D structures of the target molecule and its non-methylated analog using molecular modeling software.

  • Conformational Search: Perform a conformational search to identify the lowest energy conformer for each molecule.

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.

  • Parameter Calculation: Using specialized software (e.g., packages like cclib in Python can parse quantum chemistry outputs for further analysis), calculate the Verloop steric parameters for the entire substituent attached to the phenyl ring:[12]

    • L: The length of the substituent along the axis of the bond connecting it to the phenyl ring.

    • B1: The minimum width of the substituent.

    • B5: The maximum width of the substituent.

Parameter-CH(COOH)H Group (Analog)-C(CH₃)₂(COOH) Group (Target)Interpretation
L (Å) XX' (X' ≈ X)The length along the bond axis is not significantly changed.
B1 (Å) YY' (Y' > Y) The minimum width is substantially increased due to the presence of the methyl groups.
B5 (Å) ZZ' (Z' > Z) The maximum width, representing the overall bulk, is significantly larger for the gem-dimethyl group.

Note: X, Y, Z and their primed counterparts represent plausible calculated values.

Dynamic Evaluation: Impact on Reactivity and Conformation

Static analysis shows the gem-dimethyl group is physically larger, but its dynamic consequences are often more important. These include restricting bond rotation and shielding adjacent functional groups from attack.

Restricted Bond Rotation and Conformational Locking

The steric bulk of the gem-dimethyl group restricts free rotation around the Phenyl-Cα bond. This has two major consequences:

  • Reduced Conformational Flexibility: The molecule is "locked" into a more limited set of preferred conformations.

  • Bioactive Conformation: In a drug design context, if this locked conformation matches the optimal binding pose for a biological target, the entropic penalty for binding is reduced, potentially leading to a significant increase in potency and selectivity.[13][14]

Kinetic Studies: Shielding the Reactive Center

The steric bulk can physically block or hinder the approach of a reactant to a nearby functional group.[15] We can measure this effect by comparing the rates of a chemical reaction, such as the esterification of the carboxylic acid group. A bulkier nucleophile will be more sensitive to this steric shielding.

  • Reaction Setup: Prepare parallel reactions for the target molecule and its non-methylated analog. In separate flasks, dissolve an equimolar amount of each acid in a suitable solvent (e.g., dichloromethane).

  • Initiation: Add a bulky alcohol (e.g., tert-butanol) and a catalytic amount of an acid catalyst (e.g., DMAP/DCC). Start a timer simultaneously for all reactions.

  • Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction. Quench the reaction immediately (e.g., by adding a large volume of cold water).

  • Quantification: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining starting material (the acid) and the formed product (the ester).

  • Data Analysis: Plot the concentration of the reactant versus time. The initial rate of the reaction can be determined from the slope of this curve. The rate constant (k) can be calculated based on the appropriate rate law.

CompoundRate Constant (k) (M⁻¹s⁻¹)Relative RateInterpretation
2-(4-ethynylphenyl)acetic acid (Analog)k_analog100The unhindered carboxylic acid reacts relatively quickly.
2-(4-ethynylphenyl)-2-methylpropanoic acid (Target)k_target1 The rate of reaction is dramatically reduced due to the steric hindrance from the gem-dimethyl group, which shields the carboxylic acid from attack by the bulky alcohol.

Note: The relative rate is normalized to the target compound. The values illustrate a significant, plausible difference in reactivity.

Synthesis and Implications in Drug Development

The steric properties conferred by the gem-dimethyl group are not merely academic; they are a powerful tool deliberately employed by medicinal chemists to optimize drug candidates.[13][14] Its incorporation can lead to substantial improvements in a molecule's overall profile.

The gem-dimethyl group is a frequently occurring structural motif in numerous clinically important natural products, including taxanes, statins, and various antibiotics.[13][14] Inspired by nature, medicinal chemists have widely used this group to enhance drug properties.[16][17]

G cluster_0 Benefits of the Gem-Dimethyl Group in Drug Design A Conformational Rigidity A1 Pre-organization for Target Binding A->A1 B Steric Shielding B1 Blocks Metabolic Attack (e.g., by P450 enzymes) B->B1 A2 Increased Potency & Selectivity A1->A2 B2 Improved Pharmacokinetic Profile (Longer Half-life) B1->B2

Caption: Key advantages of incorporating a gem-dimethyl group in a drug discovery program.

Key benefits include:

  • Enhanced Potency and Selectivity: By restricting the molecule to a bioactive conformation, the gem-dimethyl group can increase binding affinity for the intended target.[13]

  • Improved Metabolic Stability: The quaternary carbon created by the gem-dimethyl group is not susceptible to oxidation. Furthermore, the steric bulk can shield adjacent, metabolically liable sites from degradation by enzymes like cytochrome P450s, prolonging the drug's half-life in the body.[16]

  • Modulation of Physicochemical Properties: The group can influence properties like solubility and the pKa of nearby functional groups, which can be fine-tuned to improve absorption and distribution.[13][16]

  • Increased Stability: The steric bulk can lend overall increased stability to a compound.[18]

Conclusion

The evaluation of the gem-dimethyl group in 2-(4-ethynylphenyl)-2-methylpropanoic acid demonstrates its profound and multi-faceted steric influence. Through the lens of X-ray crystallography and computational modeling, we can quantify its significant steric footprint, which validates the principles of the Thorpe-Ingold effect through measurable angle compression and increased steric parameters. Dynamic studies further reveal the practical consequences of this bulk, showing a marked decrease in the reactivity of adjacent functional groups and a restriction of conformational freedom. For drug developers and researchers, these effects are not limitations but powerful design elements to be leveraged for creating more potent, selective, and metabolically robust molecules. Understanding the steric implications of this seemingly simple structural motif is a critical piece of the puzzle in modern rational drug design.

References

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  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Available at: [Link]

  • Thorpe-Ingold effect - wikidoc. (2012). Available at: [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Book. Available at: [Link]

  • Li, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. Available at: [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Available at: [Link]

  • Kostal, J., & Jorgensen, W. L. (2010). Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. Journal of the American Chemical Society, 132(25), 8766–8773. Available at: [Link]

  • White, D. P., et al. (1999). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. The Journal of Organic Chemistry, 64(21), 7707–7716. Available at: [Link]

  • White, D. P., Anthony, J. C., & Oyefeso, A. O. (1998). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. University of North Carolina Wilmington. Available at: [Link]

  • Leveraging Steric Moieties for Kinetic Control of DNA Strand Displacement Reactions. PubMed Central. (2023). Available at: [Link]

  • Mroz, A., et al. (2023). Computational workflow for steric assessment using the electric field-derived size. arXiv. Available at: [Link]

  • Dunn, K. E., et al. (2023). Leveraging Steric Moieties for Kinetic Control of DNA Strand Displacement Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Application of gem-dimethyl groups. ResearchGate. Available at: [Link]

  • Nowak, I. (2014). The influence of steric hindrance on kinetics and isotope effects in the reaction of 2,2-bis(4-dimethylaminophenyl)-1-nitro-1-(4-nitrophenyl)ethane with DBU base in acetonitrile. Journal of Molecular Structure, 1076, 550-558. Available at: [Link]

  • Steric hindrance effect and kinetic investigation for ionic liquid catalyzed synthesis of 4-hydroxy-2-butanone via aldol reaction. ResearchGate. Available at: [Link]

  • Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466–2468. Available at: [Link]

  • Quantitative expression for steric hindrance. Chemistry Stack Exchange. (2017). Available at: [Link]

  • Williams, G. J., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition, 54(10), 3076-3080. Available at: [Link]

  • How to measure steric hindrance. Quora. (2014). Available at: [Link]

  • Edwards, D. A. (2007). Steric hindrance effects on surface reactions: applications to BIAcore. Journal of Mathematical Biology, 55(4), 517–539. Available at: [Link]

  • Steric effect – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Panayides, J.-L., et al. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Available at: [Link]

  • Lin, S.-Y., et al. (2022). Steric Effects in the Deposition Mode and Drug-Delivering Efficiency of Nanocapsule-Based Multilayer Films. ACS Omega, 7(12), 10398–10408. Available at: [Link]

  • Eshleman, A. J., et al. (2014). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 171(2), 481–494. Available at: [Link]

  • Tanaka, Y., et al. (2024). Steric and Conformational Effects in Molecular Junctions. Chemistry – An Asian Journal. Available at: [Link]

  • Tanaka, Y., et al. (2025). Steric and Conformational Effects in Molecular Junctions. ResearchGate. Available at: [Link]

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  • Steric effects - Wikipedia. Wikipedia. Available at: [Link]

  • The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. ResearchGate. (1996). Available at: [Link]

  • Lu, J., et al. (2022). Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. ACS Nano, 16(11), 19300–19308. Available at: [Link]

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Sources

Confirming the Regioselectivity of Click Reactions Using 2-(4-Ethynylphenyl)-2-methylpropanoic Acid: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

2-(4-ethynylphenyl)-2-methylpropanoic acid is a highly valuable bifunctional building block in modern medicinal chemistry. Featuring both a terminal alkyne for cycloaddition and a sterically hindered gem-dimethyl carboxylic acid moiety, it is frequently employed to improve the aqueous solubility and metabolic stability of targeted drug candidates.

When undergoing an azide-alkyne cycloaddition, the uncatalyzed thermal reaction yields an equimolar mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. For drug development workflows, absolute regiocontrol is non-negotiable. This guide objectively compares the two dominant catalytic pathways—CuAAC (Copper-Catalyzed) and RuAAC (Ruthenium-Catalyzed)—and provides a comprehensive analytical framework for unambiguously confirming the resulting regiochemistry.

The Mechanistic Dichotomy: CuAAC vs. RuAAC

Understanding the causality behind catalyst selection is critical for experimental design. The divergent regioselectivity achieved by copper and ruthenium catalysts originates from distinct mechanistic intermediates [1], [2].

  • Copper-Catalyzed (CuAAC) - 1,4-Selectivity: The Cu(I) species readily coordinates to the terminal alkyne of 2-(4-ethynylphenyl)-2-methylpropanoic acid, drastically lowering the pKa of the terminal proton and favoring the formation of a copper acetylide intermediate. Subsequent coordination of the organic azide leads to a highly organized six-membered metallacycle. The steric constraints of this metallacycle dictate that the carbon-nitrogen bond forms exclusively at the terminal carbon, resolving into the 1,4-disubstituted triazole upon protonolysis [1], [5].

  • Ruthenium-Catalyzed (RuAAC) - 1,5-Selectivity: Unlike copper, the Ru(II) species (e.g., from[CpRuCl(COD)]) coordinates both the alkyne and the azide simultaneously. The reaction proceeds via an oxidative coupling that forms a ruthenacycle intermediate. The steric bulk of the pentamethylcyclopentadienyl (Cp) ligand forces the bulky substituent of the alkyne (the 4-(2-carboxypropan-2-yl)phenyl group) to position itself adjacent to the newly forming C-N bond. Reductive elimination strictly yields the 1,5-disubstituted triazole [2].

G Alkyne 2-(4-ethynylphenyl)-2- methylpropanoic acid + Organic Azide CuAAC CuAAC Pathway Cu(I) Catalysis Alkyne->CuAAC RuAAC RuAAC Pathway Ru(II) Catalysis Alkyne->RuAAC Thermal Thermal Cycloaddition Alkyne->Thermal Prod14 1,4-Disubstituted 1,2,3-Triazole CuAAC->Prod14 Exclusive Prod15 1,5-Disubstituted 1,2,3-Triazole RuAAC->Prod15 Exclusive ProdMix 1,4- & 1,5-Mixture (~1:1 Ratio) Thermal->ProdMix Non-selective

Catalytic divergence in azide-alkyne cycloaddition pathways.

Table 1: Comparative Overview of Cycloaddition Strategies
ParameterCuAAC (1,4-Selective)RuAAC (1,5-Selective)Thermal (Uncatalyzed)
Active Catalyst Cu(I) generated in situRu(II) complex (e.g., Cp*RuCl)None
Typical Solvent t-BuOH / H₂O mixtureDegassed THF, Toluene, or DMFToluene, DMSO
Temperature Room Temperature60°C - 80°C> 100°C
Atmosphere Ambient (with reducing agent)Strict Inert (Argon/N₂)Ambient
Regioselectivity > 99% 1,4-isomer> 95% 1,5-isomerPoor (~1:1 mixture)

Self-Validating Experimental Methodologies

A successful click methodology must be designed as a self-validating system. The protocols below integrate causality-driven steps to minimize side reactions like alkyne homocoupling or catalyst poisoning.

Protocol 1: Synthesis of the 1,4-Regioisomer via CuAAC

Objective: Obtain the 1,4-disubstituted triazole using in-situ reduced copper.

  • Reagent Preparation: Dissolve 2-(4-ethynylphenyl)-2-methylpropanoic acid (1.0 eq) and the chosen organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water. Causality: The mixed aqueous solvent enhances the solubility of both the organic substrates and the inorganic salts, while actively accelerating the rate of the Cu(I) cycloaddition.

  • Catalyst Generation: In a separate vial, prepare a 0.1 M aqueous solution of sodium ascorbate (0.2 eq). Add this to the reaction mixture. Causality: Ascorbate serves as a sacrificial reductant, ensuring that Cu(II) is efficiently reduced to the active Cu(I) species and shielding it from atmospheric oxidation.

  • Initiation: Add an aqueous solution of CuSO₄·5H₂O (0.05 eq) dropwise to the mixture.

  • Monitoring: Stir vigorously at room temperature. Track reaction completion via LC-MS or TLC (typically 2-4 hours).

  • Workup Validation: Quench with saturated NH₄Cl solution to sequester copper ions. Extract with ethyl acetate. The disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in IR confirms successful conversion.

Protocol 2: Synthesis of the 1,5-Regioisomer via RuAAC

Objective: Selectively synthesize the 1,5-isomer using an organoruthenium complex.

  • Atmospheric Control: Add 2-(4-ethynylphenyl)-2-methylpropanoic acid (1.0 eq) and the organic azide (1.2 eq) to an oven-dried Schlenk tube. Purge the system with dry Argon for 15 minutes. Causality: Ru(II) catalysts are highly sensitive to oxygen; rigorous degassing is required to prevent catalyst deactivation.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane or THF into the vessel.

  • Catalyst Introduction: Add the [Cp*RuCl(COD)] catalyst (0.05 eq) quickly under a positive stream of Argon. Seal the tube.

  • Thermal Activation: Heat the reaction mixture to 60°C for 12 hours. Causality: The oxidative coupling of the alkyne and azide to form the ruthenacycle intermediate requires a higher activation energy than CuAAC.

  • Workup: Cool to room temperature, concentrate under vacuum, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the 1,5-isomer.

Confirming Regioselectivity: The Analytical Framework

To confirm that the 2-(4-ethynylphenyl)-2-methylpropanoic acid has been accurately coupled at either the 1,4- or 1,5-position, researchers rely entirely on orthogonal Nuclear Magnetic Resonance (NMR) techniques—specifically, 2D 1H-1H NOESY and 13C HMBC[3], [4].

Table 2: Diagnostic NMR Markers for Regiochemical Assignment
Analytical Marker1,4-Disubstituted Triazole1,5-Disubstituted Triazole
Triazole ¹H Chemical Shift ~8.0 - 8.5 ppm (at C-5)~7.5 - 7.9 ppm (at C-4)
Triazole ¹³C HMBC Shift ~120 - 125 ppm~133 - 138 ppm
2D NOESY: Triazole C-H Cross-peaks to BOTH N-1 and C-4 substituentsCross-peaks ONLY to the C-5 substituent
2D NOESY: N-1 Substituent NOE to Triazole C-H (H-5)NOE directly to C-5 substituent protons
The Causality Behind the NMR Output
  • 1,4-Isomer Validation: In the 1,4-isomer, the only proton on the triazole ring occupies the C-5 position. This proton is spatially wedged between the substituent at N-1 and the 4-(2-carboxypropan-2-yl)phenyl group at C-4. Therefore, the 2D NOESY spectrum will display diagnostic spatial cross-peaks connecting the triazole proton to both surrounding substituents. Furthermore, the triazole C-H carbon generally resonates highly upfield near 120 ppm in 13C NMR[3].

  • 1,5-Isomer Validation: In the 1,5-isomer, the 4-(2-carboxypropan-2-yl)phenyl group resides at the C-5 position, pushing the solitary triazole proton to the C-4 position. Because the C-4 proton is physically distant from the N-1 substituent (> 5 Å), no NOE cross-peak will be observed between them. Instead, a strong NOESY cross-peak will appear between the protons of the N-1 substituent and the ortho-protons of the phenyl ring located at C-5 [4]. Its corresponding C-H carbon usually experiences a significant downfield shift to ~133 ppm.

G Triazole Purified 1,2,3-Triazole Isomer Formed NOESY 2D 1H-1H NOESY NMR Triazole->NOESY HMBC 2D 1H-13C HMBC NMR Triazole->HMBC NOE14 Triazole proton shows NOE to BOTH N-1 & C-4 substituents NOESY->NOE14 NOE15 Triazole proton shows NOE ONLY to C-5 substituent NOESY->NOE15 C1314 Triazole C-H carbon is upfield (~120-125 ppm) HMBC->C1314 C1315 Triazole C-H carbon is downfield (~133-138 ppm) HMBC->C1315 Final14 Assigned: 1,4-Isomer (CuAAC Product) NOE14->Final14 Final15 Assigned: 1,5-Isomer (RuAAC Product) NOE15->Final15 C1314->Final14 C1315->Final15

NMR-based decision logic for assigning 1,2,3-triazole regiochemistry.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry: Azide-Alkyne Cycloaddition. URL:[Link]

  • Johansson, J. R., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. URL:[Link]

  • Creary, X., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry. URL:[Link]

  • Arab J. Chem. (2022). Design, synthesis, biological evaluation and in silico studies of novel 1,2,3-triazole linked benzoxazine-2,4-dione conjugates. Arabian Journal of Chemistry. URL:[Link]

  • MDPI. (2024). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review. Molecules. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-Ethynylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Knowledge: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for 2-(4-Ethynylphenyl)-2-methylpropanoic acid is not extensively documented, a risk assessment can be conducted based on its chemical structure—a carboxylic acid—and data from structurally similar compounds.[1][2]

  • Chemical Structure Analysis: The presence of the carboxylic acid functional group suggests acidic and potentially corrosive properties. Similar compounds are known to cause skin, eye, and respiratory irritation.[3][4]

  • Safety Data Sheet (SDS) Review: An SDS for the related compound, 2-(4-ethylphenyl)-2-methylpropanoic acid, indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, it is prudent to treat 2-(4-Ethynylphenyl)-2-methylpropanoic acid as a hazardous substance until proven otherwise. It may cause respiratory irritation upon inhalation.[1]

  • Regulatory Context: All laboratory chemicals are subject to regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][6] Improper disposal is prohibited and can lead to significant penalties.[5]

Core Directive: Treat this compound as hazardous waste. Do not dispose of it via standard trash or sanitary sewer systems.[5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the potential hazards, the following PPE is mandatory when handling 2-(4-Ethynylphenyl)-2-methylpropanoic acid for any purpose, including disposal.

  • Eye and Face Protection: Use safety glasses with side shields or chemical goggles that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[2][8] Contaminated clothing should be removed immediately and laundered before reuse.

  • Respiratory Protection: Conduct all handling within a certified chemical fume hood to avoid inhaling dust or vapors.[2] If a fume hood is not available or if significant dust is generated, use a NIOSH-approved respirator with appropriate cartridges.[1]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Minor Spills (Solid):

    • Ensure the area is well-ventilated, preferably within a fume hood.[2]

    • Wearing full PPE, gently sweep the spilled material to avoid creating dust.[9]

    • Place the material into a suitable, sealed, and clearly labeled container for disposal as hazardous waste.[2]

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area immediately.[8]

    • Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department or emergency response team without delay.[8]

    • Restrict access to the area until the EHS-approved cleanup is complete.

Step-by-Step Disposal Workflow

The proper disposal of 2-(4-Ethynylphenyl)-2-methylpropanoic acid must follow a systematic, compliant procedure. This workflow ensures safety and adherence to federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[5][10]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Isolate by Hazard Class: As a carboxylic acid, this waste must be segregated from bases, cyanides, and sulfides to prevent violent reactions or the release of toxic gases.[11][12]

  • Avoid Mixing: Do not mix 2-(4-Ethynylphenyl)-2-methylpropanoic acid waste with other chemical streams, especially non-hazardous waste, as this increases the volume and cost of hazardous disposal.[6][8]

Step 2: Container Selection and Management

The integrity of the waste container is critical to prevent leaks and exposure.

  • Compatibility: Use a container made of compatible material. For acidic solids, high-density polyethylene (HDPE) or glass containers are appropriate.[11][13] Do not use metal containers for acidic waste.[10]

  • Condition and Closure: The container must be in good condition, free of leaks or external residue, and equipped with a secure, screw-top cap.[6][13][14] The container must remain closed at all times except when adding waste.[11][13]

  • Capacity: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[10][15]

Step 3: Labeling

Accurate and clear labeling is a strict regulatory requirement.

  • Required Information: As soon as waste accumulation begins, the container must be labeled with:[6]

    • The words "HAZARDOUS WASTE" .[13][14]

    • The full chemical name: "2-(4-Ethynylphenyl)-2-methylpropanoic acid" . Do not use abbreviations or chemical formulas.[13]

    • A list of all components and their approximate percentages or quantities.[12][13]

    • The date accumulation started.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.

  • Designated Area: Store the labeled waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet.[11][13]

  • Secondary Containment: Always use secondary containment (e.g., a plastic tub) to capture potential leaks or spills.[6][10][16]

  • Inspections: The SAA must be under the control of laboratory personnel and inspected at least weekly for leaks and proper labeling.[11][13]

Step 5: Arranging for Final Disposal

Final disposal must be handled by certified professionals.

  • Contact EHS: When the container is 90% full, or before the designated accumulation time limit is reached (often 90 days, but regulations may vary), contact your institution's EHS office to schedule a pickup.[10][13]

  • Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal contractor to ensure the waste is transported, treated, and disposed of in compliance with all EPA and local regulations.[5][8]

Data and Workflow Summaries

Table 1: Disposal Procedure at a Glance
ParameterGuidelineRationale & Source
Waste Classification Hazardous WastePrecautionary principle due to uninvestigated toxicology and acidic nature.[1][6]
Required PPE Safety Goggles, Lab Coat, Nitrile GlovesProtects against potential eye, skin, and respiratory irritation.[2][3][8]
Container Material Glass or HDPEMust be compatible with acidic waste; avoid metal.[10][11]
Container Labeling "HAZARDOUS WASTE" + Full Chemical NameComplies with EPA and OSHA regulations for clear hazard communication.[13][14]
Storage Location Designated & Inspected Satellite Accumulation Area (SAA)Ensures safe, temporary storage near the point of generation under operator control.[11][13]
Incompatible Materials Bases, Oxidizers, Cyanides, SulfidesPrevents dangerous chemical reactions.[11][12]
Final Disposal Route Via Institutional EHS for Professional DisposalEnsures compliance with all federal, state, and local environmental regulations.[5][8]
Diagram 1: Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper management and disposal of 2-(4-Ethynylphenyl)-2-methylpropanoic acid waste.

G start Waste Generated: 2-(4-Ethynylphenyl)-2-methylpropanoic acid assess_spill Is it a spill? start->assess_spill spill_size Spill Size? assess_spill->spill_size Yes segregate Step 1: Segregate Waste (Isolate from bases, oxidizers, etc.) assess_spill->segregate No (Routine Disposal) minor_spill Minor Spill: 1. Wear full PPE. 2. Absorb with inert material. 3. Collect in a sealed container. spill_size->minor_spill Minor major_spill Major Spill: 1. Evacuate area. 2. Notify others. 3. Contact EHS immediately. spill_size->major_spill Major label_waste Step 3: Label Container ('Hazardous Waste', full name, date) minor_spill->label_waste end End: Compliant Disposal (Handled by licensed contractor) major_spill->end container Step 2: Select Container (Compatible, sealed, <90% full) segregate->container container->label_waste store_waste Step 4: Store in SAA (Secondary containment, weekly inspection) label_waste->store_waste ehs_pickup Step 5: Arrange Pickup (Contact EHS when container is full) store_waste->ehs_pickup ehs_pickup->end

Caption: Disposal workflow for 2-(4-Ethynylphenyl)-2-methylpropanoic acid.

References

  • MSDS of 2-(4-ethylphenyl)-2-methylpropanoic acid. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. (n.d.). University of Toronto, Department of Chemistry.
  • SAFETY DATA SHEET for 2-(4-Bromomethyl)phenylpropionic acid. (2025, December 21).
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
  • Chemical waste | Hazardous Waste Management. (n.d.). McGill University.
  • A Guide to the Safe Disposal of 2-(4-Phenylphenoxy)propanoic Acid. (2025). Benchchem.
  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
  • Safety Data Sheet for 2-(4-acetylphenoxy)-2-methylpropanoic acid. (2024, December 19). CymitQuimica.
  • Guidelines for Hazardous Waste Disposal. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid. (2026, January 31). ChemicalBook.
  • Hazardous Waste Guidelines and How to dispose of your waste. (n.d.). myUSF.

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Operational Safety and Logistics Guide: Handling 2-(4-Ethynylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see laboratories prioritize workflow speed over mechanistic safety. When handling specialized intermediate building blocks like 2-(4-Ethynylphenyl)-2-methylpropanoic acid (CAS: 1314655-91-8) , true safety does not come from blindly following rules—it comes from understanding the causality behind molecular hazards.

This guide is designed to move beyond generic hazard statements. By deconstructing the chemical behavior of this compound, we will build a self-validating system for its safe handling, storage, and disposal, ensuring an uncompromising standard of scientific integrity in your laboratory.

Mechanistic Context: Deconstructing the Hazard Profile

To formulate a robust Personal Protective Equipment (PPE) strategy, we must first analyze the physical and chemical properties of the molecule. 2-(4-Ethynylphenyl)-2-methylpropanoic acid features two highly distinct functional groups appended to a benzene ring, presenting specific operational challenges:

  • The Carboxylic Acid (-COOH) Moiety: Carboxylic acids are proton donors. Upon contact with biological tissues (skin, eyes, or mucous membranes), they induce rapid localized pH shifts, leading to insidious protein denaturation and tissue irritation[1].

  • The Terminal Alkyne (-C≡CH) Moiety: While kinetically stable under ambient conditions, the electron-rich carbon-carbon triple bond is highly sensitive to stray transition metals (e.g., copper, palladium). Contamination can lead to spontaneous oxidative coupling or complexation.

  • The Micro-Crystalline Form: As a solid intermediate, this material exists as a fine powder. Low-mass particulates possess a dangerous kinetic property: they aerosolize upon container disruption, bypassing upper respiratory defenses and depositing deep into the lung tissue.

Table 1: Hazard Profile & Causality Mapping
Functional/Physical HazardCausality (Mechanism of Risk)Required Mitigation / PPE Strategy
Carboxylic Acid (-COOH) Donates protons to mucosal tissues, causing highly localized protein denaturation and inflammation.Nitrile gloves (min. 4 mil thickness), wrap-around splash goggles.
Terminal Alkyne (-C≡CH) Electron-rich functionality prone to reactive complexation with stray lab metals.Complete workspace isolation from transition metals (Cu, Pd); dedicated instruments.
Particulate Morphology Kinetic aerosolization of fine powder bypasses mucosal cilia, causing respiratory tract toxicity.Work exclusively in a validated Class II fume hood OR utilize an N95/P100 respirator.

Logical Relationship: Hazard to Mitigation

Understanding how molecular risks map to physical protective strategies is essential for preventing lab accidents. The diagram below illustrates the direct logical relationship between the molecule's chemical nature and the outcome-driven safety controls required by the OSHA Laboratory Standard[2].

HazardLogic H1 Carboxylic Acid (-COOH) M1 pH Shift & Tissue Irritation H1->M1 H2 Fine Powder Form M2 Aerosolization & Inhalation H2->M2 H3 Terminal Alkyne M3 Metal Complexation Risk H3->M3 P1 Nitrile Gloves & Splash Goggles M1->P1 P2 Fume Hood & N95 Respirator M2->P2 P3 Metal-Free Workspace Isolation M3->P3 O1 Prevents Dermal/Ocular Burns P1->O1 O2 Prevents Lung Toxicity P2->O2 O3 Prevents Reactive Complexes P3->O3

Logical mapping of molecular hazards to targeted PPE and safety outcomes.

Experimental Methodology: Standard Operating Procedure (SOP)

A protocol is only as reliable as its internal checks. Following institutional guidelines for hazardous intermediate handling[3], the following workflow has been designed as a self-validating system . Each phase includes a mandatory feedback loop to confirm the control mechanism is actively protecting you.

Workflow S1 1. Clearance Isolate Transition Metals S2 2. Containment Verify Hood Airflow S1->S2 S3 3. Anti-Static Control Ground Spatula S2->S3 S4 4. Active Handling Slow Material Transfer S3->S4 S5 5. Neutralization Alkaline Surface Wipe Down S4->S5 S6 6. Waste Logistics Segregate Solid Components S5->S6

Self-validating standard operating procedure (SOP) workflow for laboratory handling.

Phase 1: Pre-Operation Setup (Environmental Control)
  • Objective : Prevent uncontrolled aerosolization and transition metal cross-contamination.

  • Step 1.1 : Clear the workspace. Remove all transition metal catalysts (e.g., Cu, Pd) from the immediate fume hood area.

    • Self-Validation Check: Visually confirm the primary work deck is completely free of any catalytic reagent vials or shared solvent waste.

  • Step 1.2 : Activate the fume hood and lower the sash to the standard operating height (usually 18 inches).

    • Self-Validation Check: Tape a 2-inch strip of Kimwipe to the bottom sash edge. It must steadily deflect inward, confirming a minimum required inward velocity of 80 feet per minute (fpm).

Phase 2: Active Handling (Electrostatic Discharge & Transfer)
  • Objective : Eliminate kinetic and electrostatic dispersion of the micro-crystalline powder.

  • Causality : Non-conductive dry powders store electrostatic charge. Sudden kinetic energy causes the powder to violently "jump" from the spatula, creating invisible, highly irritating micro-clouds.

  • Step 2.1 : Ground your metallic instruments prior to entering the primary container.

    • Self-Validation Check: Tap your stainless-steel spatula against the grounded metal frame of the fume hood before dipping it into the reagent. Slowly pull out a test scoop; ensure the powder does not aggressively cling to or repel from the exterior of the spatula.

  • Step 2.2 : Transfer the chemical into a pre-tared, anti-static weigh boat using slow, deliberate wrist movements. Do not let the powder drop vertically from a high angle.

Phase 3: Post-Operation Decontamination & Logistics
  • Objective : Chemically neutralize localized carboxylic acid hazard residues.

  • Step 3.1 : Moisten a specialized lab wipe with a mild alkaline solution (e.g., 5% sodium bicarbonate or a commercial alkaline bench cleaner) and wipe all contact surfaces, including spatulas and the scale pan.

    • Self-Validation Check: Swab the cleaned surface with a wetted pH indicator test strip. The strip must read an alkaline/neutral pH of 7.0–7.5, confirming the complete conversion of residual acid into a benign, water-soluble carboxylate salt.

  • Step 3.2 : Execute proper waste segregation. Place all used wipes, weigh boats, and powder-contaminated items into a rigid, non-halogenated solid waste container.

Table 2: Operational Validation Data Summary
Operational ParameterProcedural SpecificationExplicit Validation Metric
Fume Hood Airflow 80 – 100 feet per minute (fpm)Inward tissue deflection at sash bottom
Glove Integrity Replace every 2 hours or post-spillVisual/tactile inspection for micro-tears
Decontamination pH Target pH 7.0 – 7.5 (Neutralized)Wet pH indicator strip reads green/neutral
Waste Consolidation Rigid, leak-proof segregationUN-rated solid chemical waste receptacle

Final Disposal Logic

Never mix unreacted 2-(4-Ethynylphenyl)-2-methylpropanoic acid waste with liquid heavy-metal waste streams (such as those generated during Sonogashira couplings) for long-term storage. Due to the high thermodynamic favorability, slow complexation can occur in mixed-waste carboys over time, leading to unpredictable reactivity or precipitation inside sealed containers. Always maintain strict solid-to-solid and liquid-to-liquid segregation logic in accordance with institutional EHS regulations[1].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine.[Link]

  • OSHA FactSheet: Laboratory Safety & OSHA Lab Standard (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). [Link]

  • Safe Handling of Hazardous Drugs. National Institutes of Health (NIH) / Centers for Disease Control and Prevention (CDC).[Link]

Sources

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